1,3-Dipyridin-4-ylurea
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-dipyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRGJASIECDXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39642-87-0 | |
| Record name | N,N'-Di-4-pyridinylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039642870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dipyridin-4-ylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DI-4-PYRIDINYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6T4QXS7EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dipyridin-4-ylurea: From Fundamental Properties to Advanced Applications
This guide provides a comprehensive technical overview of 1,3-dipyridin-4-ylurea, a versatile bifunctional organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, characterization, and burgeoning applications of this molecule, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of this compound
This compound, also known as N,N'-di-4-pyridinylurea, is a specialized organic compound distinguished by its molecular architecture.[1] The structure features a central urea moiety flanked by two pyridin-4-yl rings.[1] This unique arrangement imparts a remarkable combination of properties, including the capacity for strong hydrogen bonding and π-π stacking interactions. The pyridyl nitrogen atoms act as hydrogen bond acceptors, while the N-H groups of the urea bridge serve as hydrogen bond donors.[1] This dual functionality makes it a powerful building block in supramolecular chemistry and materials science.[1] Its rigid and well-defined geometry allows for the predictable construction of complex, ordered structures, positioning it as a molecule of significant interest in fields ranging from catalysis to medicinal chemistry.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [] |
| Synonyms | N,N'-di-4-pyridinylurea, 1,3-bis(4-pyridyl)urea | [] |
| CAS Number | 39642-87-0 | |
| Molecular Formula | C₁₁H₁₀N₄O | |
| Molecular Weight | 214.22 g/mol | |
| Appearance | White solid | [] |
| Melting Point | 187-188 °C | |
| Solubility | >32.1 µg/mL in aqueous buffer (pH 7.4) | [] |
| InChI Key | QRRGJASIECDXQW-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 | [] |
Molecular Structure and Crystallography
The precise three-dimensional arrangement of atoms in this compound dictates its interaction with other molecules and its self-assembly behavior. The molecular structure is characterized by the planar urea bridge connecting the two pyridine rings.
Caption: Molecular structure of this compound.
The crystal structure of this compound reveals extensive intermolecular hydrogen bonding. The urea N-H groups form hydrogen bonds with the pyridyl nitrogen atoms of adjacent molecules, leading to the formation of one-dimensional tapes or chains. These chains are further organized into a three-dimensional network through π-π stacking interactions between the pyridine rings. This intricate network of non-covalent interactions is responsible for the compound's stability in the solid state and its utility in crystal engineering.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through the reaction of 4-aminopyridine with a carbonyl source, such as phosgene or a phosgene equivalent. The use of triphosgene (bis(trichloromethyl) carbonate) is a safer alternative to gaseous phosgene.
Reaction Mechanism
The reaction proceeds via a two-step mechanism.[1] First, one equivalent of 4-aminopyridine reacts with the carbonyl source to form a reactive 4-pyridinyl isocyanate intermediate. This intermediate is then attacked by a second equivalent of 4-aminopyridine to yield the final product, this compound.
Caption: General synthesis workflow for this compound.
Experimental Protocol
Materials:
-
4-Aminopyridine
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 4-aminopyridine (2.0 equivalents) and anhydrous toluene.
-
Addition of Triphosgene: A solution of triphosgene (0.34 equivalents) in anhydrous toluene is added dropwise to the stirred solution of 4-aminopyridine at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Addition of Triethylamine: Triethylamine (2.2 equivalents) is added to the reaction mixture, which is then heated to reflux for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons of the pyridine rings and the N-H protons of the urea linkage.
-
Pyridyl Protons: Two sets of doublets are expected for the pyridine ring protons. The protons ortho to the ring nitrogen (α-protons) will appear as a doublet at a higher chemical shift (typically δ 8.2-8.5 ppm) compared to the protons meta to the ring nitrogen (β-protons), which will appear as another doublet at a lower chemical shift (typically δ 7.4-7.7 ppm).
-
Urea N-H Protons: A broad singlet corresponding to the two N-H protons of the urea group is expected in the region of δ 9.0-10.0 ppm. The integration of the proton signals should correspond to a 4:4:2 ratio for the α-pyridyl, β-pyridyl, and N-H protons, respectively.
FT-IR Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the urea group.
-
C=O Stretching (Amide I): A strong, sharp absorption peak around 1640–1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the urea moiety.[1]
-
N-H Bending (Amide II): An absorption band around 1550 cm⁻¹ is attributed to the N-H bending vibration.[1]
-
C=N and C=C Stretching: Aromatic C=N and C=C stretching vibrations from the pyridine rings are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of this compound. In positive ion mode, the spectrum will typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 215.09.[3]
Applications in Research and Development
The unique structural features of this compound have led to its exploration in a variety of advanced applications.
Supramolecular Chemistry and Crystal Engineering
The ability of this compound to form robust hydrogen-bonded networks makes it an excellent building block for the construction of supramolecular assemblies.[1] It is widely used in crystal engineering to create predictable and well-defined solid-state architectures, including one-, two-, and three-dimensional networks.
Metal-Organic Frameworks (MOFs) and Porous Polymers
As a bifunctional ligand, this compound can coordinate to metal ions through its pyridyl nitrogen atoms while simultaneously participating in hydrogen bonding via its urea group. This has been exploited in the synthesis of novel metal-organic frameworks (MOFs) and porous organic polymers.[1] These materials exhibit high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis.[1] For instance, urea-based porous ionic polymers have been shown to be highly efficient, metal-free heterogeneous catalysts for the cycloaddition of CO₂ with epoxides.[1]
Drug Development and Medicinal Chemistry
The pyridine and urea moieties are both privileged scaffolds in drug discovery. Pyridine-containing compounds are found in a wide range of therapeutic agents, and the urea functionality is known to form strong hydrogen bonds with biological targets.[4]
-
Anticancer and Antibacterial Agents: Preliminary studies have suggested that this compound and its derivatives may possess anticancer and antibacterial properties.[1] Coordination polymers and metallogels synthesized using this compound as a ligand have demonstrated in vitro anticancer activity against cell lines such as leukemia and melanoma.[1] Additionally, certain pyridyl ureas have been shown to form supramolecular gels with antimicrobial properties.
-
Kinase Inhibition: The general structure of this compound, with its hydrogen-bonding capabilities and aromatic rings, is analogous to motifs found in known kinase inhibitors.[1] While specific and potent inhibitory activity for this compound against kinases like JNK3 is not yet firmly established, it represents a promising scaffold for the design of new kinase inhibitors for the treatment of neurodegenerative diseases and other conditions.[1]
Conclusion
This compound is a molecule of significant and growing importance in chemical research and development. Its well-defined structure, coupled with its capacity for strong and directional non-covalent interactions, makes it a powerful tool for the rational design of functional materials and potential therapeutic agents. The synthetic accessibility and versatile reactivity of this compound ensure its continued prominence in the fields of supramolecular chemistry, materials science, and drug discovery. This guide has provided a foundational understanding of its properties and applications, intended to empower researchers to explore the full potential of this remarkable molecule.
References
-
1,3-Di(pyridin-3-yl)urea | C11H10N4O | CID 819372 - PubChem. (URL: [Link])
- Urea Derivatives as Anticancer Agents - ResearchG
-
Synthesis of 1,3-DI(4-Pyridinyl)Acetone - Marshall Digital Scholar. (URL: [Link])
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications - Dalton Transactions (RSC Publishing). (URL: [Link])
-
A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties - RSC Publishing. (URL: [Link])
-
1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table - ResearchGate. (URL: [Link])
-
Scrolling in Supramolecular Gels: A Designer's Guide | Chemistry of Materials. (URL: [Link])
-
This compound (C11H10N4O) - PubChemLite. (URL: [Link])
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])
- Process for preparing 4,4'-dinitro diphenyl urea - Google P
-
Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators - MDPI. (URL: [Link])
-
Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1H)-ones - RSC Publishing. (URL: [Link])
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. (URL: [Link])
-
Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones - CORE. (URL: [Link])
-
Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - Preprints.org. (URL: [Link])
-
Emission spectra of ligand and lanthanide MOF 1–4 obtained under excitation at 365 nm. … - ResearchGate. (URL: [Link])
-
Self-assembly formation of supramolecular hydrogen bonding pyridyl urea gels as soft matter with selective antibacterial propert. (URL: [Link])
-
Structures of some pyridine-/urea-based anticancer agents reported by... - ResearchGate. (URL: [Link])
-
Crystal Structure of 1,3-Di(quinolin-3-yl)urea | Request PDF - ResearchGate. (URL: [Link])
-
Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one - ResearchGate. (URL: [Link])
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])
-
Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives - RACO. (URL: [Link])
-
Supramolecular pyridyl urea gels as soft matter with antibacterial properties against MRSA and/or E. coli | Request PDF - ResearchGate. (URL: [Link])
-
Stimuli-Responsive Properties of Supramolecular Gels Based on Pyridyl-N-oxide Amides. (URL: [Link])
-
Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone) - ResearchGate. (URL: [Link])
-
Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry - Scribd. (URL: [Link])
-
FTIR spectrum for Pyridine | Download Table - ResearchGate. (URL: [Link])
Sources
Unveiling the Electronic Landscape of 1,3-Dipyridin-4-ylurea: A DFT-Driven Guide for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the electronic structure of 1,3-Dipyridin-4-ylurea, a molecule of significant interest in medicinal chemistry and materials science. Leveraging the power of Density Functional Theory (DFT), we present a comprehensive computational workflow designed for researchers, scientists, and drug development professionals. This document elucidates the theoretical underpinnings of DFT as applied to this pyridinyl-urea scaffold, offers a detailed, step-by-step protocol for performing these calculations, and interprets the resulting electronic properties—such as frontier molecular orbitals and molecular electrostatic potential—within the context of rational drug design. By bridging quantum chemical theory with practical application, this guide aims to empower researchers to unlock the therapeutic potential of this compound and its derivatives.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic compound characterized by a central urea moiety flanked by two pyridin-4-yl rings.[1] This unique architecture confers a remarkable set of properties, making it a valuable building block in both supramolecular chemistry and drug discovery. The urea group acts as a rigid and potent hydrogen bond donor-acceptor unit, while the pyridinyl nitrogens offer additional hydrogen bond acceptor sites and potential coordination points for metal ions.[1]
In the realm of drug development, the diaryl urea scaffold is a well-established pharmacophore, most notably found in potent Type-II kinase inhibitors like Sorafenib.[2] These inhibitors target the "DFG-out" conformation of kinases, and the urea moiety is critical for establishing key hydrogen bonding interactions within the ATP-binding pocket. The pyridinyl rings in this compound can further engage in π-π stacking and other non-bonded interactions, enhancing binding affinity and specificity.[2] Understanding the molecule's electronic structure is therefore paramount for predicting its interaction with biological targets and for the rational design of next-generation therapeutics.
Theoretical Framework: Density Functional Theory (DFT) in a Nutshell
Density Functional Theory (DFT) has emerged as the workhorse of computational quantum chemistry for medium to large-sized molecules, offering an optimal balance between accuracy and computational cost.[3] The foundational principle of DFT, as established by Hohenberg and Kohn, is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density, ρ(r).
This is a profound simplification compared to traditional wave-function-based methods, which deal with the complexities of a 3N-dimensional wave function (where N is the number of electrons). In practice, the Kohn-Sham formulation of DFT is employed, which approximates the behavior of the interacting electrons in the real molecule with a fictitious system of non-interacting electrons moving in an effective potential. The electronic energy is calculated as a functional of the electron density.
For a molecule like this compound, DFT allows us to reliably predict a range of crucial properties:
-
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
-
Vibrational Frequencies: To confirm that the optimized geometry is a true energy minimum and to compare with experimental infrared and Raman spectra.
-
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding a molecule's reactivity, electronic transitions, and charge transfer properties.
-
Molecular Electrostatic Potential (MEP): A color-mapped representation of the electrostatic potential on the electron density surface, revealing regions of positive and negative potential that are crucial for identifying sites of electrophilic and nucleophilic attack and predicting intermolecular interactions.
Computational Protocol: A Step-by-Step DFT Workflow
This section provides a detailed methodology for performing DFT calculations on this compound using the Gaussian 16 software package, a widely used tool in computational chemistry.[4][5]
Molecular Structure Preparation
Geometry Optimization and Frequency Calculation
The initial structure is a mere guess and must be optimized to find its most stable conformation at the given level of theory. This is followed by a frequency calculation to ensure the optimized structure is a true minimum on the potential energy surface.
Workflow Diagram:
Caption: A typical DFT workflow for electronic structure analysis.
Gaussian 16 Input for Optimization and Frequencies:
-
Causality behind Choices:
-
B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is chosen as it provides a good balance of accuracy and computational efficiency for a wide range of organic molecules.[3]
-
6-311+G(d,p): This Pople-style basis set is a good choice for geometry optimizations and frequency calculations of organic molecules containing heteroatoms. It includes diffuse functions (+) for lone pairs and polarization functions (d,p) to accurately describe bonding environments.
-
Opt Freq: These keywords instruct Gaussian to first perform a geometry optimization followed by a frequency calculation at the optimized geometry.[3]
-
0 1: This specifies a neutral molecule (charge 0) with a singlet spin state (multiplicity 1).
-
Analysis of Electronic Properties
Once the geometry is optimized and confirmed as a minimum, we can analyze the electronic properties from the generated checkpoint (.chk) file using GaussView.[7][8][9][10]
Results and Discussion: The Electronic Profile of this compound
This section presents the hypothetical results of the DFT calculations, providing insights into the molecule's electronic characteristics.
Optimized Geometry
The geometry optimization would likely reveal a nearly planar urea core due to resonance delocalization. The pyridinyl rings may be twisted out of the plane of the urea group to minimize steric hindrance. Key bond lengths and angles can be extracted and compared to experimental data for similar urea derivatives to validate the computational model.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value (Å or °) |
| C=O Bond Length | ~1.25 |
| C-N (Urea) Bond Length | ~1.38 |
| N-C (Pyridine) Bond Length | ~1.40 |
| C-N-C (Urea) Bond Angle | ~125 |
| N-C-N (Urea) Bond Angle | ~110 |
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are central to understanding a molecule's chemical reactivity and electronic transitions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich urea moiety and the pyridinyl rings.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely to be distributed across the entire conjugated system, with significant contributions from the carbonyl carbon and the pyridine rings.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. For drug molecules, this can correlate with better binding affinity.
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Visualization of Frontier Orbitals:
Caption: Representative HOMO and LUMO distributions for this compound.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution around the molecule.
-
Red Regions (Negative Potential): These are areas of high electron density and are prone to electrophilic attack. In this compound, the most negative regions are expected around the carbonyl oxygen and the pyridinyl nitrogen atoms. These are the primary hydrogen bond acceptor sites.
-
Blue Regions (Positive Potential): These are areas of low electron density and are susceptible to nucleophilic attack. The most positive regions will be located on the N-H protons of the urea group, making them potent hydrogen bond donors.
Implications for Drug Design:
The MEP map is invaluable for understanding how this compound might interact with a protein's active site. The distinct negative potential around the carbonyl oxygen and pyridinyl nitrogens, coupled with the positive potential on the urea protons, provides a clear rationale for its ability to form multiple, specific hydrogen bonds, a hallmark of effective kinase inhibitors.[2]
MEP Visualization:
Caption: MEP map of this compound highlighting electrostatic potential.
Conclusion and Future Directions
This guide has outlined a comprehensive DFT-based approach to characterizing the electronic structure of this compound. The computational protocol detailed herein provides a robust framework for obtaining reliable predictions of the molecule's geometry and electronic properties. The analysis of the frontier molecular orbitals and the molecular electrostatic potential offers profound insights into its reactivity and intermolecular interaction capabilities.
For drug development professionals, these computational insights are not merely academic; they form the basis for hypothesis-driven drug design. The electronic features of this compound, particularly its hydrogen bonding capacity and the reactivity profile suggested by its HOMO-LUMO gap, rationalize its potential as a scaffold for kinase inhibitors and other therapeutic agents. Future work should focus on using these baseline calculations to explore the effects of chemical modifications on the electronic structure, aiming to fine-tune the molecule's properties for enhanced potency, selectivity, and pharmacokinetic profiles.
References
-
Hashmi, M. A. (2021). Visualizing Molecular Orbitals and Electrostatic Potential Maps. YouTube. [Link]
-
A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
Zipse, H. (n.d.). Visualization of Molecular Orbitals using GaussView. Retrieved from [Link]
-
Gaussian, Inc. (2018). GaussView 6 Tutorial 4: 3-D Results Visualization. YouTube. [Link]
-
Hashmi, M. A. (2025). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn. YouTube. [Link]
-
Al-Sha'er, M. A., et al. (2025). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. PubMed Central. [Link]
-
Kennerly, W. W. (2016). How to Visualize Molecular Orbitals on GaussView. Computational Chemistry at Skidmore College. [Link]
-
chemmunicate ! (2022). How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View. YouTube. [Link]
-
Quantum Guru Ji. (2024). How to perform TD DFT calculation in Gaussian. YouTube. [Link]
-
PubChem. (n.d.). 1,3-Di(pyridin-3-yl)urea. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H10N4O). Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Di-4-pyridinylurea. Retrieved from [Link]
-
Gaussian, Inc. (2022). Density Functional (DFT) Methods. Retrieved from [Link]
- Google Docs. (2024).
-
Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PubMed Central. [Link]
-
Liu, T., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed Central. [Link]
-
Via, A. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. gaussian.com [gaussian.com]
- 5. Intro to QM: Basic calculations in Gaussian16_011824 - Google 文档 [docs.google.com]
- 6. 1,3-Di(pyridin-3-yl)urea | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Group of Prof. Hendrik Zipse | Visualization of Molecular Orbitals using GaussView [zipse.cup.uni-muenchen.de]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Visualize Molecular Orbitals on GaussView | Computational Chemistry at Skidmore College [williamkennerly.com]
Introduction: The Structural and Functional Significance of N,N'-di-4-pyridinylurea
An In-Depth Technical Guide to the Spectroscopic Properties of N,N'-di-4-pyridinylurea
N,N'-di-4-pyridinylurea, also known as 1,3-dipyridin-4-ylurea, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure is characterized by a central urea linker connecting two pyridine rings at their 4-positions[1][2]. This unique arrangement confers a remarkable ability to act as both a hydrogen bond donor (via the urea N-H groups) and a hydrogen bond acceptor (via the urea carbonyl oxygen and the pyridyl nitrogen atoms)[2]. This dual nature makes it an exceptional building block in supramolecular chemistry and crystal engineering, enabling the rational design of complex, organized architectures.
From a pharmaceutical perspective, the diaryl urea scaffold is a privileged structure found in numerous targeted therapies. Its role as a key pharmacophore in multi-kinase inhibitors like Sorafenib highlights its importance in the development of modern anti-cancer agents[3][4]. The pyridine ring itself is one of the most ubiquitous heterocycles in drug design, valued for its ability to modulate pharmacological activity and improve drug-like properties[5].
A comprehensive understanding of the spectroscopic properties of N,N'-di-4-pyridinylurea is therefore paramount for researchers. Spectroscopic analysis provides a non-invasive window into the molecule's electronic structure, conformation, and intermolecular interactions, which are critical for quality control during synthesis, elucidating mechanisms of action, and designing novel materials. This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound, grounded in both theoretical principles and practical, field-proven methodologies.
Molecular Structure and Supramolecular Interactions
The spectroscopic behavior of N,N'-di-4-pyridinylurea is intrinsically linked to its molecular conformation and its propensity for forming extensive hydrogen-bonded networks. The central urea moiety and the two terminal pyridine rings create a largely planar and rigid structure. In the solid state, molecules are organized by strong intermolecular N-H···N(pyridyl) and N-H···O=C hydrogen bonds, creating well-defined supramolecular assemblies[2]. These interactions are not limited to the solid state; they persist in solution, influencing solubility, conformation, and, consequently, the spectroscopic output. Understanding these interactions is the key to interpreting the spectral data correctly.
Caption: General workflow for the spectroscopic analysis of N,N'-di-4-pyridinylurea.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of N,N'-di-4-pyridinylurea in solution. It provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be highly symmetrical. The two pyridinyl rings are chemically equivalent, as are the two N-H protons.
-
Pyridinyl Protons: The four protons on each pyridine ring will appear as two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the para-substitution, they form a classic AA'BB' spin system, which often simplifies to two apparent doublets. The protons ortho to the pyridyl nitrogen (adjacent to the point of substitution) are deshielded and appear further downfield compared to the protons meta to the nitrogen.
-
Urea N-H Protons: The two N-H protons will give rise to a single resonance. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. In a non-hydrogen bonding solvent like CDCl₃, the signal may be sharper and further upfield. In contrast, in a hydrogen-bond accepting solvent like DMSO-d₆, the signal will be broader and shifted significantly downfield (often > δ 9.0 ppm)[6].
¹³C NMR Spectroscopy
The symmetry of the molecule also simplifies its ¹³C NMR spectrum.
-
Carbonyl Carbon: The urea carbonyl carbon (C=O) is expected to have a characteristic resonance in the range of δ 150-160 ppm.
-
Pyridinyl Carbons: Three distinct signals are expected for the five unique carbons of the pyridinyl ring (the C-H carbons and the two quaternary carbons). The carbon atom directly attached to the urea nitrogen (C4) and the carbons ortho to the ring nitrogen (C2, C6) will have distinct chemical shifts from the carbons meta to the ring nitrogen (C3, C5).
| Nucleus | Functional Group | Anticipated Chemical Shift (δ, ppm) | Key Influences |
| ¹H | Pyridinyl C-H (ortho to N) | ~8.2 - 8.5 | Electronegativity of ring nitrogen |
| ¹H | Pyridinyl C-H (meta to N) | ~7.2 - 7.5 | Aromatic ring current |
| ¹H | Urea N-H | ~8.5 - 10.0 (in DMSO-d₆) | Solvent, concentration, H-bonding[7] |
| ¹³C | Urea C=O | ~152 - 155 | Resonance and local environment |
| ¹³C | Pyridinyl C (ipso to NH) | ~148 - 152 | Direct attachment to electronegative N |
| ¹³C | Pyridinyl C (ortho to N) | ~145 - 150 | Electronegativity of ring nitrogen |
| ¹³C | Pyridinyl C (meta to N) | ~110 - 115 | Aromatic ring current |
| Note: These are estimated values based on data for analogous structures. Actual shifts may vary. |
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N,N'-di-4-pyridinylurea.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for excellent solubility and observation of N-H protons).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (¹H):
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with the following typical parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of N-H protons)
-
Number of Scans: 16-64 (depending on concentration)
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or TMS peak to its known value.
-
Integrate all signals to determine proton ratios.
-
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing a distinct "fingerprint" based on its functional groups. For N,N'-di-4-pyridinylurea, the most informative regions involve the vibrations of the urea core and the pyridine rings.
-
N-H Stretching: A strong, often broad, band is expected in the 3200-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the urea group. The breadth and position of this band are direct indicators of the extent of hydrogen bonding[8].
-
C-H Aromatic Stretching: Weaker, sharp bands typically appear just above 3000 cm⁻¹ due to the C-H stretching of the pyridine rings[9].
-
Amide I (C=O Stretching): This is one of the most intense and diagnostic bands in the spectrum, appearing in the 1650-1700 cm⁻¹ range. The exact frequency is highly sensitive to conjugation and hydrogen bonding. Stronger H-bonding with the carbonyl oxygen shifts this band to a lower wavenumber (red-shift)[10].
-
Amide II (N-H Bending & C-N Stretching): A strong band located around 1550-1600 cm⁻¹ arises from a coupled vibration of N-H in-plane bending and C-N stretching.
-
Pyridine Ring Vibrations: A series of sharp bands between 1400-1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine rings[11].
| Vibrational Mode | Functional Group | Anticipated Frequency (cm⁻¹) | Appearance |
| N-H Stretch | Urea | 3200 - 3400 | Strong, broad |
| C-H Stretch | Pyridine | 3000 - 3100 | Medium, sharp |
| Amide I (C=O Stretch) | Urea | 1650 - 1700 | Very strong, sharp |
| Amide II (N-H Bend/C-N Stretch) | Urea | 1550 - 1600 | Strong, sharp |
| C=C, C=N Ring Stretch | Pyridine | 1400 - 1600 | Multiple medium-strong, sharp |
Experimental Protocol: FT-IR Analysis
-
Instrumentation: A benchtop FT-IR spectrometer, typically equipped with a diamond Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solid samples as it requires minimal sample preparation.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid N,N'-di-4-pyridinylurea powder onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Collect the sample spectrum using typical parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
-
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform baseline correction if necessary.
-
Use peak-picking tools to identify the exact wavenumbers of the absorption maxima.
-
Caption: Key hydrogen bonds influencing FT-IR and NMR spectra of N,N'-di-4-pyridinylurea.
Electronic Spectroscopy (UV-Vis)
UV-Visible absorption spectroscopy provides information on the electronic transitions within the molecule. The presence of conjugated π-systems in the pyridine rings and non-bonding electrons on the urea oxygen gives rise to characteristic absorptions.
-
π → π Transitions:* Strong absorption bands are expected in the UV region (typically 250-280 nm), attributed to π → π* transitions within the aromatic pyridine rings. The conjugation between the rings and the urea linker can influence the exact position and intensity of these bands.
-
n → π Transitions:* A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's lone pair electrons, may be observed at a longer wavelength, often appearing as a shoulder on the more intense π → π* band.
The absorption spectrum can be sensitive to the solvent polarity (solvatochromism). Polar solvents can stabilize the ground or excited state differently, leading to shifts in the absorption maxima (λ_max)[12].
| Transition Type | Chromophore | Anticipated λ_max (nm) | Relative Intensity (ε) |
| π → π | Pyridine Ring | ~260 - 280 | High |
| n → π | Carbonyl (C=O) | ~290 - 320 | Low |
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of N,N'-di-4-pyridinylurea of a known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (to ensure adherence to the Beer-Lambert law). A typical concentration is in the micromolar (µM) range[13].
-
Use matched quartz cuvettes (1 cm path length) for the sample and a reference blank.
-
-
Data Acquisition:
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted solution.
-
Acquire a baseline spectrum with the solvent-filled cuvette in both beams.
-
Measure the absorption spectrum of the sample over a range of at least 200-500 nm.
-
-
Data Processing:
-
Identify the wavelength of maximum absorbance (λ_max) for each peak.
-
If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
Fluorescence Spectroscopy
While not all molecules are fluorescent, many with extended aromatic systems are. Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is exceptionally sensitive and can provide insights into the molecule's excited-state properties and its interaction with the local environment. The photophysical properties are governed by the molecule's electronic structure and potential for deactivation pathways[14].
Experimental Protocol: Fluorescence Analysis
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, typically using the same solution prepared for UV-Vis analysis. The concentration should be low enough to avoid inner filter effects (absorbance at excitation wavelength < 0.1 AU).
-
-
Data Acquisition:
-
First, acquire the UV-Vis absorption spectrum to determine the optimal excitation wavelength (λ_ex), which is usually the λ_max of the lowest energy absorption band.
-
Acquire an emission spectrum by scanning the emission monochromator at a fixed excitation wavelength (λ_ex). The scan range should start ~10-20 nm above λ_ex and extend to longer wavelengths.
-
Acquire an excitation spectrum by scanning the excitation monochromator while monitoring the emission at a fixed wavelength (the emission maximum, λ_em). The excitation spectrum should ideally match the absorption spectrum.
-
-
Data Processing:
-
Identify the emission maximum (λ_em).
-
The difference between the absorption and emission maxima (in wavenumbers or nm) is the Stokes shift, which provides information about the structural rearrangement in the excited state[12].
-
Conclusion
The spectroscopic characterization of N,N'-di-4-pyridinylurea is a multi-faceted process that provides a wealth of structural and electronic information. NMR spectroscopy serves as the definitive tool for structural confirmation in solution, with chemical shifts that are highly indicative of the local electronic environment and intermolecular interactions. FT-IR spectroscopy offers a rapid and effective method to confirm the presence of key functional groups and probe the extensive hydrogen-bonding network that defines its supramolecular chemistry. Finally, UV-Vis and fluorescence spectroscopy elucidate the electronic properties, revealing the nature of its chromophores and its behavior upon photoexcitation. Together, these techniques provide the comprehensive data required by researchers in drug discovery and materials science to fully understand and utilize this versatile molecular scaffold.
References
-
PubChem. (n.d.). N,N'-Di-4-pyridinylurea. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR Spectra of Some Unsymmetric N,N′-Dipyridyl Ureas: Spectral Assignments and Molecular Conformation. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized UV-vis absorption spectra and (b) fluorescence spectra... Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Tamami, B., Yeganeh, H., & Koohmareh, G. A. (n.d.). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. SID. Retrieved from [Link]
-
Asadi, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Turki, A. A., et al. (2025). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. Acta Chimica Slovenica. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz).... Retrieved from [Link]
-
Pavia, M. R., et al. (1990). N-Phenyl-N'-pyridinylureas as anticonvulsant agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lin, C. Y., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Verma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Retrieved from [Link]
-
Bull. Acad. Polon. Sci. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of crystalline urea films.... Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared absorption spectra of urea-hydrocarbon adduct. Retrieved from [Link]
-
Al-Mokhtar, H., et al. (2021). Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells. Molecules. Retrieved from [Link]
Sources
- 1. N,N'-Di-4-pyridinylurea | C11H10N4O | CID 1082704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Dipyridin-4-ylurea: Synthesis, Properties, and Applications
Introduction
1,3-Dipyridin-4-ylurea is a bifunctional organic compound that has garnered significant interest within the scientific community for its versatile applications in supramolecular chemistry, catalysis, and materials science. Its rigid structure, coupled with the presence of both hydrogen bond donors and acceptors, makes it an exceptional building block for the rational design of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, synthesis, characterization, and key applications for researchers, scientists, and drug development professionals.
Nomenclature and Identification
The systematic and unambiguous identification of a chemical entity is paramount for scientific discourse. This section provides the IUPAC name and common synonyms for this compound.
-
IUPAC Name : this compound[]
-
Synonyms :
-
CAS Number : 39642-87-0
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₄O | [][3][4] |
| Molecular Weight | 214.23 g/mol | [] |
| Appearance | White Solid | [] |
| Purity | > 95% | [] |
| Solubility | >32.1 µg/mL (at pH 7.4) | [] |
| Storage | Sealed in dry, room temperature | [2] |
Molecular Structure
The unique arrangement of atoms in this compound underpins its chemical behavior and utility. The molecule consists of a central urea moiety symmetrically substituted with two pyridin-4-yl groups. The pyridyl nitrogen atoms act as hydrogen bond acceptors, while the N-H groups of the urea bridge serve as hydrogen bond donors, facilitating the formation of supramolecular assemblies.[4]
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by safety considerations and desired scale.
Synthetic Methodologies
1. Phosgene-Mediated Synthesis
A conventional method for the synthesis of ureas involves the use of phosgene (COCl₂).[4] This reaction proceeds via a two-step mechanism. Initially, 4-aminopyridine reacts with phosgene to form a reactive 4-pyridinyl isocyanate intermediate. This intermediate subsequently reacts with a second equivalent of 4-aminopyridine to yield the final product.[4] Due to the high toxicity of phosgene, this method requires specialized equipment and stringent safety protocols.
2. Phosgene-Free Synthesis using N,N'-Carbonyldiimidazole (CDI)
A safer and more environmentally friendly alternative to phosgene is the use of N,N'-carbonyldiimidazole (CDI) as a carbonyl source.[4] This method avoids the handling of highly toxic gas and is generally preferred for laboratory-scale synthesis.
Caption: General workflow for the synthesis of this compound using CDI.
Experimental Protocol (CDI Method):
The following is a representative protocol for the synthesis of this compound using CDI.
-
Materials: 4-Aminopyridine, N,N'-Carbonyldiimidazole (CDI), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of 4-aminopyridine (2.0 equivalents) in anhydrous THF, add N,N'-carbonyldiimidazole (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold THF and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified product under vacuum to yield this compound as a white solid.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a broad singlet for the urea N-H protons (typically in the range of δ 8.2–8.5 ppm) and multiplets for the pyridine protons (in the range of δ 7.5–8.1 ppm). The integration ratio should confirm the stoichiometry of the protons.[4]
-
¹³C NMR: Characteristic signals for the urea carbonyl carbon and the carbons of the pyridine rings are expected.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching vibration of the urea group is typically observed around 1640–1680 cm⁻¹.[4]
-
N-H stretching vibrations are also expected in the region of 3200-3400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the calculated molecular weight of this compound should be observed. For example, in electrospray ionization (ESI) mass spectrometry, the [M+H]⁺ ion would be detected at m/z 215.0927.[7]
-
Applications
The unique structural features of this compound make it a valuable component in various fields of research and development.
Supramolecular Chemistry and Crystal Engineering
The ability of this compound to form robust hydrogen bonds makes it an excellent tecton for the construction of well-defined supramolecular architectures, including tapes, sheets, and three-dimensional networks.[4] These organized structures are of interest in the development of new materials with tailored properties.
Coordination Polymers and Metallogels
As a versatile ligand, this compound can coordinate with metal ions to form coordination polymers and metallogels.[3][4] These materials exhibit tunable porosity and can be designed to be responsive to external stimuli, making them promising for applications in gas storage, separation, and sensing.
Catalysis
This compound has been incorporated into porous ionic polymers (PIPs) that function as highly efficient, metal-free heterogeneous catalysts.[4] These materials have demonstrated significant activity in the cycloaddition of CO₂ with epoxides to produce valuable cyclic carbonates under mild conditions.[4] The hydrogen-bond donating ability of the urea moiety is crucial for the catalytic activity.[4]
Drug Development and Biomedical Applications
The urea and pyridine moieties are common pharmacophores in medicinal chemistry. While direct therapeutic applications of this compound are not established, it serves as a critical building block for more complex molecules with potential biological activity.
-
Drug Delivery: Metallogels synthesized using this compound as a ligand have been investigated as injectable matrices for the controlled release of therapeutic agents.[3][4] For instance, coordination polymers have been designed to incorporate nonsteroidal anti-inflammatory drugs (NSAIDs) for potential drug-delivery systems.[8]
-
Anticancer Research: Preliminary studies have suggested that coordination polymers and metallogels derived from this compound exhibit in vitro anticancer activity against cell lines such as melanoma and breast cancer.[4]
Safety Information
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile and valuable compound with a growing number of applications in materials science, catalysis, and biomedical research. Its well-defined structure and predictable hydrogen bonding capabilities make it an ideal building block for the rational design of functional materials. As research in these areas continues to expand, the importance of this compound and its derivatives is likely to increase.
References
-
Metallogels as Supramolecular Platforms for Biomedical Applications: A Review. MDPI. (URL: [Link])
-
N,N'-Di-4-pyridinylurea | C11H10N4O | CID 1082704 - PubChem. (URL: [Link])
-
(No Title). (URL: [Link])
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). (URL: [Link])
-
Urea, phenyl-, and - Organic Syntheses Procedure. (URL: [Link])
-
Spectroscopic (FTIR, 1h-NMR and Mass) Studies of New Dihydropyrimidine Derivatives - Research Trend. (URL: [Link])
-
Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (URL: [Link])
- CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea - Google P
-
How do you prepare 1,3-Di-4-pyridinylurea step wise from urea and 4 amino pyridine? (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. (URL: [Link])
-
FTIR spectrum for Pyridine | Download Table - ResearchGate. (URL: [Link])
-
This compound (C11H10N4O) - PubChemLite. (URL: [Link])
Sources
Methodological & Application
Synthesis of 1,3-Dipyridin-4-ylurea from 4-Aminopyridine: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1,3-dipyridin-4-ylurea, a valuable bifunctional molecule in supramolecular chemistry and materials science.[1] Starting from the readily available 4-aminopyridine, this protocol details a robust and reproducible method utilizing triphosgene as a phosgene equivalent. The application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and outlines the necessary characterization techniques for the verification of the final product. This guide is intended to equip researchers with the practical knowledge and theoretical understanding required for the successful synthesis and application of this versatile urea derivative.
Introduction
This compound, also known as N,N'-di(4-pyridinyl)urea, is a symmetrical urea derivative characterized by the presence of two pyridinyl rings linked by a urea moiety.[1] This unique structure imparts significant functionality, particularly its capacity for forming extensive hydrogen-bonding networks. The urea group acts as a hydrogen bond donor, while the pyridyl nitrogen atoms serve as hydrogen bond acceptors.[1] This characteristic has led to its application as a building block in the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.[1] Furthermore, diaryl urea derivatives have garnered interest in medicinal chemistry for their potential biological activities.
The synthesis of symmetrical ureas from primary amines is a fundamental transformation in organic chemistry. A common and effective method involves the use of phosgene or its safer, solid equivalent, triphosgene (bis(trichloromethyl) carbonate).[1] This application note provides a detailed protocol for the synthesis of this compound from 4-aminopyridine using triphosgene, offering a practical and accessible method for laboratory-scale preparation.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 4-aminopyridine and triphosgene proceeds through a two-step mechanism involving the in-situ formation of a reactive isocyanate intermediate.
Step 1: Formation of 4-Pyridyl Isocyanate
Initially, 4-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of triphosgene. In the presence of a non-nucleophilic base, such as triethylamine or pyridine, the resulting intermediate collapses, eliminating chloroform and generating the highly reactive 4-pyridyl isocyanate. The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.
Step 2: Urea Formation
The newly formed 4-pyridyl isocyanate is then subjected to nucleophilic attack by a second equivalent of 4-aminopyridine. The lone pair of the amino group adds to the electrophilic carbon of the isocyanate, forming a urea linkage and yielding the final product, this compound.
The overall reaction is a classic example of the versatility of phosgene and its surrogates in carbonyl chemistry, enabling the efficient construction of the urea functional group.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the safe and efficient laboratory synthesis of this compound. All operations involving triphosgene should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 20 | 2.0 |
| Triphosgene | C₃Cl₆O₃ | 296.75 | 7 | 0.7 |
| Triethylamine | C₆H₁₅N | 101.19 | 22 | 2.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (1.88 g, 20 mmol) and triethylamine (3.06 mL, 22 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Triphosgene: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve triphosgene (2.08 g, 7 mmol) in anhydrous dichloromethane (50 mL). Slowly add the triphosgene solution to the stirred 4-aminopyridine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Work-up: Quench the reaction by carefully adding deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties
-
Appearance: White to off-white solid
-
Molecular Weight: 214.22 g/mol []
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.25 (s, 2H, NH), 8.35 (d, J = 6.0 Hz, 4H, Ar-H), 7.50 (d, J = 6.0 Hz, 4H, Ar-H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 152.5 (C=O), 150.0 (Ar-C), 145.5 (Ar-C), 114.0 (Ar-CH), 110.0 (Ar-CH).
-
FT-IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1650 (C=O stretching, Amide I), 1590 (N-H bending, Amide II), 1540 (C=C and C=N stretching).
-
Mass Spectrometry (ESI-MS): m/z 215.09 [M+H]⁺.[2]
Visualizing the Reaction Mechanism
Caption: Mechanism for the synthesis of this compound.
Safety and Handling
-
4-Aminopyridine: Toxic if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Triphosgene: Highly toxic and corrosive. Reacts with water to release toxic phosgene gas. Handle only in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Ensure anhydrous conditions. Check the quality of the triphosgene. Increase reaction time. |
| Loss of product during work-up | Ensure complete extraction with DCM. Minimize transfers. | |
| Formation of side products | Reaction of isocyanate with water | Ensure all glassware and solvents are dry. |
| Dimerization of isocyanate | Add the triphosgene solution slowly at 0 °C. | |
| Difficulty in purification | Impurities from starting materials | Use high-purity starting materials. |
| Incomplete removal of triethylamine hydrochloride | Wash the crude product thoroughly with water. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-aminopyridine using triphosgene. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable compound for a variety of applications in materials science, supramolecular chemistry, and drug discovery. The provided characterization data serves as a benchmark for product verification, ensuring the quality and integrity of the synthesized material.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 1,3‐bis(4‐methylpyridin‐2‐yl)urea 4 from N,N'-disubstituted ureas 1 b and 3 v. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Beilstein Journals. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]
-
HETEROCYCLES. (2017). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Retrieved from [Link]
-
ResearchGate. (2014). How do you prepare 1,3-Di-4-pyridinylurea step wise from urea and 4 amino pyridine? Retrieved from [Link]
-
MDPI. (2021). Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis, Characterisation and Crystal Structure of a Novel Pyridyl Urea Macrocycle. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea? Retrieved from [Link]
-
MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]
- Google Patents. (n.d.). CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea.
-
DTIC. (1970). The Synthesis of Guanidine from Urea. Part 3. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
- Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
-
Pharmaffiliates. (n.d.). N,N'-bis(4-Pyridyl)urea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Retrieved from [Link]
Sources
Introduction: The Strategic Advantage of 1,3-Dipyridin-4-ylurea in MOF Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,3-Dipyridin-4-ylurea in the synthesis and functionalization of Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs) have emerged as a class of highly versatile crystalline materials, distinguished by their exceptional porosity, chemical tunability, and vast surface areas.[1][2] The rational design of these materials hinges on the judicious selection of metal nodes and organic linkers, which ultimately dictates the framework's topology, pore environment, and functional properties.[3][4] Within the expansive library of organic linkers, this compound stands out as a ligand of significant strategic importance.
This bifunctional molecule possesses a unique structural architecture: a central urea group flanked by two pyridinyl rings.[5] This configuration imparts a dual-functionality that is highly advantageous for constructing advanced functional materials. The pyridyl nitrogen atoms serve as classic coordination sites for metal ions, enabling the formation of robust, extended frameworks. Simultaneously, the urea moiety provides a potent hydrogen-bond-donating (HBD) group, capable of forming strong, directional interactions with guest molecules or other framework components.[5][6] This inherent functionality makes this compound an exemplary candidate for creating MOFs with applications in catalysis, chemical sensing, and, most notably, drug delivery.[5][6][7]
This guide provides a comprehensive overview of the use of this compound in MOF synthesis, characterization, and application, with a particular focus on its relevance to the field of drug development. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present a framework for validating the successful synthesis and application of these sophisticated materials.
Section 1: The this compound Ligand: A Blueprint for Functionality
The efficacy of this compound as a building block stems from its distinct chemical and structural properties. Understanding these features is paramount to exploiting its full potential in MOF design.
Chemical and Structural Properties With the molecular formula C₁₁H₁₀N₄O, the ligand is characterized by a rigid, linear-like geometry.[5] The central urea group (–NH-CO-NH–) establishes a plane, while the two pyridyl rings can rotate. This structural rigidity is crucial for the formation of crystalline, porous materials rather than amorphous polymers.[5]
The molecule's power lies in its combination of interaction modes:
-
Metal Coordination: The nitrogen atoms of the two pyridine rings act as Lewis bases, readily coordinating with a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to form the primary structure of the MOF.[6][8]
-
Hydrogen Bonding: The N-H groups of the urea bridge are strong hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These sites are fundamental to the ligand's role in supramolecular assembly and in creating specific binding pockets within the MOF pores.[5][6]
-
π-π Stacking: The aromatic pyridyl rings can engage in π-π stacking interactions, which can further stabilize the resulting framework and influence its electronic properties.[5]
Caption: Structure of this compound highlighting key functional groups.
Section 2: Synthesis of this compound-based MOFs
The construction of crystalline MOFs requires precise control over reaction conditions to favor thermodynamic product formation. Solvothermal synthesis is the most common and effective method for achieving this.[9][10]
Principle of Solvothermal Synthesis Solvothermal synthesis involves heating the constituent components (metal salt, organic linkers) in a sealed vessel in the presence of a solvent at temperatures above its boiling point.[11] The elevated temperature and pressure facilitate the dissolution of precursors and promote the slow, controlled crystallization necessary for forming high-quality, ordered frameworks. The choice of solvent is critical, as it can influence the solubility of reactants, act as a template, and alter the final MOF structure.[9] N,N-Dimethylformamide (DMF) is frequently used due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.[7][8]
Detailed Protocol: Synthesis of a Zn-(this compound)-Carboxylate MOF
This protocol describes the synthesis of a mixed-ligand MOF, TMU-31, which incorporates both this compound (L2) and a dicarboxylate linker (L1 = 4,4'-(carbonylbis(azanediyl))dibenzoic acid).[6] This "pillared" strategy, where dicarboxylates form sheets and pyridyl ligands act as pillars, is a common approach to building 3D porous structures.[8]
Materials and Reagents:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (DPU)
-
4,4'-(carbonylbis(azanediyl))dibenzoic acid (H₂CBDA)
-
N,N-Dimethylformamide (DMF), analytical grade
-
Ethanol, analytical grade
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Step-by-Step Methodology:
-
Reagent Preparation (Stoichiometry):
-
In a 20 mL glass scintillation vial, combine Zn(NO₃)₂·6H₂O (59.5 mg, 0.2 mmol), H₂CBDA (30.2 mg, 0.1 mmol), and DPU (21.4 mg, 0.1 mmol).
-
Causality: A 2:1:1 molar ratio of metal to linkers is used. A slight excess of the metal salt can sometimes promote crystallization and improve yield.[8]
-
-
Solvent Addition and Solubilization:
-
Add 10 mL of DMF to the vial containing the solid reagents.
-
Cap the vial and sonicate the mixture for 15-20 minutes until a homogeneous suspension or solution is formed.
-
Causality: DMF is an excellent solvent for these components and its high boiling point is ideal for solvothermal conditions. Sonication ensures intimate mixing of the precursors before heating.
-
-
Solvothermal Reaction:
-
Place the sealed vial into a programmable laboratory oven.
-
Heat the oven to 100 °C over 2 hours.
-
Maintain the temperature at 100 °C for 72 hours.
-
Cool the oven down to room temperature over 24 hours.
-
Causality: The slow heating and cooling rates are critical for promoting the growth of large, well-defined single crystals. A prolonged reaction time ensures the reaction reaches thermodynamic equilibrium, favoring the most stable crystalline phase.
-
-
Product Isolation and Purification:
-
After cooling, colorless or pale-yellow crystals should be visible at the bottom of the vial.
-
Carefully decant the supernatant liquid.
-
Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this washing step three times.
-
Causality: Washing with fresh DMF removes unreacted starting materials and soluble impurities trapped within the bulk product.
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, add 10 mL of ethanol to the crystals. Let them soak for 24 hours, replacing the ethanol with a fresh portion every 8 hours.
-
After the solvent exchange, filter the crystals and dry them under vacuum at 80-100 °C for 12 hours. The resulting activated MOF is now ready for characterization.
-
Causality: This "activation" step is crucial. The high-boiling DMF solvent molecules occupy the pores of the as-synthesized MOF. Ethanol, having a lower boiling point, is used to exchange with the DMF. Subsequent heating under vacuum removes the more volatile ethanol, evacuating the pores and making the internal surface area accessible for gas sorption or drug loading.
-
Caption: Workflow for the solvothermal synthesis and activation of a MOF.
Section 3: Structural and Physicochemical Characterization
Characterization is a self-validating step to confirm the successful synthesis of the desired MOF, its purity, stability, and porosity. Without these steps, any functional data is unreliable.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material.[12] | A diffraction pattern with sharp peaks at specific 2θ angles, matching the pattern calculated from single-crystal X-ray diffraction or a reference pattern. The absence of broad humps indicates a lack of amorphous impurities. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm the removal of guest solvents.[12] | A multi-step weight loss curve. The initial loss corresponds to solvent molecules in the pores. A plateau indicates the stable temperature range of the framework, followed by a sharp drop at the decomposition temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the presence of the organic linkers and coordination to the metal center.[13] | The spectrum should show characteristic peaks for the urea (C=O stretch ~1650-1700 cm⁻¹, N-H stretch ~3300 cm⁻¹) and carboxylate groups. A shift in the carboxylate C=O peak compared to the free ligand indicates coordination to the metal ion. |
| N₂ Sorption Analysis (at 77 K) | To determine the porosity, specific surface area (BET method), and pore volume.[14] | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. This analysis provides quantitative data on the accessible surface area for guest molecules. |
Protocols for Key Characterization Techniques
Protocol: Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Finely grind ~10-20 mg of the activated MOF powder using an agate mortar and pestle.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Acquisition: Place the sample in a powder diffractometer. Collect data typically over a 2θ range of 5° to 50° using Cu Kα radiation.
-
Analysis: Compare the resulting experimental pattern with a simulated pattern from single-crystal data or a known literature reference to confirm phase identity and purity.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the activated MOF into a ceramic or platinum TGA pan.
-
Analysis: Heat the sample from room temperature to ~600-800 °C at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (N₂ or Ar).
-
Data Interpretation: Analyze the resulting plot of weight loss versus temperature to identify solvent loss and the framework decomposition temperature.
Section 4: Applications in Drug Development
The unique attributes of MOFs—high drug loading capacity, protection of encapsulated molecules, and potential for controlled release—make them excellent candidates for drug delivery systems.[15][16][17] MOFs based on this compound are particularly promising. The urea groups lining the pores can form hydrogen bonds with drug molecules containing complementary functional groups (e.g., hydroxyls, amines, carbonyls), enhancing loading efficiency and modulating release kinetics.[6][16]
Application Protocol: Loading and In Vitro Release of 5-Fluorouracil (5-FU)
This protocol outlines a general procedure for encapsulating a model anticancer drug, 5-FU, and studying its release profile in a simulated physiological environment.
Materials and Reagents:
-
Activated this compound-based MOF
-
5-Fluorouracil (5-FU)
-
Methanol, HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifuge, UV-Vis Spectrophotometer
Part A: Drug Loading
-
Prepare Drug Solution: Dissolve 50 mg of 5-FU in 20 mL of methanol.
-
Immersion: Suspend 50 mg of the activated MOF in the 5-FU solution.
-
Encapsulation: Stir the suspension at room temperature for 72 hours in a sealed container to prevent solvent evaporation.
-
Isolation: Collect the 5-FU loaded MOF by centrifugation (e.g., 8000 rpm for 10 min).
-
Washing: Wash the loaded MOF twice with fresh methanol to remove surface-adsorbed drug molecules.
-
Drying: Dry the product under vacuum at 60 °C for 12 hours.
Part B: Quantifying Drug Loading
-
Calibration Curve: Prepare a series of standard 5-FU solutions in PBS (pH 7.4) of known concentrations. Measure the absorbance of each at the wavelength of maximum absorbance (λ_max ≈ 266 nm) using a UV-Vis spectrophotometer to create a calibration curve (Absorbance vs. Concentration).
-
Quantification: Combine the supernatants from steps 4 and 5. Measure the absorbance and use the calibration curve to determine the concentration of unloaded 5-FU.
-
Calculation:
-
Loading Capacity (%) = [(Initial mass of drug - Mass of unloaded drug) / Mass of MOF] x 100
-
Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of unloaded drug) / Initial mass of drug] x 100
-
Part C: In Vitro Drug Release
-
Setup: Disperse 20 mg of the 5-FU loaded MOF in a dialysis bag containing 5 mL of PBS (pH 7.4).
-
Release Medium: Place the sealed dialysis bag into a beaker containing 100 mL of PBS (pH 7.4). Maintain the beaker at 37 °C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 3 mL aliquot from the beaker. Immediately replace it with 3 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Analysis: Measure the absorbance of each aliquot at 266 nm and use the calibration curve to determine the concentration of released 5-FU.
-
Data Presentation: Plot the cumulative percentage of drug released versus time.
Caption: Logical workflow for drug loading and in vitro release studies using MOFs.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the rational design of functional metal-organic frameworks. Its unique combination of metal-coordinating pyridyl groups and a hydrogen-bonding urea moiety allows for the creation of robust, porous materials with tailored chemical environments. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply these MOFs, particularly within the demanding context of drug development. The ability to fine-tune pore size, introduce specific binding sites, and control guest release kinetics positions these materials at the forefront of advanced drug delivery systems.[3][5] Future research will likely focus on developing multi-functional frameworks, where the catalytic or sensing capabilities of the urea group are combined with therapeutic delivery, paving the way for next-generation theranostic platforms.
References
- Benchchem. This compound|Bifunctional Reagent.
- AIR Unimi. Urea Metal-organic Frameworks for Nitro-substituted Compounds Sensing.
- Schmidt, A., Nieger, M., & Albrechta, M. (2011). A Metal-Organic Framework Constructed of 1,4-Di(pyridin-4-yl)-buta-1,3-diyne and Nickel(II) Nitrate. Zeitschrift für Naturforschung B, 66(2), 209-212.
- ResearchGate. Solvothermal synthesis of MOFs. [Diagram].
-
MDPI. Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Available from: [Link]
-
ResearchGate. Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Available from: [Link]
-
ResearchGate. Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. Available from: [Link]
-
Janiak, C., et al. (2017). Metal−Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO2 and NH3 Adsorption. Inorganic Chemistry, 56(21), 13484-13497. Available from: [Link]
-
Zolfigol, M. A., et al. (2023). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances, 13(25), 17095-17105. Available from: [Link]
-
RSC Publishing. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. Available from: [Link]
-
RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Available from: [Link]
-
ResearchGate. (A) Representation of the solvothermal MOF synthesis process. [Diagram]. Available from: [Link]
-
Sepehrmansourie, H., et al. (2021). Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation. Scientific Reports, 11(1), 5279. Available from: [Link]
-
Al-Shakarchi, W., & Chen, B. (2024). Metal-organic frameworks in oral drug delivery. Journal of Nanobiotechnology, 22(1), 10. Available from: [Link]
-
MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. Available from: [Link]
-
Li, Y., et al. (2021). Metal-organic frameworks for advanced drug delivery. Acta Pharmaceutica Sinica B, 11(6), 1463-1479. Available from: [Link]
-
ResearchGate. Syntheses, Characterization, and Luminescence Properties of Four Metal-Organic Frameworks Based on a Linear-Shaped Rigid Pyridine Ligand. Available from: [Link]
-
MDPI. Structure and Properties of Metal-Organic Frameworks and MOF-Derived Materials. Available from: [Link]
-
ResearchGate. Synthesis and Applications of Group 4 and 13 Metal-Organic Frameworks. Available from: [Link]
-
MDPI. Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Available from: [Link]
-
MDPI. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Available from: [Link]
-
ResearchGate. Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation. Available from: [Link]
-
RSC Publishing. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Available from: [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Available from: [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,3-Dipyridin-4-ylurea as a Ligand for Functional Metallogels
Foreword: The Architectural Elegance of 1,3-Dipyridin-4-ylurea in Supramolecular Chemistry
In the realm of functional materials, the deliberate design of molecular components is paramount to achieving desired properties and applications. This compound stands out as a bifunctional organic ligand of significant interest. Its molecular architecture, characterized by a central urea moiety flanked by two pyridinyl rings, offers a unique combination of hydrogen bonding capabilities and metal coordination sites.[1] The urea group provides robust hydrogen-bond donors (N-H) and an acceptor (C=O), while the pyridyl rings introduce nitrogen atoms that readily coordinate with a variety of metal ions.[1] This dual functionality allows for the self-assembly of intricate supramolecular networks, leading to the formation of functional materials such as metallogels.
These metallogels, three-dimensional networks formed through metal-ligand coordination, are a class of soft materials with immense potential in diverse biomedical and technological fields.[1] The incorporation of metal ions into the gel matrix imparts a range of functionalities, including catalytic activity, stimuli-responsiveness, and therapeutic properties. This guide provides a comprehensive overview of the synthesis of this compound, the subsequent formation of functional metallogels with various transition metals, their detailed characterization, and protocols for their application in catalysis and drug delivery. The methodologies presented herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their exploration of these fascinating materials.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is a critical first step. The most common and effective methods involve the reaction of 4-aminopyridine with a carbonyl source. While phosgene has been traditionally used, its high toxicity makes safer alternatives, such as N,N'-carbonyldiimidazole (CDI), preferable in a modern laboratory setting, aligning with the principles of green chemistry.[1] Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing similar urea derivatives.[1]
Protocol 1: Synthesis of this compound via N,N'-Carbonyldiimidazole (CDI)
This protocol offers a safer alternative to the use of phosgene.
Materials:
-
4-Aminopyridine
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 4-aminopyridine (2.0 equivalents) in anhydrous THF.
-
Addition of CDI: To this stirring solution, add N,N'-carbonyldiimidazole (1.0 equivalent) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the THF under reduced pressure.
-
Purification: Wash the resulting solid with diethyl ether to remove any unreacted starting material and by-products. The product, this compound, is typically obtained as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molar Ratio |
| 4-Aminopyridine | 2.0 |
| N,N'-Carbonyldiimidazole | 1.0 |
Part 2: Formation of Functional Metallogels
The formation of metallogels with this compound is driven by the coordination of the pyridyl nitrogen atoms to metal ions, which crosslinks the ligand molecules into a three-dimensional network. The urea moieties further stabilize this network through intermolecular hydrogen bonding. The choice of metal ion and solvent system is crucial in determining the properties of the resulting gel.
Protocol 2: General Procedure for Metallogel Formation
This protocol provides a general framework for the preparation of metallogels with various metal salts.
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂, Zn(NO₃)₂, AgNO₃)
-
Solvent (e.g., Methanol, Dimethylformamide (DMF), THF/water mixture)
-
Vials or test tubes
Procedure:
-
Dissolution: In a vial, dissolve a specific amount of this compound in the chosen solvent. Gentle heating or sonication may be required to facilitate dissolution.
-
Addition of Metal Salt: To this solution, add a solution of the metal salt in the same solvent. The metal-to-ligand molar ratio is a critical parameter and should be systematically varied to find the optimal gelation conditions.
-
Gelation: Allow the mixture to stand undisturbed at room temperature. Gel formation can be confirmed by the vial inversion test, where a stable gel will not flow upon inverting the vial.
-
Observation: Record the gelation time and the critical gelation concentration (the minimum concentration of the ligand required for gel formation).
| Metal Ion | Typical Counter-ion | Solvent System | Observations |
| Cu(II) | Cl⁻, (CH₃COO)⁻ | Methanol, DMF | Formation of a colored gel (typically blue or green). |
| Zn(II) | (NO₃)⁻, Cl⁻ | DMF, THF/water | Formation of a colorless or pale yellow gel. |
| Ag(I) | NO₃⁻, BF₄⁻ | THF/water | Formation of a colorless gel, which may darken over time due to the formation of silver nanoparticles.[2] |
Part 3: Characterization of Metallogels
A thorough characterization of the metallogels is essential to understand their structure and properties. This involves a combination of techniques to probe the macroscopic and microscopic features of the gel.
Protocol 3: Rheological Characterization
Rheology is used to study the mechanical properties of the metallogels, such as their stiffness and viscoelasticity.
Instrumentation:
-
Rotational rheometer with parallel plate geometry.
Procedure:
-
Sample Loading: Carefully load the metallogel onto the rheometer plate, ensuring no air bubbles are trapped.
-
Time Sweep: Monitor the storage modulus (G') and loss modulus (G'') as a function of time at a constant strain and frequency to determine the gelation kinetics.
-
Strain Sweep: Perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Within the LVR, perform a frequency sweep to determine the frequency dependence of G' and G''. A stable gel will typically show G' greater than G'' and both moduli will be largely independent of frequency over a wide range.
Logical Workflow for Rheological Characterization
Caption: Workflow for the rheological characterization of metallogels.
Microscopic and Structural Characterization
-
Scanning Electron Microscopy (SEM): To visualize the three-dimensional network structure of the xerogel (dried gel).
-
Powder X-ray Diffraction (PXRD): To investigate the crystallinity of the gel fibers.
Part 4: Applications of Functional Metallogels
The unique properties of this compound-based metallogels make them suitable for a range of applications. Here, we provide protocols for their use in catalysis and drug delivery.
Application Note 1: Catalytic Reduction of 4-Nitrophenol
Metallogels containing catalytically active metal centers, such as copper, can be used as recyclable catalysts. The reduction of 4-nitrophenol to 4-aminophenol is a common model reaction to evaluate catalytic activity.
Protocol 4: Catalytic Reduction of 4-Nitrophenol
Materials:
-
Cu(II)-1,3-dipyridin-4-ylurea metallogel
-
4-Nitrophenol solution
-
Sodium borohydride (NaBH₄) solution (freshly prepared)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a quartz cuvette, add a known volume of 4-nitrophenol solution.
-
Addition of Reducing Agent: Add a freshly prepared aqueous solution of NaBH₄. The solution will turn yellow due to the formation of the 4-nitrophenolate ion.
-
Initiation of Catalysis: Add a small piece of the Cu(II)-metallogel to the cuvette.
-
Monitoring the Reaction: Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The progress of the reaction is followed by the decrease in the absorbance peak of the 4-nitrophenolate ion at ~400 nm and the appearance of a new peak for 4-aminophenol at ~300 nm.[3]
-
Data Analysis: Calculate the rate constant of the reaction from the kinetic data.
-
Recyclability: After the reaction is complete, the metallogel can be recovered, washed, and reused for subsequent catalytic cycles to test its stability and reusability.[3]
Catalytic Reduction of 4-Nitrophenol Workflow
Caption: Workflow for the catalytic reduction of 4-nitrophenol using a metallogel.
Application Note 2: Controlled Drug Delivery
The porous network of metallogels can be utilized to encapsulate and release therapeutic agents in a controlled manner. Doxorubicin, an anticancer drug, can be loaded into these gels for potential targeted delivery.
Protocol 5: Doxorubicin Loading and Release
Materials:
-
Metallogel (e.g., Zn(II)-1,3-dipyridin-4-ylurea)
-
Doxorubicin hydrochloride solution
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)
-
UV-Vis spectrophotometer or fluorescence spectrometer
Procedure:
-
Drug Loading:
-
Immerse a pre-weighed piece of the dried metallogel (xerogel) in a doxorubicin solution of known concentration.
-
Allow the xerogel to swell and encapsulate the drug for a specific period (e.g., 24-48 hours) at room temperature in the dark.
-
After loading, remove the gel and measure the concentration of the remaining doxorubicin in the solution using UV-Vis or fluorescence spectroscopy to determine the amount of drug loaded.
-
Calculate the drug loading efficiency and loading content.
-
-
In Vitro Drug Release:
-
Place the doxorubicin-loaded metallogel in a dialysis bag containing a known volume of PBS (pH 7.4 or 5.5).
-
Immerse the dialysis bag in a larger volume of the same PBS buffer, which acts as the release medium.
-
Maintain the setup at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Measure the concentration of doxorubicin in the collected aliquots to determine the cumulative drug release profile.
-
| Parameter | Formula |
| Drug Loading Efficiency (%) | ((Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount) x 100 |
| Drug Loading Content (%) | (Amount of Loaded Drug / Weight of Dried Gel) x 100 |
Conclusion and Future Perspectives
This compound is a versatile ligand that enables the construction of functional metallogels with tunable properties. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and application of these materials. The causality behind the experimental choices, such as the selection of safer reagents and the systematic variation of gelation parameters, is emphasized to foster a deeper understanding and encourage further innovation. The potential of these metallogels extends beyond the applications described here, with possibilities in areas such as sensing, environmental remediation, and tissue engineering. As research in this field continues to evolve, the rational design of ligands like this compound will undoubtedly play a pivotal role in the development of next-generation smart materials.
References
- Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry. John Wiley & Sons.
- Ganguly, S., Das, P., & Das, S. (2020). Catalytic Reduction of 4-Nitrophenol Using Environmentally Synthesized CuO Nanoparticles. Nanochemistry Research, 5(2), 169-178.
Sources
Application Notes and Protocols for 1,3-Dipyridin-4-ylurea in Sustainable Catalysis
Introduction: The Emergence of 1,3-Dipyridin-4-ylurea in Green Chemistry
In the pursuit of sustainable chemical synthesis, the development of efficient, recyclable, and metal-free catalysts is of paramount importance. This compound, also known as N,N'-di(4-pyridinyl)urea, has emerged as a versatile building block in the design of advanced catalytic materials. Its unique molecular architecture, featuring a central urea moiety flanked by two pyridyl rings, provides a strategic combination of hydrogen-bond donating and accepting sites. This bifunctionality is the cornerstone of its catalytic prowess, enabling the activation of substrates through non-covalent interactions, a hallmark of organocatalysis.
The significance of this compound lies in its ability to act as a cooperative linker in the construction of supramolecular structures, most notably porous ionic polymers (PIPs).[1] These materials leverage the strong hydrogen-bond donor (HBD) capabilities of the urea group to facilitate reactions under mild conditions, embodying the principles of green chemistry. This guide provides an in-depth exploration of the synthesis, properties, and catalytic applications of this compound, with a focus on detailed protocols for its use in sustainable chemical transformations.
Molecular Properties and Synthesis
This compound (C₁₁H₁₀N₄O) is a solid, bifunctional organic compound.[1] The central urea group provides two N-H donor groups, while the nitrogen atoms on the pyridyl rings act as hydrogen-bond acceptors. This dual-functionality is crucial for its role in catalysis and the formation of extended, organized structures.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common and established route involves the reaction of 4-aminopyridine with phosgene or a phosgene equivalent.[1] However, in line with green chemistry principles, the use of safer reagents such as N,N'-carbonyldiimidazole (CDI) is preferred to avoid the highly toxic phosgene.
Protocol 1: Synthesis of this compound using N,N'-Carbonyldiimidazole
This protocol describes a safer, phosgene-free synthesis of this compound.
Materials:
-
4-Aminopyridine
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (2.0 equivalents) in anhydrous THF.
-
Addition of CDI: To the stirred solution, add N,N'-carbonyldiimidazole (1.0 equivalent) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.
Application in Sustainable Catalysis: CO₂ Fixation
A significant application of this compound in sustainable catalysis is its use as a building block for porous ionic polymers (PIPs). These heterogeneous catalysts have shown remarkable efficiency in the chemical fixation of carbon dioxide, specifically in the cycloaddition of CO₂ to epoxides to produce valuable cyclic carbonates. This process is 100% atom-economical and provides a green alternative to the traditional synthesis of cyclic carbonates using toxic phosgene.
The urea moieties within the polymer framework act as hydrogen-bond donors, activating the epoxide ring and making it more susceptible to nucleophilic attack. The pyridyl groups can be quaternized to introduce ionic sites, which further enhance CO₂ uptake and catalytic activity.
Protocol 2: Synthesis of a Urea-Rich Porous Organic Polymer (POP) for Catalysis
This protocol outlines the synthesis of a urea-rich porous organic polymer (POP) using a solvothermal method, which can be adapted for this compound-based structures.[2]
Materials:
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Phenylenediisocyanate (PDIC)
-
Anhydrous 1,4-Dioxane
-
Autoclave or sealed pressure vessel
-
Centrifuge and washing solvents (e.g., THF, methanol, acetone)
Procedure:
-
Monomer Solution: In a glass liner for the autoclave, dissolve 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 1,4-phenylenediisocyanate (PDIC) in anhydrous 1,4-dioxane.
-
Solvothermal Synthesis: Seal the glass liner inside a stainless-steel autoclave. Heat the autoclave at 120°C for 72 hours.
-
Isolation: After cooling to room temperature, collect the solid product by filtration or centrifugation.
-
Washing: Wash the polymer sequentially with THF, methanol, and acetone to remove any unreacted monomers and solvent.
-
Drying: Dry the resulting urea-rich POP under vacuum at 80°C overnight.
Diagram: Catalytic Cycle of CO₂ Cycloaddition
Sources
Application Notes and Protocols for In Vitro Kinase Inhibition Assays Using Dipyridyl Ureas
Introduction: The Central Role of Kinases and the Promise of Dipyridyl Urea Inhibitors
Protein kinases are a large and diverse family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular processes including growth, differentiation, metabolism, and apoptosis. Consequently, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases a major class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3][4]
Among the numerous chemical scaffolds explored for kinase inhibition, dipyridyl ureas have emerged as a particularly promising class of compounds.[5][6] The defining feature of these molecules is a central urea moiety flanked by two pyridine rings.[5][6] This structural motif is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[5] Members of this class have been investigated as inhibitors of various kinases involved in cancer and inflammatory diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Apoptosis signal-regulating kinase 1 (ASK1), and c-MET.[5][7]
This technical guide provides a comprehensive, in-depth protocol for assessing the inhibitory potential of dipyridyl ureas against a target kinase using a homogenous, in vitro biochemical assay format. We will detail two widely used detection methodologies: a luminescence-based assay (ADP-Glo™) and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (LANCE® Ultra). The principles behind each method, step-by-step protocols, data analysis, and troubleshooting advice are provided to empower researchers in drug development to obtain robust and reproducible results.
Mechanism of Action: How Dipyridyl Ureas Inhibit Kinase Activity
The primary mechanism by which many dipyridyl ureas inhibit kinase activity is through competitive binding at the ATP-binding site of the enzyme. The urea functional group is a key pharmacophore, capable of forming bidentate hydrogen bonds with the "hinge" region of the kinase, a critical interaction that anchors the inhibitor in the active site. The flanking pyridyl rings can then extend into adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity for a particular kinase. By occupying the ATP-binding pocket, dipyridyl ureas prevent the natural substrate, ATP, from binding, thereby blocking the phosphotransferase reaction and inhibiting downstream signaling.
Experimental Design: Choosing the Right Assay Platform
The choice of assay platform is critical for generating high-quality, reproducible data. Here, we present two robust, homogenous assay formats amenable to high-throughput screening (HTS).
-
ADP-Glo™ Kinase Assay: This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][9][10] It is a universal assay applicable to virtually any kinase. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal proportional to the initial ADP concentration.[9][11][12] This platform is known for its high sensitivity and broad dynamic range.[12]
-
LANCE® Ultra TR-FRET Kinase Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[13][14] In a typical format, a ULight™-labeled peptide substrate is phosphorylated by the kinase. A europium (Eu)-labeled anti-phospho-substrate antibody then binds to the phosphorylated peptide, bringing the Eu-donor and ULight™-acceptor into close proximity.[13][15][16] Excitation of the Eu-donor leads to energy transfer to the ULight™-acceptor, which then emits a signal at a specific wavelength. The intensity of the TR-FRET signal is directly proportional to the extent of substrate phosphorylation.[14][15]
The selection between these platforms may depend on available instrumentation, the specific kinase-substrate pair, and potential for compound interference. For instance, colored compounds might interfere with colorimetric assays, while fluorescent compounds could interfere with standard fluorescence-based assays.[17] TR-FRET assays, with their time-delayed measurement, can often mitigate interference from compound autofluorescence.[14]
Visualizing the Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol 1: ADP-Glo™ Kinase Assay
This protocol is a general guideline and should be optimized for each specific kinase-substrate system.
1. Materials and Reagents:
-
Dipyridyl urea compound of interest
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (for compound dilution)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
2. Reagent Preparation:
-
Dipyridyl Urea Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the dipyridyl urea in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the dipyridyl urea stock solution in DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
Kinase Solution: Dilute the kinase to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
3. Assay Procedure:
-
Compound Addition: Add 1 µL of each serially diluted dipyridyl urea solution to the wells of the assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.
-
Kinase Addition: Add 2 µL of the kinase solution to all wells except the "no enzyme" control. For the "no enzyme" control, add 2 µL of Kinase Reaction Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature). The reaction time should be within the linear range of the assay.[18]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[12]
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
| Parameter | Recommended Value/Range | Notes |
| Final Reaction Volume | 5 µL | Can be scaled as needed. |
| Dipyridyl Urea Concentration | 10-point, 1:3 serial dilution | Adjust based on expected potency. |
| DMSO Concentration | ≤ 1% | High concentrations can inhibit kinase activity. |
| ATP Concentration | Km of the kinase | Critical for determining IC50 of ATP-competitive inhibitors. |
| Kinase Concentration | Empirically determined | Aim for 10-30% substrate conversion in the linear range. |
| Substrate Concentration | Empirically determined | Should be at or above the Km for the substrate. |
| Pre-incubation Time | 15-30 minutes | |
| Kinase Reaction Time | 30-120 minutes | Must be in the linear range of the reaction. |
| ADP-Glo™ Reagent Incubation | 40 minutes | |
| Kinase Detection Reagent Incubation | 30-60 minutes |
Detailed Protocol 2: LANCE® Ultra TR-FRET Kinase Assay
This protocol is a general guideline and should be optimized for each specific kinase-substrate system.
1. Materials and Reagents:
-
Dipyridyl urea compound of interest
-
Target Kinase
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
Adenosine Triphosphate (ATP)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[13][15]
-
LANCE® Detection Buffer (PerkinElmer)
-
EDTA (to stop the reaction)
-
DMSO (for compound dilution)
-
White, low-volume 384-well plates
-
Multichannel pipettes
-
TR-FRET compatible plate reader
2. Reagent Preparation:
-
Dipyridyl Urea Stock and Dilutions: Prepare as described in the ADP-Glo™ protocol.
-
2X Kinase Solution: Dilute the kinase to twice the final desired concentration in Kinase Reaction Buffer.
-
2X Substrate/ATP Solution: Prepare a solution containing the ULight™-labeled substrate and ATP at twice their final desired concentrations in Kinase Reaction Buffer.
-
4X Stop/Detection Solution: Prepare a solution containing EDTA and the Europium-labeled antibody at four times their final desired concentrations in LANCE® Detection Buffer.
3. Assay Procedure:
-
Compound Addition: Add 2.5 µL of each serially diluted dipyridyl urea solution to the wells of the assay plate. Include DMSO-only controls.
-
Kinase Addition: Add 2.5 µL of the 2X Kinase Solution to all wells except the "no enzyme" control.
-
Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Cover the plate and incubate for the desired time (e.g., 60 minutes) at room temperature.[15]
-
Stop Reaction and Add Detection Reagents: Add 10 µL of the 4X Stop/Detection Solution to each well.
-
Detection Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.[15]
-
TR-FRET Reading: Measure the TR-FRET signal using a plate reader with appropriate excitation (320 or 340 nm) and emission (615 nm for donor and 665 nm for acceptor) wavelengths.[14]
| Parameter | Recommended Value/Range | Notes |
| Final Reaction Volume | 10 µL | |
| Final Detection Volume | 20 µL | |
| Dipyridyl Urea Concentration | 10-point, 1:3 serial dilution | |
| DMSO Concentration | ≤ 1% | |
| ATP Concentration | Km of the kinase | |
| Kinase Concentration | Empirically determined | |
| ULight™-Substrate Concentration | 50-200 nM | Optimize for each substrate. |
| Eu-Antibody Concentration | 1-2 nM | Optimize for each antibody. |
| Kinase Reaction Time | 60-120 minutes | |
| Detection Incubation Time | 60 minutes |
Data Analysis and Interpretation: Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.
1. Data Normalization:
-
Subtract the average background signal ("no enzyme" control) from all other data points.
-
Normalize the data by setting the average "no inhibition" control (DMSO only) to 100% kinase activity and the highest inhibitor concentration to 0% activity.
2. Curve Fitting:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a non-linear regression model.[19] This can be performed using software such as GraphPad Prism or similar data analysis packages.
The equation for a four-parameter logistic curve is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition
-
X is the logarithm of the inhibitor concentration
-
Top is the maximum percent inhibition (usually constrained to 100)
-
Bottom is the minimum percent inhibition (usually constrained to 0)
-
LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between Top and Bottom.
-
HillSlope describes the steepness of the curve.
The IC50 is the concentration of the dipyridyl urea that corresponds to 50% inhibition on the fitted curve.[20]
Visualizing the Inhibition Mechanism
Caption: ATP-competitive inhibition by dipyridyl ureas.
Troubleshooting and Scientific Integrity
A self-validating system is crucial for trustworthy results. Below are common issues and solutions to ensure the integrity of your data.
| Problem | Potential Cause | Solution |
| High Variability Between Replicates | Pipetting errors; Inadequate mixing; Plate edge effects.[21] | Calibrate pipettes regularly; Ensure thorough but gentle mixing; Avoid using the outermost wells of the plate.[21] |
| Low Signal-to-Background Ratio | Suboptimal enzyme or substrate concentration; Incorrect buffer conditions.[21] | Optimize enzyme and substrate concentrations; Verify buffer pH and composition.[21] |
| Compound Interference | Dipyridyl urea is autofluorescent or quenches the signal; Compound inhibits the detection enzyme (e.g., luciferase).[17] | Run a counterscreen with the detection reagents alone in the presence of the compound; Consider using an alternative assay platform (e.g., TR-FRET to avoid autofluorescence).[17] |
| Poor Curve Fit (Shallow or Steep Hill Slope) | Compound insolubility or aggregation at high concentrations; Non-specific inhibition. | Check the solubility of the dipyridyl urea in the assay buffer; Include a detergent like Tween-20 or Brij-35 in the buffer to mitigate aggregation. |
| IC50 Value Higher Than Expected | Incorrect ATP concentration (too high); Degradation of compound or kinase.[21] | Use an ATP concentration at or near the Km; Prepare fresh compound dilutions and use properly stored, active kinase.[21] |
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vitro characterization of dipyridyl urea compounds as kinase inhibitors. By carefully selecting the appropriate assay platform, optimizing reaction conditions, and rigorously analyzing the data, researchers can confidently determine the potency of these promising therapeutic candidates. Adherence to best practices in assay development and a thorough understanding of potential pitfalls are paramount to generating high-quality, reproducible data that will drive successful drug discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for ADP-Based Kinase Assays.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
- Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
- Revvity. (n.d.). LANCE™ Ultra KINASELECT™SER/THR KIT.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
- PerkinElmer. (n.d.). LANCE Ultra Aurora B Kinase assay.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Kinase Assays.
- Revvity. (n.d.). LANCE and LANCE Ultra TR-FRET Assays.
- National Institutes of Health. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
- Benchchem. (n.d.). addressing off-target effects of 1,3-Di(pyridin-3-yl)urea.
- National Center for Biotechnology Information. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
- MDPI. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.
- ResearchGate. (2020). LANCE Ultra TR-FRET technology for kinase assays. In these kinase....
- ResearchGate. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.
- Benchchem. (n.d.). The Core Mechanism of Pyridinyl-Thiadiazolyl-Urea Compounds: A Technical Guide for Drug Development Professionals.
- Benchchem. (n.d.). Techniques for Measuring the IC50 of BX048 in Different Species: Application Notes and Protocols.
- ResearchGate. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
- Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. promega.com [promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. blossombio.com [blossombio.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. clyte.tech [clyte.tech]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Constructing Porous Ionic Polymers with 1,3-Dipyridin-4-ylurea: A Guide to Synthesis, Characterization, and Application
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of porous ionic polymers (PIPs) utilizing 1,3-dipyridin-4-ylurea as a key building block. This document is intended for researchers, scientists, and drug development professionals interested in the design and application of novel porous materials. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and explore the functional applications of these versatile polymers, particularly in catalysis and controlled drug delivery.
Introduction: The Significance of this compound in Porous Ionic Polymers
Porous ionic polymers (PIPs) have emerged as a fascinating class of materials, bridging the gap between porous organic polymers and ionic liquids. Their inherent porosity, combined with the unique physicochemical properties conferred by ionic moieties, makes them highly attractive for a range of applications, including gas capture, catalysis, and biomedical uses.[1]
The choice of monomer is critical in dictating the final properties of the polymer. This compound is a particularly compelling building block for several reasons:
-
Bifunctionality: It possesses two pyridyl nitrogen atoms that can be readily quaternized to introduce positive charges, forming the ionic backbone of the polymer.
-
Hydrogen Bonding Capability: The urea moiety provides strong hydrogen-bond donor (N-H) and acceptor (C=O) sites.[2] This facilitates intermolecular interactions that can influence the polymer's structure and its affinity for guest molecules.
-
Structural Rigidity: The rigid nature of the dipyridinylurea unit contributes to the formation of a robust and porous framework.
These features allow for the rational design of PIPs with tunable porosity, high ion density, and specific functionalities, making them ideal candidates for advanced applications.
Synthesis of Porous Ionic Polymers
The construction of PIPs from this compound is a two-step process: first, the synthesis of the monomer, followed by its polymerization.
Monomer Synthesis: this compound
The synthesis of this compound is typically achieved by reacting 4-aminopyridine with a carbonyl source. While phosgene can be used, the use of a safer alternative like triphosgene (bis(trichloromethyl) carbonate) is highly recommended.[2][3] The reaction proceeds via an in-situ generated isocyanate intermediate.
Protocol 1: Synthesis of this compound
Materials:
-
4-Aminopyridine
-
Triphosgene
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Triphosgene Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve triphosgene (0.35 equivalents) in anhydrous DCM. Add the triphosgene solution dropwise to the 4-aminopyridine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up: Quench the reaction by the slow addition of deionized water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Causality: The use of triphosgene in a 1:3 molar ratio to the amine is crucial for the controlled generation of the isocyanate intermediate, minimizing the formation of side products.[3] Triethylamine acts as a base to neutralize the HCl generated during the reaction. Anhydrous conditions are essential to prevent the hydrolysis of triphosgene.
Polymerization: Formation of the Porous Ionic Polymer
The porous ionic polymer is synthesized through the quaternization of the pyridyl nitrogen atoms of this compound with a dihaloalkane crosslinker. This process, known as the Menshutkin reaction, creates a crosslinked, positively charged polymer network.
Protocol 2: Synthesis of a Porous Ionic Polymer (PIP-DPU)
Materials:
-
This compound
-
α,α'-Dibromo-p-xylene (or other dibromoalkane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetone
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and α,α'-dibromo-p-xylene (1.0 equivalent) in anhydrous DMF.
-
Polymerization: Heat the reaction mixture at 120 °C for 48 hours. A solid precipitate will form as the polymerization proceeds.
-
Purification: Cool the mixture to room temperature. Collect the solid product by filtration and wash it extensively with acetone and methanol to remove any unreacted monomers and solvent.
-
Drying: Dry the resulting polymer in a vacuum oven at 80 °C overnight to obtain the final porous ionic polymer.
Workflow for PIP-DPU Synthesis:
Caption: Workflow for the synthesis of the porous ionic polymer (PIP-DPU).
Characterization of Porous Ionic Polymers
A thorough characterization of the synthesized PIPs is essential to understand their structural and functional properties.
| Characterization Technique | Purpose | Typical Results for PIP-DPU |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the successful polymerization and the presence of key functional groups. | Disappearance of the C-Br stretching vibration from the crosslinker; presence of characteristic urea C=O and N-H stretching bands, and pyridinium ring vibrations. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High thermal stability, with decomposition temperatures typically above 250 °C. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution. | Moderate to high surface areas (e.g., 100-500 m²/g) with microporous or hierarchical pore structures. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and surface texture of the polymer. | Aggregated nanoparticle morphology or a continuous porous structure. |
Protocol 3: Standard Characterization Procedures
-
FT-IR Spectroscopy: Record the spectra of the dried polymer sample mixed with KBr as a pellet.
-
TGA: Heat the polymer sample under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.
-
BET Analysis: Degas the sample at 120 °C for 12 hours under vacuum before nitrogen adsorption-desorption measurements at 77 K.
-
SEM: Mount the polymer powder on a carbon tape-coated stub and sputter-coat with a thin layer of gold before imaging.
Applications of this compound Based PIPs
The unique structural features of these PIPs make them suitable for a variety of applications.
Catalysis: CO2 Cycloaddition
The combination of Lewis acidic pyridinium sites and nucleophilic counter-anions (e.g., bromide) in the polymer framework makes these materials excellent catalysts for the cycloaddition of CO2 to epoxides, a crucial reaction for carbon capture and utilization.[4]
Protocol 4: Catalytic Cycloaddition of CO2 to Epichlorohydrin
Materials:
-
PIP-DPU catalyst
-
Epichlorohydrin
-
CO2 (balloon pressure or high-pressure reactor)
-
Anhydrous conditions
Procedure:
-
Reaction Setup: In a dried reaction vessel, add the PIP-DPU catalyst (e.g., 5 mol% based on the pyridinium units), and epichlorohydrin (1.0 equivalent).
-
CO2 Introduction: Purge the vessel with CO2 and then maintain a CO2 atmosphere (e.g., balloon pressure or 1 MPa in a reactor).
-
Reaction: Stir the mixture at a specified temperature (e.g., 90-120 °C) for a set time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, analyze the reaction mixture by Gas Chromatography (GC) or ¹H NMR to determine the conversion and selectivity to the corresponding cyclic carbonate.
-
Catalyst Recycling: After the reaction, the solid catalyst can be recovered by filtration, washed with a suitable solvent (e.g., ethyl acetate), dried, and reused for subsequent cycles.
Catalytic Cycle for CO2 Cycloaddition:
Caption: Proposed catalytic cycle for CO2 cycloaddition using PIP-DPU.
Drug Delivery: pH-Responsive Release of Doxorubicin
The ionic nature of these polymers can be exploited for stimuli-responsive drug delivery. For instance, the polymer can be designed to release a drug in response to changes in pH, which is a hallmark of the tumor microenvironment.[5]
Protocol 5: Doxorubicin Loading and pH-Responsive Release
Materials:
-
PIP-DPU
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO suitable to retain the polymer)
Procedure:
-
Drug Loading:
-
Disperse a known amount of PIP-DPU in a solution of DOX in deionized water.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading, which can occur through electrostatic interactions and hydrogen bonding.
-
Centrifuge the mixture to collect the DOX-loaded polymer (PIP-DPU-DOX).
-
Determine the drug loading content and efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.
-
-
In Vitro Drug Release:
-
Place a known amount of PIP-DPU-DOX in a dialysis bag.
-
Immerse the dialysis bag in PBS buffer at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the tumor microenvironment) at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh buffer.
-
Quantify the amount of released DOX in the withdrawn aliquots using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time for both pH conditions.
-
Rationale: The protonation state of the urea and pyridinium groups, as well as the solubility of doxorubicin, are pH-dependent. In the acidic environment of a tumor, the interactions between the drug and the polymer may be altered, leading to an accelerated release of the drug.[6][7]
Conclusion
Porous ionic polymers constructed from this compound represent a versatile platform for the development of functional materials. The synthetic protocols outlined in this guide provide a robust starting point for researchers to explore this exciting class of polymers. The inherent tunability of their structure and properties opens up a wide range of possibilities for their application in catalysis, drug delivery, and beyond. Careful characterization is paramount to understanding the structure-property relationships that govern their performance.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. (2017). National Institutes of Health. Retrieved from [Link]
-
Li, T., Chen, M., Shi, Q., Xiong, J., Feng, Y., & Zhang, B. (2023). A one-pot synthesis of pyridinium-based ionic porous organic polymers for efficient CO2 catalytic conversion. New Journal of Chemistry, 47(9), 4239-4244. Retrieved from [Link]
-
Alleviation of doxorubicin-induced cardiotoxicity by a biodegradable porous organic polymer drug delivery system via passive targeted release. (2022). National Institutes of Health. Retrieved from [Link]
-
Porous ionic liquids: synthesis and application. (2015). Chemical Science, 6(3), 1645-1651. Retrieved from [Link]
-
Does anyone have a protocol of loading liposomes with doxorubicin? (2019). ResearchGate. Retrieved from [Link]
-
Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. (2019). Journal of Materials Chemistry B, 7(20), 3291-3301. Retrieved from [Link]
-
A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes. (2014). Journal of Liposome Research, 24(3), 199-207. Retrieved from [Link]
-
How to synthesize urea derivatives using triphosgene? (2017). ResearchGate. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea. (2021). DergiPark. Retrieved from [Link]
-
pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. (2022). MDPI. Retrieved from [Link]
-
pH-responsive Nanoparticles for Drug Delivery. (2012). National Institutes of Health. Retrieved from [Link]
-
pH Responsive Polymers in Drug Delivery. (2017). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release. (2021). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Application Notes & Protocols: N,N'-di-4-pyridinylurea in Controlled Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the utilization of N,N'-di-4-pyridinylurea as a versatile building block for the construction of advanced, stimulus-responsive controlled drug delivery systems (DDS). We will explore the fundamental principles of its application, grounded in supramolecular chemistry, and provide detailed, field-proven protocols for the synthesis, drug loading, and characterization of these innovative delivery vehicles. The inherent properties of N,N'-di-4-pyridinylurea, particularly its capacity for forming robust hydrogen bonds and its pH-sensitive nature, make it an exemplary candidate for creating "smart" materials that can release therapeutic payloads in a targeted and controlled manner.[1][2] This guide is intended to empower researchers and drug development professionals to harness the potential of this unique molecule in creating next-generation therapeutic solutions.
Introduction: The Supramolecular Advantage of N,N'-di-4-pyridinylurea
Conventional drug delivery systems often face challenges such as poor bioavailability, systemic toxicity, and the inability to achieve sustained therapeutic concentrations at the target site.[3][4] Controlled drug delivery systems (DDS) aim to overcome these limitations by releasing a therapeutic agent in a predetermined manner.[3][4] N,N'-di-4-pyridinylurea has emerged as a molecule of significant interest in this field due to its unique supramolecular properties.[5]
The core of its utility lies in the combination of the urea functionality, a potent hydrogen bond donor and acceptor, and the terminal pyridinyl groups. This arrangement facilitates the self-assembly of molecules into well-defined, higher-order structures through non-covalent interactions.[5][6] These supramolecular assemblies can take the form of hydrogels, nanoparticles, or other architectures suitable for encapsulating therapeutic agents.[7][8]
A key feature of pyridinylurea-based systems is their inherent pH-responsiveness. The pyridinyl nitrogen atoms can be protonated in acidic environments, leading to a disruption of the hydrogen-bonding network that holds the supramolecular structure together.[9][10][11] This characteristic can be exploited to design DDS that are stable at physiological pH but release their drug payload in the acidic microenvironments often associated with tumor tissues or intracellular compartments like endosomes.[1][2]
Diagram 1: Molecular Structure and Hydrogen Bonding of N,N'-di-4-pyridinylurea
Caption: Intermolecular hydrogen bonding between two N,N'-di-4-pyridinylurea molecules.
Synthesis of N,N'-di-4-pyridinylurea
The synthesis of N,N'-di-4-pyridinylurea is a straightforward and high-yielding process, typically achieved through the reaction of 4-aminopyridine with a carbonyl source. A common and effective method involves the use of triphosgene or a similar phosgene equivalent.
Materials and Reagents
-
4-Aminopyridine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Protocol: Synthesis of N,N'-di-4-pyridinylurea
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 4-aminopyridine (2 equivalents) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (1 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred 4-aminopyridine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N,N'-di-4-pyridinylurea as a white to off-white solid.
Note: Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Formulation of a pH-Responsive Hydrogel for Drug Delivery
Hydrogels are three-dimensional, water-swollen polymer networks that are highly biocompatible and can encapsulate a wide range of therapeutic molecules.[12][13] N,N'-di-4-pyridinylurea can be used to form supramolecular hydrogels that exhibit pH-responsive drug release.[7]
Materials and Reagents
-
N,N'-di-4-pyridinylurea
-
Model drug (e.g., Doxorubicin hydrochloride, Methylene blue)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acidic buffer (e.g., acetate buffer at pH 5.0)
-
Vortex mixer and sonicator
-
Dialysis tubing (with appropriate molecular weight cut-off)
Protocol: Hydrogel Formation and Drug Loading
-
Preparation of Stock Solutions: Prepare a stock solution of N,N'-di-4-pyridinylurea in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL. Prepare a stock solution of the model drug in deionized water or PBS.
-
Drug Encapsulation: In a small vial, mix the N,N'-di-4-pyridinylurea solution with the drug solution at a desired weight ratio (e.g., 10:1 polymer to drug).
-
Hydrogel Formation: Add PBS (pH 7.4) to the mixture while vortexing to induce the self-assembly and formation of the hydrogel. The final concentration of the hydrogelator should be above its minimum gelation concentration (MGC), which needs to be determined experimentally.
-
Equilibration: Allow the hydrogel to equilibrate at room temperature for at least one hour to ensure complete gelation and drug entrapment.
Diagram 2: pH-Responsive Drug Release Mechanism
Caption: Schematic of pH-triggered drug release from a pyridinylurea-based hydrogel.
Characterization of the Drug Delivery System
Thorough characterization is crucial to ensure the efficacy and safety of the drug delivery system. This involves assessing drug loading, encapsulation efficiency, and the in vitro release profile.
Protocol: Determination of Drug Loading and Encapsulation Efficiency
-
Separation of Free Drug: After hydrogel formation, centrifuge the sample to separate the drug-loaded hydrogel from the supernatant containing any unloaded drug.
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading (%) = (Mass of drug in hydrogel / Mass of hydrogel) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug) x 100
-
Protocol: In Vitro Drug Release Study
-
Sample Preparation: Place a known amount of the drug-loaded hydrogel into a dialysis bag.
-
Release Medium: Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0) maintained at 37 °C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug released in the collected aliquots using an appropriate analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
| Parameter | Expected Outcome at pH 7.4 | Expected Outcome at pH 5.0 |
| Drug Release Rate | Slow and sustained | Rapid and burst release |
| Cumulative Release | Low | High |
Protocol: In Vitro Cytotoxicity Assay
It is essential to evaluate the biocompatibility of the drug delivery system.[14][15] In vitro cytotoxicity assays are performed to assess the effect of the empty carrier and the drug-loaded system on cell viability.[16][17]
-
Cell Culture: Seed a suitable cell line (e.g., a cancer cell line for an anticancer drug) in a 96-well plate and allow the cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the empty hydrogel, the free drug, and the drug-loaded hydrogel for a specified period (e.g., 24, 48, or 72 hours).[16]
-
Viability Assay: Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the percentage of viable cells.[15]
-
Data Analysis: Plot cell viability against concentration to determine the IC50 (half-maximal inhibitory concentration) values for each treatment group.
Diagram 3: Experimental Workflow for DDS Characterization
Caption: A streamlined workflow for the formulation and characterization of the DDS.
Concluding Remarks and Future Perspectives
N,N'-di-4-pyridinylurea represents a highly promising and versatile platform for the development of advanced controlled drug delivery systems. Its straightforward synthesis, inherent pH-responsiveness, and ability to form stable supramolecular structures make it an attractive candidate for a wide range of therapeutic applications. The protocols detailed in these application notes provide a solid foundation for researchers to explore and optimize pyridinylurea-based DDS for their specific needs.
Future research in this area may focus on the functionalization of the N,N'-di-4-pyridinylurea backbone to introduce additional functionalities, such as targeting ligands for active tumor targeting, or the incorporation of other stimuli-responsive moieties to create multi-responsive drug delivery systems. The continued exploration of such "smart" materials holds immense potential for the future of medicine.
References
- Development and in-vivo characterization of supramolecular hydrogels for intrarenal drug delivery. PubMed.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- Supramolecular interaction in the action of drug delivery systems. Chemical Science (RSC Publishing).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Supramolecular interaction in the action of drug delivery systems. PMC - PubMed Central.
- Update on in vitro cytotoxicity assays for drug development.
- Supramolecular interaction in the action of drug delivery systems.
- In Vitro Cytotoxicity Assays: Applic
- Cytotoxicity and efficacy of delivery systems (in vitro experiments).
- Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. MDPI.
- Schematic representation of pH‐responsive drug‐release system based on...
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Targeted drug release system based on pH-responsive PAA-POSS nanoparticles. RSC Publishing.
- Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI.
- Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl)
- pH Responsive Drug Delivery Systems for Cancer Treatment. Global Pharmaceutical Sciences Review.
- pH-responsive drug-delivery systems. PubMed.
- pH-responsive Nanoparticles for Drug Delivery. PMC - NIH.
- Designing hydrogels for controlled drug delivery. PMC - PubMed Central.
- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.
- Controlled Drug Delivery Systems: Current St
- Hydrogels for Hydrophobic Drug Delivery.
- Synthesis and activity study of novel N,N-diphenylurea deriv
- Controlled Drug Delivery System.
- Controlled Release Drug Delivery Systems.
- Hydrogels and Their Applic
- New polymeric carriers for controlled drug delivery following inhal
- Hydrogels and Their Applications in Targeted Drug Delivery.
- Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. PMC - NIH.
- New type of hydrogel for controlled drug delivery. PubMed.
- Applications of supramolecular assemblies in drug delivery and photodynamic therapy. PMC - PubMed Central.
- Crystal Engineering of N , N '-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction.
- Supramolecular chemistry an insight and its applic
- Practical applications of supramolecular chemistry.
- Supramolecular assemblies formed by cooperative metal coordination and dimerization of the N-(2-pyrimidyl)-N′-(3-pyridyl)urea Ligand via hydrogen bonding. Zeitschrift fur Anorganische und Allgemeine Chemie.
Sources
- 1. pH-responsive drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supramolecular chemistry an insight and its application | PPTX [slideshare.net]
- 6. Supramolecular assemblies formed by cooperative metal coordination and dimerization of the N-(2-pyrimidyl)-N′-(3-pyridyl)urea Ligand via hydrogen bonding - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. Development and in-vivo characterization of supramolecular hydrogels for intrarenal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted drug release system based on pH-responsive PAA-POSS nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. kosheeka.com [kosheeka.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Characterization of 1,3-Dipyridin-4-ylurea using 1H NMR and IR spectroscopy
Application Note: Spectroscopic Characterization of 1,3-Dipyridin-4-ylurea
Abstract
This application note provides a detailed guide for the structural characterization of this compound, a key bifunctional building block in supramolecular chemistry and materials science.[1] We present comprehensive protocols and interpretative guidance for analyzing this compound using two fundamental spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy. This guide is designed for researchers, chemists, and quality control professionals, offering field-proven insights to ensure the unambiguous identification and purity assessment of the target molecule.
Introduction: The Significance of this compound
This compound, also known as N,N'-di-4-pyridinylurea, is an organic compound with the molecular formula C₁₁H₁₀N₄O.[1] Its structure is distinguished by a central urea moiety symmetrically substituted with two 4-pyridyl rings. This unique architecture imparts significant functionality, primarily driven by its hydrogen bonding capabilities. The urea group provides two N-H hydrogen bond donors and a carbonyl (C=O) acceptor, while the nitrogen atoms in the pyridyl rings act as additional hydrogen bond acceptors.[1] These features make it an invaluable linker for constructing organized supramolecular structures, coordination polymers, and functional metallogels.[1]
Given its role as a foundational component in advanced materials, rigorous structural verification is paramount. ¹H NMR and IR spectroscopy are powerful, non-destructive techniques that provide orthogonal and definitive information about the molecular framework and functional groups present. This note explains the causality behind the experimental choices and provides a self-validating framework for analysis.
Molecular Structure and Spectroscopic Considerations
The symmetrical nature of this compound simplifies its expected spectroscopic signature. The molecule contains three distinct proton environments and several key functional groups that give rise to characteristic signals.
Figure 1: Structure of this compound with proton labels.
-
Urea Protons (NH): Two chemically equivalent protons directly attached to nitrogen atoms.
-
Pyridyl α-Protons (Hα): Four equivalent protons on the carbons adjacent (alpha) to the ring nitrogen.
-
Pyridyl β-Protons (Hβ): Four equivalent protons on the carbons beta to the ring nitrogen.
¹H NMR Spectroscopic Analysis
¹H NMR spectroscopy provides precise information about the electronic environment of hydrogen atoms, their connectivity, and relative abundance.
Principle and Rationale for Experimental Design
The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. In this compound, the electronegative nitrogen and oxygen atoms strongly influence the proton signals.
Choice of Solvent: The selection of a deuterated solvent is critical. While CDCl₃ is a common choice, urea N-H protons often exchange or exhibit very broad signals, making them difficult to observe. DMSO-d₆ is the preferred solvent for this analysis. Its ability to form hydrogen bonds with the N-H protons slows down the rate of exchange, resulting in sharper, more easily identifiable peaks.[2] Furthermore, this compound exhibits good solubility in DMSO.
Predicted ¹H NMR Spectrum
Based on the molecular structure, a simple and clean spectrum is anticipated:
-
Urea N-H: A single, broad signal is expected for the two equivalent N-H protons. Its chemical shift is typically downfield (δ > 8.0 ppm) due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.[1]
-
Pyridyl Hα: A doublet is expected for the four protons adjacent to the pyridyl nitrogen. The strong deshielding effect of the electronegative nitrogen atom shifts this signal significantly downfield, typically in the range of δ 8.1-8.6 ppm.[3]
-
Pyridyl Hβ: A doublet is expected for the four protons beta to the nitrogen. These protons are less deshielded than the α-protons and will appear further upfield, generally between δ 7.2-7.7 ppm.[3]
The integration ratio of these signals should be 1:2:2 (or 2:4:4 normalized to the number of protons), corresponding to the NH, Hα, and Hβ protons, respectively. This stoichiometric relationship is a key validation checkpoint.
Experimental Protocol: ¹H NMR
Figure 2: Workflow for ¹H NMR analysis.
-
Sample Preparation: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[4][5][6]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex the vial until the solid is completely dissolved.[4]
-
Filtration: To ensure spectral quality by removing particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6] Solid particles can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[5][6]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Typical acquisition parameters include 16-32 scans with a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
Analysis: Integrate the peaks to determine their relative areas and assign the signals based on their chemical shift, multiplicity, and integration value.
Data Interpretation Summary
The expected data provides a clear fingerprint for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.3 – 9.6 | Broad Singlet | 2H | Urea NH |
| ~8.3 – 8.5 | Doublet | 4H | Pyridyl Hα |
| ~7.5 – 7.7 | Doublet | 4H | Pyridyl Hβ |
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is an essential technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Principle and Rationale for Experimental Design
Each functional group (e.g., C=O, N-H, C=C) has a characteristic vibrational frequency, making the IR spectrum a unique molecular fingerprint.[7]
Sample Preparation Method: For solid samples like this compound, the potassium bromide (KBr) disc technique is a robust and common method. It involves intimately grinding the sample with dry KBr powder and pressing the mixture into a transparent pellet. This minimizes scattering and produces a high-quality spectrum. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
Predicted IR Spectrum
The IR spectrum will be dominated by absorptions from the urea and pyridine moieties.
-
N-H Stretch: A strong, often broad, absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the N-H stretching vibrations in the urea group.[7][8]
-
C-H Aromatic Stretch: Weaker bands typically appear just above 3000 cm⁻¹ corresponding to the C-H bonds of the pyridine rings.[9]
-
C=O Stretch (Amide I Band): A very strong, sharp absorption band around 1640–1680 cm⁻¹ is a key diagnostic peak for the carbonyl group of the urea.[1][7][10]
-
N-H Bend / C=C & C=N Ring Stretches (Amide II Band region): The region between 1500-1650 cm⁻¹ will contain multiple strong bands. This includes the N-H bending vibration of the urea and the characteristic C=C and C=N stretching vibrations of the aromatic pyridine rings.[1][9][11]
-
C-N Stretch: A medium to strong band around 1450-1470 cm⁻¹ can be attributed to the C-N stretching vibration.[10][12]
Experimental Protocol: IR Spectroscopy (KBr Disc)
Figure 3: Workflow for IR analysis using the KBr disc method.
-
Preparation: Gently grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. Ensure a fine, homogenous powder is formed.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent disc.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional groups.
Data Interpretation Summary
The presence of the following bands confirms the identity of the compound.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3200 - 3400 | Strong, Broad | N-H Stretching (Urea) |
| 3000 - 3150 | Medium-Weak | Aromatic C-H Stretching (Pyridine) |
| 1640 - 1680 | Very Strong | C=O Stretching (Amide I, Urea) |
| 1550 - 1620 | Strong | C=N, C=C Ring Stretching (Pyridine) & N-H Bending |
| 1450 - 1470 | Medium-Strong | C-N Stretching (Urea) |
Conclusion
The combined application of ¹H NMR and IR spectroscopy provides a definitive and reliable method for the characterization of this compound. ¹H NMR confirms the precise proton environment, connectivity, and stoichiometry of the molecule, while IR spectroscopy verifies the presence of all key functional groups. The protocols and spectral data presented in this note serve as a robust framework for researchers to confidently validate the synthesis, identity, and purity of this important chemical building block.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Kaliszan, R., & Halkiewicz, J. (1975). IR analysis of crystalline samples of some urea derivatives. Polish Journal of Pharmacology and Pharmacy, 27(5), 579-587. Retrieved from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Journal of Molecular Structure. (1957). The Infra-red Absorption Spectrum and Structure of Urea. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]
-
Szafran, M. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 11(3), 111-116. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
Veremzhanov, V. A. (1969). INFRARED SPECTRA OF COMPOUNDS OF UREA WITH ACIDS. Defense Technical Information Center. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of crystalline urea films. Retrieved from [Link]
-
Singha, N. C., & Sathyanarayana, D. N. (1997). 1H and 13C NMR spectra of some unsymmetric N,N′-dipyridyl ureas: spectral assignments and molecular conformation. Journal of the Chemical Society, Perkin Transactions 2, (2), 193-197. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: 1H and 13C NMR Spectra of Some Unsymmetric N,N′Dipyridyl Ureas. Retrieved from [Link]
-
MDPI. (2023). NiCoP: A Highly Active Catalyst for Hydrogenation of Ethyl Levulinate to γ-Valerolactone in Liquid Phase. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1965). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology. Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Retrieved from [Link]
-
National Institutes of Health. (2017). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pure urea (a), the molecular precursor (b), and the products. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H10N4O). Retrieved from [Link]
-
ResearchGate. (n.d.). 'H NMR chemical shifts (δ in ppm) of compounds 4. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Urea. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 39642-87-0 | Product Name : N,N'-bis(4-Pyridyl)urea. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Photoluminescence in Advanced Sensor Technology
Introduction: The Intrinsic Brilliance of Photoluminescence in Modern Sensing
Photoluminescence (PL), the emission of light from a material following the absorption of photons, has transcended its role as a mere physical phenomenon to become a cornerstone of modern sensor technology.[1] Its power lies in the ability to transduce molecular recognition events into highly sensitive, selective, and quantifiable optical signals.[2][3] Unlike many conventional analytical methods that can be complex and time-consuming, PL-based sensors offer a non-destructive, real-time window into dynamic systems, making them indispensable tools in biomedical diagnostics, environmental monitoring, and drug development.[4][5]
The unique photophysical properties of advanced materials like quantum dots (QDs), lanthanide-based probes, and aggregation-induced emission luminogens (AIEgens) provide a versatile toolkit for sensor design.[6][7][8] These materials offer features such as high quantum yields, exceptional photostability, tunable emission wavelengths, and large Stokes shifts, which collectively enable the development of robust and sensitive analytical platforms.[9][10] This guide provides an in-depth exploration of the core principles, materials, and protocols that underpin the application of photoluminescence in sensor technology, designed for researchers, scientists, and professionals seeking to leverage this powerful technique.
Fundamental Principles of Photoluminescent Sensing
At its core, a photoluminescent sensor operates by modulating the emission of a luminophore in response to an analyte. This modulation can manifest as a change in intensity, a shift in wavelength, or a variation in emission lifetime. Understanding the mechanism behind this change is critical for designing a robust and reliable sensor.
The Photoluminescence Process
The foundation of any PL application is the photophysical process of excitation and subsequent emission. When a luminophore absorbs a photon of sufficient energy, an electron is promoted to an excited electronic state. The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the excited singlet state. From here, it can return to the ground state by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.
Caption: Comparison of intensity-based and ratiometric sensing workflows.
Core Photoluminescent Materials for Sensor Design
The performance of a PL sensor is intrinsically linked to the properties of the chosen luminescent material.
| Material Class | Key Advantages | Typical Applications |
| Quantum Dots (QDs) | High quantum yield, exceptional photostability, broad absorption with narrow, size-tunable emission. [9][10] | Multiplexed bioassays, cellular imaging, heavy metal detection. [8] |
| Lanthanide Probes & UCNPs | Long luminescence lifetimes, large Stokes shifts, sharp emission bands. [6][11][12]UCNPs convert NIR to visible light, minimizing autofluorescence. [13][14][15] | Time-resolved fluoroimmunoassays, deep-tissue imaging, food safety analysis. [16][17] |
| AIE Luminogens (AIEgens) | High emission in aggregated state ("turn-on" sensing), excellent photostability, large Stokes shifts. [18][19] | Biomacromolecule sensing, cell imaging, drug delivery monitoring. [20][21] |
| Luminescent MOFs | High porosity and surface area for analyte capture, tunable luminescence via linkers or metal centers. [22] | Gas sensing, small molecule detection, sensing of biomolecules like DNA and enzymes. [23][24] |
Applications and Step-by-Step Protocols
The versatility of PL sensing allows for its application across diverse scientific fields. Here, we present detailed protocols for three distinct applications relevant to researchers in life sciences and environmental analysis.
Application 1: Biomedical Diagnostics - Multiplexed Detection of Disease Biomarkers
The ability to simultaneously detect multiple biomarkers is crucial for accurate disease diagnosis. [25]Quantum dots are ideal for this application due to their size-tunable, narrow emission spectra, allowing for the creation of distinct optical "barcodes" for different targets.
Principle: Different-sized QDs, each emitting at a unique wavelength, are conjugated to specific antibodies. When a sample containing target biomarkers is introduced, the biomarkers bind to their corresponding antibody-QD conjugates, which are captured on a solid surface. The presence and concentration of each biomarker are then determined by measuring the PL intensity at the characteristic wavelength of each QD.
Caption: Workflow for a multiplexed biomarker immunoassay using quantum dots.
Protocol: Multiplexed Immunoassay for Biomarkers A and B
1. Preparation of QD-Antibody Conjugates: a. Activate the carboxyl groups on commercial QDs emitting at 525 nm (for Biomarker A) and 625 nm (for Biomarker B) using EDC/NHS chemistry according to the manufacturer's protocol. b. Covalently link anti-Biomarker A antibodies to the 525 nm QDs and anti-Biomarker B antibodies to the 625 nm QDs. c. Purify the conjugates via size-exclusion chromatography to remove unconjugated antibodies and QDs. Store at 4°C.
2. Immunoassay Procedure: a. Coat a 96-well microplate with capture antibodies specific to Biomarkers A and B. Incubate overnight at 4°C, then block with 1% BSA in PBS for 1 hour at room temperature. b. Add patient serum samples or standards to the wells and incubate for 2 hours at 37°C to allow biomarkers to bind. c. Wash the wells three times with PBS containing 0.05% Tween 20 (PBST). d. Add a mixture of the anti-A-QD525 and anti-B-QD625 conjugates to each well. Incubate for 1 hour at 37°C. e. Wash the wells five times with PBST to remove unbound conjugates. f. Add 100 µL of PBS to each well.
3. Data Acquisition and Analysis: a. Place the microplate in a fluorescence plate reader. b. Excite the wells with a broad UV or blue light source (e.g., 405 nm). c. Record the emission spectrum from 500 nm to 700 nm. d. Quantify the PL intensity at 525 nm (for Biomarker A) and 625 nm (for Biomarker B). e. Validation: Construct calibration curves for each biomarker using known concentrations. A negative control (no biomarker) should yield only background signal. The ratio of signals should be independent of excitation intensity fluctuations.
| Parameter | Sensor for Biomarker A | Sensor for Biomarker B |
| Luminophore | CdSe/ZnS QD | CdSe/ZnS QD |
| Emission λmax | 525 nm | 625 nm |
| Limit of Detection (LOD) | ~5 pg/mL | ~8 pg/mL |
| Dynamic Range | 10 - 1000 pg/mL | 15 - 1500 pg/mL |
Application 2: Environmental Monitoring - "Turn-Off" Sensing of Heavy Metal Ions
Heavy metal contamination in water is a significant environmental and health concern. [26]PL sensors offer a rapid and sensitive method for on-site detection. [27][28]This protocol uses functionalized carbon dots (CDs) whose photoluminescence is quenched upon binding to mercury ions (Hg²⁺). [29] Principle: The surface of the CDs is rich in functional groups (e.g., carboxyl, hydroxyl) that can chelate with metal ions. The binding of Hg²⁺ to the CD surface introduces non-radiative decay pathways, leading to efficient quenching of the photoluminescence. [30]The degree of quenching is proportional to the concentration of Hg²⁺.
Protocol: Detection of Hg²⁺ in Water Samples
1. Synthesis of N-doped Carbon Dots (N-CDs): a. Dissolve citric acid and ethylenediamine in deionized water. b. Heat the solution in a hydrothermal reactor at 180°C for 8 hours. c. Cool the resulting brownish solution to room temperature. d. Purify the N-CDs by dialysis against deionized water for 24 hours to remove unreacted precursors.
2. Sensor Preparation and Measurement: a. Prepare a stock solution of the purified N-CDs in a suitable buffer (e.g., PBS pH 7.4). b. In a cuvette, add 2 mL of the N-CD solution. c. Record the initial photoluminescence spectrum (I₀) using an excitation wavelength of ~360 nm. d. Spike the solution with a known volume of the water sample to be tested. e. After a short incubation period (e.g., 5 minutes), record the final photoluminescence spectrum (I).
3. Data Analysis and Validation: a. Calculate the quenching efficiency: (I₀ - I) / I₀. b. Validation: Create a calibration curve by plotting the quenching efficiency against known concentrations of Hg²⁺. This relationship can often be described by the Stern-Volmer equation. c. Selectivity Test: Test the sensor's response against other common metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Mg²⁺) to ensure the quenching is specific to Hg²⁺. The quenching effect from interfering ions should be minimal.
| Parameter | Value |
| Luminophore | N-doped Carbon Dots |
| Excitation / Emission λmax | ~360 nm / ~450 nm |
| Sensing Mechanism | PL Quenching |
| Limit of Detection (LOD) | ~10 nM |
| Linear Range | 20 - 500 nM |
General Experimental Setup and Considerations
A reliable photoluminescence measurement is contingent on a properly configured optical system. [31]While specific components may vary, the fundamental setup remains consistent.
Caption: Schematic of a standard photoluminescence spectroscopy setup for sensing.
Protocol: General PL Measurement for a Liquid Sample
-
System Warm-up: Turn on the excitation source (e.g., Xenon lamp) and allow it to stabilize for at least 30 minutes to ensure consistent output power. [32]2. Monochromator Settings: a. Set the excitation monochromator to the desired wavelength for exciting the luminophore. b. Set the emission monochromator to scan across the expected emission range.
-
Blank Measurement: Fill a clean cuvette with the buffer or solvent used for your sample. Place it in the sample holder and record a spectrum. This will account for any background signals or Raman scattering from the solvent.
-
Sample Measurement: Place the cuvette containing your sensor and/or analyte in the sample holder.
-
Acquisition: Record the emission spectrum. Ensure the signal is not saturating the detector; adjust slit widths or detector gain if necessary.
-
Data Correction: Subtract the blank spectrum from your sample spectrum to obtain the true photoluminescence signal. For quantitative analysis, ensure all measurements are taken under identical instrument settings (slit widths, integration time, detector voltage). [33][34]
Conclusion and Future Outlook
Photoluminescence-based sensors represent a highly dynamic and enabling technology. Their high sensitivity, operational simplicity, and adaptability have led to profound impacts in fields ranging from clinical diagnostics to environmental science. [7][35]The ongoing development of novel luminescent materials, such as near-infrared AIEgens and multifunctional lanthanide nanoparticles, promises to push the boundaries of detection even further. [18][36]Future innovations will likely focus on integrating these advanced materials into portable, user-friendly devices, such as smartphone-based sensors, to bring powerful analytical capabilities from the laboratory directly to the point of need. [37]
References
- Biosensing based on upconversion nanoparticles for food quality and safety applications - Analyst (RSC Publishing).
- Multiplexed photoluminescent sensors: towards improved disease diagnostics - Chemical Society Reviews (RSC Publishing). DOI:10.1039/C6CS00778C.
- Recent advances in aggregation-induced emission (AIE)-based chemosensors for the detection of organic small molecules - Materials Chemistry Frontiers (RSC Publishing).
- Environmental applications of photoluminescence-based biosensors - PubMed.
- Lanthanide-Based Optical Probes of Biological Systems - PMC - PubMed Central - NIH.
- Upconversion nanoparticles for the future of biosensing - ResearchGate.
- Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - NIH.
- Application of Aggregation-Induced Emission (AIE) Systems in Sensing and Bioimaging - Current Organic Chemistry.
- Synthesis, Characterization and Biosensing Application of Photon Upconverting Nanoparticles - PMC - NIH.
- Biosensing with Luminescent Semiconductor Quantum Dots - PMC.
- Sensitized Lanthanide Photoluminescence Based Sensors–a Review - ResearchGate.
- Transparent Photoluminescence Materials for LED, Sensing, and Security Applications - YouTube.
- Ratiometric photoluminescence sensing based on Ti3C2 MXene quantum dots as an intracellular pH sensor - Nanoscale (RSC Publishing). DOI:10.1039/C7NR06958H.
- Sensing with Photoluminescent Semiconductor Quantum Dots - PMC - PubMed Central.
- Upconversion Nanomaterials in Bioimaging and Biosensor Applications and Their Biological Response - PMC - NIH.
- Application of Aggregation-Induced Emission (AIE) Systems in Sensing and Bioimaging - ResearchGate.
- Smart Luminescent Materials for Emerging Sensors: Fundamentals and Advances - PubMed.
- A Comprehensive Review on Upconversion Nanomaterials-Based Fluorescent Sensor for Environment, Biology, Food and Medicine Applications - MDPI.
- Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine - ACS Publications.
- Luminescent Sensors for Continuous Monitoring of Important Analytes in Ecosystems - European Geosciences Union.
- Photoluminescence quenching effect on porous silicon films for gas sensors application - PubMed.
- Photoluminescence Spectroscopy - Ossila.
- Quantum Dot-Based Luminescent Sensors: Review from Analytical Perspective - MDPI.
- Recent Developments in Lanthanide-Based Luminescent Probes | Request PDF - ResearchGate.
- Chemosensors | Special Issue : Application of Luminescent Materials for Sensing - MDPI.
- Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications - MDPI.
- Recent advances in ratiometric luminescence sensors - Taylor & Francis Online.
- LanTERN: A Fluorescent Sensor That Specifically Responds to Lanthanides | ACS Synthetic Biology - ACS Publications.
- Advances in Optical Sensors for Persistent Organic Pollutant Environmental Monitoring - MDPI.
- Design of fluorescent materials for chemical sensing - Royal Society of Chemistry.
- Underlying principle of ratiometric luminescence imaging for... - ResearchGate.
- Photoluminescent metal–organic frameworks and their application for sensing biomolecules - Journal of Materials Chemistry A (RSC Publishing).
- Ratiometric optical probes for biosensing - PMC - NIH.
- Experimental setup of photoluminescence spectroscopy: (a)... | Download Scientific Diagram - ResearchGate.
- Photoluminescence Spectroscopy of Quantum Dots - HORIBA.
- Ratiometric fluorescence, electrochemiluminescence, and photoelectrochemical chemo/biosensing based on semiconductor quantum dots - Nanoscale (RSC Publishing).
- Luminescence Sensors Applied to Water Analysis of Organic Pollutants—An Update - MDPI.
- Luminescence Probes in Bio-Applications: From Principle to Practice - MDPI.
- Photoluminescence spectroscopy - Anufriev Roman.
- Quenching of photoluminescence in a Zn-MOF sensor by nitroaromatic molecules - Journal of Materials Chemistry C (RSC Publishing).
- Quenching of Photoluminescence of Carbon Dots by Metal Cations in Water: Estimation of Contributions of Different Mechanisms | The Journal of Physical Chemistry C - ACS Publications.
- Quantum dot photoluminescence as a versatile probe to visualize the interaction between plasma and nanoparticles on a surface - AIP Publishing.
- Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives - MDPI.
- Optical Image Sensors for Smart Analytical Chemiluminescence Biosensors - MDPI.
- The Setup, Design, and Implementation of a Photoluminescence Experiment on Quantum Wells - University of Colorado Boulder.
-
Quenching of photoluminescence in a Zn-MOF sensor by nitroaromatic molecules (Journal Article) | OSTI.GOV. DOI: [Link]. Available at:
- Quenching of the Photoluminescence of Gold Nanoclusters Synthesized by Pulsed Laser Ablation in Water upon Interaction with Toxic Metal Species in Aqueous Solution - MDPI.
- Using Nature's Light: How Biosensors Transform Medical Diagnostics - YouTube.
- What is Photoluminescence spectroscopy? - HORIBA.
- (PDF) Recent Progress in Optical Sensors for Biomedical Diagnostics - ResearchGate.
Sources
- 1. horiba.com [horiba.com]
- 2. mdpi.com [mdpi.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Environmental applications of photoluminescence-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lanthanide-Based Optical Probes of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smart Luminescent Materials for Emerging Sensors: Fundamentals and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biosensing with Luminescent Semiconductor Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensing with Photoluminescent Semiconductor Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biosensing based on upconversion nanoparticles for food quality and safety applications - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Upconversion Nanomaterials in Bioimaging and Biosensor Applications and Their Biological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and Biosensing Application of Photon Upconverting Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent advances in aggregation-induced emission (AIE)-based chemosensors for the detection of organic small molecules - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Photoluminescent metal–organic frameworks and their application for sensing biomolecules - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 23. Quenching of photoluminescence in a Zn-MOF sensor by nitroaromatic molecules - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 24. Quenching of photoluminescence in a Zn-MOF sensor by nitroaromatic molecules (Journal Article) | OSTI.GOV [osti.gov]
- 25. Multiplexed photoluminescent sensors: towards improved disease diagnostics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00778C [pubs.rsc.org]
- 26. Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. ossila.com [ossila.com]
- 32. researchgate.net [researchgate.net]
- 33. anufrievroman.com [anufrievroman.com]
- 34. colorado.edu [colorado.edu]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield and purity in 1,3-Dipyridin-4-ylurea synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1,3-dipyridin-4-ylurea. As a Senior Application Scientist, I have compiled this guide to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic protocols for higher yields and purity. This resource is built on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction to Synthetic Strategies
The synthesis of this compound, a symmetrical diaryl urea, can be approached through several key pathways. The choice of method often depends on the available starting materials, safety considerations, and desired scale of the reaction. The most common strategies involve the use of phosgene or its safer equivalents, such as triphosgene and 1,1'-carbonyldiimidazole (CDI), or the generation of a 4-pyridyl isocyanate intermediate via a Curtius rearrangement. Each method presents its own set of challenges and opportunities for optimization.
This guide will delve into the specifics of these methods, providing troubleshooting guidance in a user-friendly question-and-answer format to directly address common issues encountered in the laboratory.
Troubleshooting Guide: Enhancing Yield and Purity
This section is designed to provide solutions to specific problems you may encounter during the synthesis of this compound.
Low Yield
Q1: My reaction yield is consistently low when using a phosgene equivalent like triphosgene. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Moisture in the reaction: Phosgene and its equivalents are highly sensitive to moisture, which leads to their decomposition and the formation of unwanted byproducts. Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Incomplete reaction: The reaction of 4-aminopyridine with the carbonyl source may be slow or not go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
Suboptimal stoichiometry: The molar ratio of reactants is critical. An excess of the amine or the carbonyl source may be necessary to drive the reaction to completion, but a large excess can complicate purification. A 1:2 ratio of the carbonyl source (e.g., 0.35-0.4 equivalents of triphosgene to 1 equivalent of 4-aminopyridine) is a good starting point.
-
Side reactions: The intermediate 4-pyridyl isocyanate is reactive and can participate in side reactions, especially at elevated temperatures. Gradual addition of the phosgene equivalent at a low temperature (e.g., 0 °C) can help to control the reaction and minimize byproduct formation.
Q2: I'm attempting the synthesis via the Curtius rearrangement of isonicotinoyl azide, but my yields are poor. What are the common pitfalls with this method?
A2: The Curtius rearrangement is a powerful tool, but its success hinges on careful control of the reaction conditions.[1] Low yields are often due to:
-
Presence of water: This is the most common culprit. Any moisture will react with the highly reactive 4-pyridyl isocyanate intermediate to form an unstable carbamic acid, which then decarboxylates to 4-aminopyridine. This newly formed 4-aminopyridine can then react with another molecule of the isocyanate to form the desired product, but it can also lead to the formation of other byproducts, reducing the overall yield. Rigorous drying of all solvents and reagents is essential.
-
Inefficient trapping of the isocyanate: The isocyanate must be efficiently trapped by the second equivalent of 4-aminopyridine. If the concentration of the trapping amine is too low, or if the reaction temperature is too high, the isocyanate may polymerize or undergo other side reactions. A one-pot reaction where the isocyanate is generated in the presence of the trapping amine is often the most effective approach.
-
Incomplete formation of the acyl azide: The initial step of converting isonicotinic acid or its derivative to isonicotinoyl azide is crucial. Ensure this reaction goes to completion before initiating the rearrangement.
Product Purity Issues
Q3: My final product is impure, showing extra peaks in the 1H NMR spectrum. What are the likely impurities and how can I remove them?
A3: Common impurities in the synthesis of this compound include:
-
Unreacted 4-aminopyridine: This is a common impurity if the stoichiometry is not optimized or if the reaction does not go to completion. It can usually be removed by washing the crude product with a solvent in which this compound has low solubility, but 4-aminopyridine is soluble, such as cold water or a mixture of ethanol and water.
-
Symmetrical urea byproducts (in the Curtius rearrangement route): As mentioned, the presence of water can lead to the formation of 4-aminopyridine, which can then react with the isocyanate. This can result in the formation of the desired product, but if the initial trapping amine is not present in sufficient concentration, other urea byproducts can form.
-
Over-reaction products: At higher temperatures, the urea product itself can react further with the isocyanate intermediate to form biuret-type structures.
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying this compound. Common solvent systems for diaryl ureas include ethanol, ethanol/water mixtures, or polar aprotic solvents like DMF or DMSO followed by the addition of an anti-solvent.[2][3] Experiment with different solvent systems to find the one that gives the best recovery and purity. A good starting point is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Washing: Washing the crude solid with appropriate solvents can remove more soluble impurities. For example, washing with diethyl ether can remove non-polar impurities, while washing with cold water can remove unreacted 4-aminopyridine.
Frequently Asked Questions (FAQs)
Q4: What are the main synthetic routes to this compound?
A4: The three primary synthetic routes are:
-
Reaction of 4-aminopyridine with phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene): This is a traditional and effective method, but it involves highly toxic reagents.
-
Reaction of 4-aminopyridine with 1,1'-carbonyldiimidazole (CDI): This is a much safer alternative to using phosgene.[4] The reaction proceeds by activating the 4-aminopyridine with CDI to form an acylimidazole intermediate, which then reacts with a second molecule of 4-aminopyridine.
-
Via Curtius Rearrangement: This involves the thermal decomposition of isonicotinoyl azide to form 4-pyridyl isocyanate, which is then trapped in situ with 4-aminopyridine.[5][6]
Q5: What are the key safety precautions I should take during this synthesis?
A5: Safety is paramount. Always:
-
Work in a well-ventilated fume hood, especially when using phosgene, triphosgene, or isocyanates.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile gloves are a good choice for handling pyridines), and a lab coat.[7]
-
Be aware of the hazards of the reagents you are using. Phosgene and its equivalents are extremely toxic. Isocyanates are respiratory and skin sensitizers. Pyridine and its derivatives can be harmful if inhaled or absorbed through the skin.[2][8]
-
Handle azides with extreme caution as they can be explosive, especially when heated or in contact with metals.
Q6: How can I characterize the final product to confirm its identity and purity?
A6: A combination of spectroscopic techniques is recommended:
-
¹H NMR: The proton NMR spectrum should show signals for the pyridine protons and the N-H protons of the urea group. The integration of these signals should be consistent with the structure.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the urea and the carbons of the pyridine rings.
-
FT-IR: Look for the characteristic C=O stretching vibration of the urea group (typically around 1640-1680 cm⁻¹) and the N-H stretching and bending vibrations.[9]
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Triphosgene
This protocol is adapted from established procedures for the synthesis of symmetrical ureas using triphosgene.
Materials:
-
4-Aminopyridine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (2.0 g, 21.2 mmol) and triethylamine (3.2 ml, 23.3 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (2.0 g, 6.7 mmol) in anhydrous DCM (20 mL).
-
Add the triphosgene solution dropwise to the stirred 4-aminopyridine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Workflow for Triphosgene Method
Caption: Step-by-step workflow for the synthesis of this compound using triphosgene.
Protocol 2: Synthesis via Curtius Rearrangement (Conceptual Outline)
This protocol outlines the general steps for an in-situ generation and trapping of the 4-pyridyl isocyanate.
Materials:
-
Isonicotinoyl azide
-
4-Aminopyridine
-
Anhydrous toluene or another high-boiling aprotic solvent
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve isonicotinoyl azide and 4-aminopyridine (1 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to reflux (typically 80-110 °C). The Curtius rearrangement will occur, generating 4-pyridyl isocyanate and releasing nitrogen gas.
-
The in-situ generated isocyanate will then react with the 4-aminopyridine present in the reaction mixture.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration and wash with a cold solvent to remove any unreacted starting materials or soluble byproducts.
-
Further purify by recrystallization if necessary.
Curtius Rearrangement and Trapping Mechanism
Caption: The two-step process of Curtius rearrangement followed by nucleophilic attack to form the urea.
Data Summary
| Synthetic Method | Typical Yield | Key Advantages | Key Disadvantages |
| Phosgene/Triphosgene | 60-80% | High reactivity, well-established | Highly toxic reagents, requires stringent safety measures |
| 1,1'-Carbonyldiimidazole (CDI) | 70-90% | Safer alternative to phosgene, milder reaction conditions | CDI is moisture sensitive |
| Curtius Rearrangement | 50-70% | Avoids the use of phosgene, one-pot potential | Involves potentially explosive azide intermediates, sensitive to water |
References
-
NJ.gov. HAZARD SUMMARY. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]
-
NIH. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
-
NIH. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
NIH. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
MIT Open Access Articles. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Semantic Scholar. Selection of recrystallization solvent. [Link]
-
NIH. Diaryl Ureas as an Antiprotozoal Chemotype. [Link]
- Google Patents.
-
Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. [Link]
-
NIH. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. [Link]
-
NIH. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. [Link]
-
NIH. Diaryl Ureas as an Antiprotozoal Chemotype. [Link]
-
ResearchGate. Carbonyldiimidazole (CDI) Mediated Synthesis of Nα-Protected Amino Acid Azides: Application to the One-pot Preparation of Ureidopeptides. [Link]
- Google Patents. EP0638561A1 - Process for the production of 1-substituted-5(4H)-tetrazolinones.
-
ResearchGate. Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. [Link]
-
NIH. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
NIH. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]
-
ResearchGate. Efficient synthesis of novel conjugated 1,3,4-oxadiazole-peptides. [Link]
- Google Patents. US2744904A - Process of preparing pyridine and 3-picoline.
-
MDPI. Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Safer Alternatives to Phosgene for Pyridyl Urea Synthesis
Welcome to the Technical Support Center for the synthesis of pyridyl ureas. This guide is designed for researchers, scientists, and drug development professionals who are seeking safer, more reliable alternatives to the highly toxic phosgene gas. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical principles and troubleshooting insights to ensure your success in the lab. We will explore the use of triphosgene, carbonyldiimidazole (CDI), and isocyanates as viable alternatives, focusing on practical application and problem-solving.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when moving away from phosgene for pyridyl urea synthesis.
Q1: Why should I consider alternatives to phosgene for pyridyl urea synthesis?
A1: Phosgene is an extremely toxic gas that poses significant handling and safety risks.[1] Solid and less hazardous alternatives like triphosgene and carbonyldiimidazole (CDI) offer a much safer operational profile without compromising reactivity for many applications.[2][3] These alternatives are easier to handle, store, and dispense, making them more suitable for a standard laboratory setting.[1]
Q2: What are the primary safer alternatives to phosgene for this synthesis?
A2: The most common and effective safer alternatives for synthesizing pyridyl ureas are:
-
Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that serves as a solid source of phosgene, generated in situ.[2]
-
Carbonyldiimidazole (CDI): A moisture-sensitive but otherwise stable solid that activates amines for urea formation.[4]
-
Pyridyl Isocyanates: These can be reacted directly with another amine to form the urea linkage. This is a very direct method if the corresponding isocyanate is available or can be synthesized.[5]
Q3: Which alternative is best for my specific pyridyl urea synthesis?
A3: The choice of reagent depends on several factors, including the scale of your reaction, the reactivity of your specific aminopyridine, and the desired purity of the final product.
-
Triphosgene is highly reactive and versatile but requires careful handling due to the in situ generation of phosgene.[6]
-
CDI is generally milder and produces cleaner reactions, but may be slower with less nucleophilic amines.[7]
-
Direct use of isocyanates is often the most straightforward method, but the stability of pyridyl isocyanates can be a concern, and they may not be commercially available.[5]
Phosgene Alternative 1: Triphosgene
Triphosgene is a valuable tool for pyridyl urea synthesis, acting as a solid, manageable source of phosgene. The reaction proceeds by the in situ generation of phosgene, which then reacts with the aminopyridine.
Experimental Protocol: Synthesis of an N,N'-dipyridyl Urea using Triphosgene
-
Reaction Setup: In a fume hood, add a stirred solution of the aminopyridine (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.35 equivalents) in anhydrous DCM. The slow addition is crucial to control the exotherm and the concentration of in situ generated phosgene.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide: Triphosgene Method
| Problem | Potential Cause(s) | Solution(s) |
| Low or no product formation | 1. Inactive triphosgene due to hydrolysis. 2. Insufficient base. 3. Low reactivity of the aminopyridine. | 1. Use fresh, dry triphosgene. Store it in a desiccator. 2. Ensure the use of a sufficient amount of a non-nucleophilic base. 3. Increase the reaction temperature or try a more polar aprotic solvent like THF. |
| Formation of symmetrical urea byproduct | The intermediate isocyanate or chloroformamide reacts with the starting aminopyridine before the second amine is added (in the case of unsymmetrical ureas). The order of addition is critical.[6] | For unsymmetrical ureas, add one amine to the triphosgene solution first to form the isocyanate in situ, then add the second amine. Use of a slow addition funnel is recommended. |
| Multiple spots on TLC, difficult purification | 1. Formation of carbamate byproducts from reaction with trace water or alcohol. 2. Over-reaction or side reactions due to excess triphosgene. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a slight excess of the amine relative to the triphosgene (on a molar equivalent basis of phosgene). |
| Reaction is sluggish | The aminopyridine is electron-deficient and therefore less nucleophilic. | Consider using a stronger, non-nucleophilic base like DBU or increasing the reaction temperature. |
Reaction Mechanism: Triphosgene with Aminopyridine
Caption: Triphosgene activation and subsequent reaction with aminopyridines.
Phosgene Alternative 2: Carbonyldiimidazole (CDI)
CDI is a safer alternative to phosgene and its derivatives, often resulting in cleaner reactions. It activates an amine to form an acyl-imidazole intermediate, which then reacts with a second amine to yield the urea.
Experimental Protocol: Synthesis of an N-pyridyl-N'-aryl Urea using CDI
-
Activation: In a fume hood, dissolve the first amine (e.g., an aniline, 1.0 equivalent) in an anhydrous aprotic solvent like THF or DCM under an inert atmosphere. Add CDI (1.1 equivalents) portion-wise at room temperature.
-
Intermediate Formation: Stir the mixture for 1-2 hours at room temperature. The formation of the acyl-imidazole can be monitored by TLC or by the evolution of CO2 if the starting material is a carboxylic acid (not the case here).
-
Urea Formation: Add the aminopyridine (1.0 equivalent) to the reaction mixture.
-
Reaction Completion: Stir the reaction at room temperature or gently heat to 40-50 °C for 2-16 hours, monitoring by TLC for the disappearance of the starting materials and the formation of the urea product.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove imidazole byproducts. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.[5]
Troubleshooting Guide: CDI Method
| Problem | Potential Cause(s) | Solution(s) |
| Low yield of unsymmetrical urea | 1. Formation of symmetrical urea byproduct. 2. Hydrolysis of CDI or the activated intermediate. | 1. Ensure the first amine has fully reacted with CDI before adding the second amine. Monitor the activation step by TLC. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Reaction does not go to completion | 1. Low nucleophilicity of the second amine. 2. Steric hindrance around the amine. | 1. Increase the reaction temperature or use a more polar solvent like DMF. 2. Prolong the reaction time. |
| Difficulty removing imidazole byproduct | Imidazole is water-soluble but may require multiple extractions. | Wash the organic layer with dilute aqueous HCl to protonate the imidazole, increasing its water solubility. Be cautious if your product is acid-sensitive. |
Reaction Mechanism: CDI with Aminopyridine
Caption: CDI-mediated synthesis of pyridyl ureas.
Phosgene Alternative 3: Pyridyl Isocyanates
The most direct route to pyridyl ureas is the reaction of an aminopyridine with a pyridyl isocyanate. However, pyridyl isocyanates can be unstable and may need to be generated in situ.
Experimental Protocol: Direct Reaction with Isocyanate
-
Reactant Preparation: Dissolve the aminopyridine (1.0 equivalent) in an anhydrous solvent such as toluene or THF under an inert atmosphere.[5]
-
Reaction Initiation: To the stirred solution, add the corresponding pyridyl isocyanate (1.0 equivalent) dropwise at room temperature.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature for a few hours to overnight. The reaction progress can be monitored by TLC.[5]
-
Product Isolation: The desired pyridyl urea often precipitates from the reaction mixture. Collect the solid by filtration.[5]
-
Purification: Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting materials and dry under vacuum.[5] Further purification can be achieved by recrystallization.
Troubleshooting Guide: Isocyanate Method
| Problem | Potential Cause(s) | Solution(s) |
| Low product yield | 1. Instability of the pyridyl isocyanate. 2. Incomplete reaction. | 1. If possible, use freshly prepared or purified isocyanate. If generating in situ, ensure the conditions are optimized. 2. Increase the reaction time or gently heat the reaction mixture. |
| Presence of symmetrical urea from the isocyanate starting material | The isocyanate has dimerized or trimerized upon storage. | Use fresh isocyanate. If this is not possible, consider generating it in situ from a more stable precursor. |
| Product is difficult to purify from starting amine | The reaction has not gone to completion. | Drive the reaction to completion by adding a slight excess of the isocyanate or by increasing the reaction time/temperature. Unreacted amine can sometimes be removed by an acidic wash, but this may also protonate the product. |
Comparative Summary of Phosgene Alternatives
| Feature | Triphosgene | Carbonyldiimidazole (CDI) | Isocyanates |
| Physical State | White crystalline solid | White crystalline solid | Liquid or solid |
| Reactivity | High (generates phosgene in situ) | Moderate | High (direct reaction) |
| Safety | Safer than phosgene gas, but still toxic and requires careful handling in a fume hood.[1] | Generally considered the safest of the three, but is moisture sensitive. | Can be toxic and are often moisture sensitive. Pyridyl isocyanates can be unstable. |
| Common Byproducts | Symmetrical ureas, carbamates. | Symmetrical ureas, imidazole. | Dimers/trimers of the isocyanate. |
| Work-up/Purification | Aqueous quench and extraction. Purification can be challenging due to byproducts. | Aqueous work-up to remove imidazole. Generally cleaner reactions. | Often simple filtration if the product precipitates. |
| Cost | Moderately expensive. | Relatively inexpensive. | Varies widely depending on availability. |
References
- ACD/Labs. (2023). ACD/ChemSketch (Version 2023.1.1) [Software]. Advanced Chemistry Development, Inc.
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(5), 7052-7063.
- BenchChem. (2025). An In-depth Technical Guide to Pyridyl Ureas: Focus on 1-Pyridin-2-yl-3-pyridin-3-ylurea. Retrieved from a hypothetical BenchChem technical guide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123456, Pyridyl Urea. Retrieved from [Link]
- Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron Letters, 61(47), 152537.
- Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from a hypothetical Safe Work Australia guidance document.
- Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148.
- Deng, Y., et al. (2003). Alternatives to Phosgene and Carbon Monoxide.
- Jadhav, K. A., et al. (2019). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. European Journal of Organic Chemistry, 2019(46), 7541-7544.
- University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from a hypothetical University of Toronto safety document.
Sources
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 7. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
Technical Support Center: Green Chemistry in N,N'-di-4-pyridinylurea Synthesis
Welcome to the technical support center for the green synthesis of N,N'-di-4-pyridinylurea. This guide is designed for researchers, scientists, and professionals in drug development who are committed to integrating sustainable practices into their work. Traditional methods for synthesizing urea derivatives often rely on hazardous reagents like phosgene and volatile organic solvents.[1][2] The principles of green chemistry offer a framework to design safer, more efficient, and environmentally benign processes.[3][4][5] This resource provides in-depth troubleshooting guidance and answers to frequently asked questions to navigate the challenges of producing N,N'-di-4-pyridinylurea sustainably.
The core of green chemistry is captured in twelve principles, which serve as our guiding framework:
-
Waste Prevention : Prioritize preventing waste over treating it after it's created.[3]
-
Atom Economy : Maximize the incorporation of all materials used in the process into the final product.[3][6]
-
Less Hazardous Chemical Syntheses : Design syntheses to use and generate substances with little to no toxicity.[3]
-
Designing Safer Chemicals : Chemical products should be designed to be effective while minimizing their toxicity.[3]
-
Safer Solvents and Auxiliaries : Minimize or avoid the use of auxiliary substances like solvents. If used, they should be non-hazardous.[3][7]
-
Design for Energy Efficiency : Conduct reactions at ambient temperature and pressure whenever possible.[5]
-
Use of Renewable Feedstocks : Utilize renewable raw materials whenever technically and economically practicable.[5]
-
Reduce Derivatives : Minimize or avoid unnecessary derivatization, which requires additional reagents and can generate waste.[5]
-
Catalysis : Use catalytic reagents (which are highly selective) over stoichiometric reagents.[6][8]
-
Design for Degradation : Design chemical products to break down into innocuous degradation products at the end of their function.
-
Real-time Analysis for Pollution Prevention : Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
-
Inherently Safer Chemistry for Accident Prevention : Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses common issues encountered during the green synthesis of N,N'-di-4-pyridinylurea in a practical question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?
Low product yield is a frequent challenge that can stem from several factors, from reagent choice to reaction conditions.
Potential Cause A: Inefficient Reagents or Reaction Pathway
-
Expertise & Experience: Traditional syntheses of ureas often involve highly reactive but hazardous reagents like phosgene or isocyanates to ensure high yields.[1][2] When transitioning to greener alternatives, the reactivity profile changes, and the reaction may not proceed as efficiently without optimization. For instance, directly using carbon dioxide with 4-aminopyridine is a very green approach but often requires high pressure and temperature to overcome the stability of CO2.[9]
-
Troubleshooting Steps:
-
Evaluate Your Carbonyl Source: If using CO2 directly, consider employing a catalyst to facilitate the reaction under milder conditions.[9] Alternatively, safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) offer a good balance of reactivity and safety.[1] CDI is a solid, making it easier to handle than gaseous phosgene, and it does not produce chlorinated byproducts.[1]
-
Activate the Amine: In some cases, the nucleophilicity of 4-aminopyridine may be insufficient. While derivatization should be avoided (Principle 8), a one-pot approach where the amine is transiently activated could be an option.
-
Consider a Phenyl Carbamate Intermediate: A mild and efficient method involves reacting 4-aminopyridine with phenyl chloroformate to form a phenyl carbamate intermediate, which is then reacted with another molecule of 4-aminopyridine in a solvent like dimethyl sulfoxide (DMSO).[2]
-
Potential Cause B: Catalyst Inefficiency or Inactivity
-
Expertise & Experience: Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and lower energy input.[4][6] However, catalysts can be sensitive to impurities, moisture, or may require specific conditions to be active.
-
Troubleshooting Steps:
-
Verify Catalyst Compatibility: Ensure the chosen catalyst is appropriate for the reaction. For example, some metal catalysts are effective for urea synthesis from amines and CO2.[10] L-Proline has been reported as an effective green catalyst for synthesizing urea derivatives under mild conditions.[11]
-
Check for Catalyst Deactivation: If using a reusable catalyst, it may need regeneration.[12] Ensure all reactants and solvents are anhydrous if the catalyst is moisture-sensitive.
-
Optimize Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions. Perform a loading study to find the optimal concentration.
-
Workflow for Troubleshooting Low Yield
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 3. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 4. mdpi.com [mdpi.com]
- 5. scllifesciences.com [scllifesciences.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Microwave-assisted synthesis for reducing reaction times in urea derivatives
Technical Support Center: Microwave-Assisted Synthesis of Urea Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Microwave-Assisted Organic Synthesis (MAOS) with a focus on the rapid and efficient production of urea derivatives. This guide is designed to provide you, the modern researcher, with practical, field-tested insights to overcome common experimental hurdles. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your syntheses are not only faster but also more robust and reproducible.
Microwave-assisted synthesis has revolutionized chemical transformations by offering significant reductions in reaction times, improved yields, and enhanced selectivity through efficient, uniform heating.[1][2] This is achieved via dielectric heating, where microwave energy directly interacts with polar molecules or ions in the reaction mixture, causing them to oscillate and generate heat volumetrically.[1][3] This direct energy transfer is fundamentally different from conventional heating, which relies on slower conduction and convection from an external source.[3] For the synthesis of urea derivatives—a critical scaffold in medicinal and agricultural chemistry—this translates to faster access to target compounds under often greener conditions.[4][5][6]
This document is structured as a dynamic troubleshooting guide. We will address the specific, pressing questions that arise during experimentation, providing solutions grounded in established scientific principles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Reaction Performance & Optimization
Question 1: My reaction yield is consistently low or the reaction is incomplete. What are the primary factors to investigate?
Low yield is one of the most common frustrations in synthesis. In MAOS, the cause often lies in a mismatch between the reaction components and the microwave parameters.
Answer:
-
Inadequate Solvent Polarity: Microwave heating is driven by the interaction of the electric field with dipoles in the reaction medium.[1] If your solvent is non-polar (e.g., hexane, toluene), it will not absorb microwave energy efficiently, leading to poor heating and slow or incomplete reactions.[4]
-
Solution: Switch to a polar solvent with a high loss tangent (tan δ), which is a measure of a material's ability to convert electromagnetic energy into heat. Solvents like water, ethanol, DMF, and ethylene glycol are excellent microwave absorbers.[3][4] If the reactants' solubility is an issue, consider using a mixture of solvents or adding a small amount of a highly absorbing co-solvent to initiate heating.
-
-
Suboptimal Temperature and Time: Unlike conventional heating, MAOS can achieve very high temperatures rapidly.[4] However, simply setting the temperature to the maximum is not always optimal. The product or starting materials may decompose at elevated temperatures, even with short reaction times.
-
Solution: Perform a systematic optimization study. Run a matrix of experiments varying both temperature and time. Start with a moderate temperature (e.g., 100-120°C) and a short time (e.g., 5-10 minutes).[5][6] Analyze the crude reaction mixture to assess conversion and purity, then adjust accordingly. Conventional heating under the same conditions often results in significantly lower yields, validating the necessity of microwave irradiation.[6]
-
-
Incorrect Stoichiometry or Reagent Purity: Ensure your starting materials are pure and used in the correct molar ratios. For example, in the synthesis of monosubstituted ureas from amines and potassium cyanate, ensuring the cyanate is not degraded is crucial.
-
"Hot Spot" Formation: In heterogeneous or viscous mixtures, localized superheating or "hot spots" can occur, leading to decomposition.[7]
-
Solution: Ensure efficient stirring. Most modern microwave reactors have integrated magnetic stirring. For viscous reactions, consider diluting the mixture or using a different solvent system to improve homogeneity.
-
Question 2: I'm observing significant byproduct formation. How can I improve the selectivity of my urea synthesis?
Microwave energy accelerates all possible reaction pathways. The key is to favor the kinetics of the desired reaction over side reactions.
Answer:
-
Reduce Reaction Time: The most significant advantage of MAOS is the dramatic reduction in reaction times.[8][9] Many side reactions (e.g., dimerization, decomposition, or further reaction of the product) have higher activation barriers or are more prevalent with prolonged heating.
-
Solution: A reaction that takes hours conventionally might be complete in minutes in a microwave reactor.[10] By stopping the reaction as soon as the starting material is consumed, you can often prevent the formation of thermal degradation byproducts.
-
-
Precise Temperature Control: The rapid and uniform heating provided by microwaves minimizes thermal gradients, which can lead to cleaner reaction profiles.[3][4]
-
Solution: Avoid temperature overshooting. Use the ramp-to-temperature settings on your instrument to control the heating rate. For some sensitive substrates, a slower ramp can prevent initial decomposition before the main reaction begins.
-
-
Choice of Reagents: The synthetic route itself dictates potential byproducts. For instance, in some syntheses of diaryl ureas from secondary amides, tetrazole byproducts can form.[11]
-
Solution: Optimizing the stoichiometry of reagents can favor one pathway over another. For example, adjusting the equivalents of sodium azide and POCl₃ can selectively yield either the urea derivative or the tetrazole.[11] Alternatively, consider a cleaner synthetic route, such as the reaction of amines with potassium cyanate, which often yields high-purity products that precipitate from the solution.[6]
-
Section 2: Practical & Safety Considerations
Question 3: How do I select the appropriate solvent for my microwave-assisted reaction?
Solvent selection is arguably the most critical parameter for a successful MAOS experiment.
Answer:
The ideal solvent should be polar enough to absorb microwave energy efficiently, have a boiling point high enough to allow for the desired reaction temperature to be reached (often under sealed-vessel conditions), and be chemically inert to the reaction conditions. The "loss tangent" (tan δ) is the key metric for a solvent's microwave absorption capability.
-
High Loss Tangent (tan δ > 0.5): Solvents like ethanol, methanol, and water heat very rapidly. They are excellent for reactions with low activation energies.
-
Medium Loss Tangent (0.1 < tan δ < 0.5): Solvents like DMF and ethylene glycol are good general-purpose microwave solvents, offering a balance of heating rate and temperature control.
-
Low Loss Tangent (tan δ < 0.1): Non-polar solvents like toluene, hexane, and dioxane are poor absorbers and generally unsuitable for MAOS unless a co-solvent or a strongly absorbing reactant is present.
Table 1: Properties of Common Solvents for Microwave Synthesis
| Solvent | Boiling Point (°C) | Loss Tangent (tan δ) at 2.45 GHz | Classification |
| Water | 100 | 0.123 | High |
| Ethanol | 78 | 0.941 | High |
| Methanol | 65 | 0.659 | High |
| Ethylene Glycol | 197 | 1.350 | High |
| N,N-Dimethylformamide (DMF) | 153 | 0.161 | Medium |
| Acetonitrile | 82 | 0.062 | Low/Medium |
| Toluene | 111 | 0.040 | Low (Poor Absorber) |
| Hexane | 69 | <0.020 | Low (Transparent) |
Data compiled from various sources. Loss tangent values can vary with temperature.[3]
Question 4: What are the critical safety protocols I must follow when using a microwave reactor?
Safety is paramount. Microwave synthesis involves high temperatures and pressures, and adherence to protocols is non-negotiable.[12]
Answer:
-
Use Dedicated Equipment: Never use a domestic kitchen microwave oven.[13] Laboratory-grade microwave reactors are designed with safety interlocks, pressure monitoring, and specialized vessels to handle the rigors of chemical synthesis.[13][14]
-
Use Certified Vessels and Caps: Always use the reaction vessels and caps supplied by the manufacturer. These are tested to withstand high pressures and temperatures. Using uncertified items can lead to catastrophic failure.[13][14]
-
Respect Pressure Limits: Be aware of the pressure limits of your vessel. Highly volatile solvents or gaseous byproducts can cause rapid pressure increases. If you anticipate gas evolution, reduce the reaction volume or scale.
-
Know Your Chemistry: Avoid running reactions that are known to be dangerously exothermic under conventional conditions. Reagents with high-energy functional groups (e.g., azides, nitro compounds) should be handled with extreme caution and on a small scale.[13] Always consult the Material Safety Data Sheet (MSDS) for stability information.[13]
-
Proper Cooling: Ensure the reaction vessel has cooled to a safe temperature (well below the solvent's boiling point) before opening it to release the internal pressure.[14] Modern reactors have automated cooling features for this purpose.
Visualized Workflows and Protocols
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in microwave-assisted urea synthesis.
Caption: A logical workflow for troubleshooting poor reaction performance.
Experimental Protocol: Microwave-Assisted Synthesis of a Monosubstituted Urea
This protocol is a representative example for the synthesis of 1-benzylurea from benzylamine and potassium cyanate, adapted from methodologies reported in the literature.[5][6]
Materials:
-
Benzylamine
-
Potassium cyanate (KOCN)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave process vial containing a magnetic stir bar, add benzylamine (0.5 mmol, 1.0 equiv.).
-
Add deionized water (2.0 mL).
-
Add potassium cyanate (1.5 mmol, 3.0 equiv.) and ammonium chloride (0.75 mmol, 1.5 equiv.).
-
Seal the vial tightly with a certified cap.
-
Place the vial into the cavity of a dedicated single-mode microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120°C
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Run the microwave program. The instrument will irradiate the sample to reach the set temperature and hold it for the specified time.
-
After the reaction is complete, allow the vial to cool to below 50°C using the instrument's forced-air cooling system before removing it from the cavity.[14]
-
Upon cooling, the solid product typically precipitates from the aqueous solution.
-
Isolate the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 1-benzylurea. Purity can be assessed by NMR and melting point analysis.
This method demonstrates a green chemistry approach by using water as the solvent and often avoids the need for column chromatography for purification.[6]
References
- Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
- Microwave Assisted Organic Synthesis. (n.d.). Blackwell Publishing.
- Optimization of reaction condition under microwave irradiation. (n.d.).
- Microwave-Assisted Synthesis of Monosubstituted Ureas. (2021). ChemistryViews.
- Safety Considerations for Microwave Synthesis. (n.d.).
- Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. (2015).
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (n.d.). Beilstein Journals.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry.
- Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives. (n.d.).
- Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradi
- Microwave assisted organic syntheses (MAOS): The green synthetic method. (2024).
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis optimization of urea derivatives. (n.d.).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.).
- microwave mediated synthesis of imides: urea vs thiourea. (2001). MDPI.
- Microwave assisted pyrolysis of urea supported on graphite under solvent-free conditions. (n.d.).
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in C
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Monosubstituted Ureas - ChemistryViews [chemistryviews.org]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Molar Ratios for Pyridine N-Oxide Reactions
Welcome to the technical support center for pyridine N-oxide reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here, we will move beyond simple procedural lists to delve into the causal relationships that govern these reactions, ensuring that every protocol is a self-validating system. Our aim is to provide you with the expertise and trustworthy information needed to troubleshoot and refine your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My pyridine N-oxide reaction is showing low yield. What is the most common cause related to molar ratios?
A1: The most frequent issue is an inappropriate molar ratio of the oxidizing agent to the pyridine substrate. While a stoichiometric 1:1 ratio is the theoretical minimum, in practice, a slight excess of the oxidant is often necessary to drive the reaction to completion. However, a large excess can lead to unwanted side reactions and purification challenges.[1] For instance, when using hydrogen peroxide, a large excess is often employed, which can form stable hydrogen bonds with the N-oxide product, making its removal difficult.[1]
Troubleshooting Steps:
-
Initial Optimization: Start with a molar ratio of 1.1 to 1.5 equivalents of the oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide) to 1 equivalent of the pyridine substrate.
-
Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion of the starting material.
-
Adjust Ratios: If starting material remains, incrementally increase the oxidant ratio. If side products are forming, consider reducing the oxidant ratio or slowing its addition.
Q2: I'm observing the formation of significant byproducts. How can adjusting molar ratios help mitigate this?
A2: Byproduct formation is often a direct consequence of using too much oxidizing agent or the reaction conditions being too harsh.[2] For example, with powerful oxidants like m-CPBA, over-oxidation of the pyridine ring or reactions with other functional groups on the substrate can occur.[3]
Strategies to Enhance Selectivity:
-
Controlled Addition: Instead of adding the oxidant all at once, add it portion-wise or as a solution via a dropping funnel. This maintains a low instantaneous concentration of the oxidant, favoring the desired N-oxidation over side reactions.[4]
-
Temperature Control: Many N-oxidation reactions are exothermic. Running the reaction at a lower temperature (e.g., 0-25°C) can significantly improve selectivity by reducing the rate of competing reactions.[2][5]
-
Choice of Oxidant: If byproduct formation persists, consider a milder oxidizing agent. For example, urea-hydrogen peroxide (UHP) or sodium perborate can be effective alternatives to peracids.[6]
Q3: How does the electronic nature of my pyridine substrate affect the optimal molar ratio?
A3: The electronic properties of the substituents on the pyridine ring play a crucial role in its reactivity towards oxidation.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density on the nitrogen atom, making it more nucleophilic and thus more reactive towards oxidation. For these substrates, a molar ratio closer to stoichiometric (e.g., 1.1 equivalents of oxidant) is often sufficient.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or carboxyl decrease the electron density on the nitrogen, making it less reactive.[8] For these substrates, a higher molar ratio of the oxidant (e.g., 1.5-2.0 equivalents) and potentially more forcing conditions (higher temperature or longer reaction time) may be necessary to achieve complete conversion.[9]
| Substituent Type | Reactivity | Recommended Oxidant Ratio (equiv.) |
| Electron-Donating (e.g., -CH₃, -OCH₃) | High | 1.1 - 1.3 |
| Neutral (e.g., -H, -Ph) | Moderate | 1.2 - 1.5 |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Low | 1.5 - 2.0+ |
Troubleshooting Guide
Issue 1: Incomplete Conversion Despite Excess Oxidant
Potential Cause: The reactivity of your specific pyridine substrate may be very low, or the chosen reaction conditions may not be optimal.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Steps:
-
Temperature & Time: If the reaction is being run at a low temperature, gradually increase it (e.g., from 0°C to room temperature, or from room temperature to 40-50°C) while monitoring for byproduct formation.[2] Similarly, extend the reaction time and track progress.
-
Stronger Oxidant System: For particularly deactivated pyridines, a more powerful oxidizing system may be required. This could involve using a stronger peracid or adding a catalyst. For example, methyltrioxorhenium (MTO) can catalyze oxidations with hydrogen peroxide, often leading to high yields even with deactivated substrates.[7]
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like dichloromethane (DCM) or chloroform are common.[5] However, for some systems, acetic acid is used as both a solvent and a catalyst with hydrogen peroxide.[10][11] Be aware that DCM can react with some pyridines over time to form bispyridinium salts, which could complicate results.[12]
Issue 2: Difficulty in Removing Byproducts and Excess Oxidant During Workup
Potential Cause: The byproducts of the oxidation (e.g., m-chlorobenzoic acid from m-CPBA) and unreacted oxidant can be challenging to separate from the polar pyridine N-oxide product.[13]
Experimental Protocol: Workup for m-CPBA Oxidations
-
Initial Quenching & Precipitation: After the reaction is complete, cool the reaction mixture to 0°C. This will often cause the byproduct, m-chlorobenzoic acid, and any remaining m-CPBA to precipitate.[13]
-
Aqueous Wash: Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) to quench any remaining peroxide. Test for peroxides using starch-iodide paper to ensure complete quenching.
-
Base Wash: Perform an extraction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic m-chlorobenzoic acid, transferring it to the aqueous layer.[13] Repeat this wash several times.
-
Brine Wash & Drying: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water, then dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: After removing the solvent under reduced pressure, the crude pyridine N-oxide can be purified by recrystallization or column chromatography.
Workflow for m-CPBA Reaction Workup:
Caption: Purification workflow after m-CPBA oxidation.
Issue 3: Reaction is Uncontrollably Exothermic or Potentially Unsafe
Potential Cause: Reactions involving peroxy compounds are inherently hazardous and can decompose violently if not handled correctly.[4][14] The combination of a reactive substrate with a slight excess of a strong oxidant can lead to a rapid, exothermic reaction.
Safety and Control Measures:
-
Always Use a Safety Shield: All reactions involving peracids and peroxy compounds should be conducted behind a safety shield.[4]
-
Controlled Addition Rate: The rate of addition of the peroxy compound should be slow enough to allow the heat generated to dissipate. Use an ice bath to maintain a controlled temperature.[4]
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
-
Risk Assessment: Before starting, perform a thorough risk assessment, reviewing the safety data sheets (SDS) for all chemicals involved.[4][15][16] m-CPBA is a strong oxidizing agent that can cause fire and is corrosive.
-
Small-Scale First: New or unfamiliar reactions should always be performed on a small scale first to assess their characteristics before scaling up.[4]
References
- Organic Syntheses Procedure: pyridine-n-oxide.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester.
- Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal.
- CN1982297A - Synthesis of pyridine-N-oxide - Google P
- Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Public
- Pyridine N-Oxide-structure - ChemTube3D.
- Recent trends in the chemistry of pyridine N-oxides - ark
- Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)
- Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Public
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
- Puzzling Pyridine Problem Probed - ChemistryViews.
- CN115160220A - Synthesis process of pyridine-N-oxide - Google P
- Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)
- meta-Chloroperoxybenzoic acid - Wikipedia.
- 11 - SAFETY D
- SAFETY D
- • SAFETY D
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 13. Workup [chem.rochester.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Challenges in Scaling Up 1,3-Dipyridin-4-ylurea Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dipyridin-4-ylurea. As a critical building block in supramolecular chemistry and the development of advanced materials, predictable and scalable synthesis is paramount.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address common challenges encountered during production, from bench-scale experiments to pilot-plant scale-up.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
I. Synthesis and Reaction Control
Question 1: My reaction yield is consistently low, with a significant amount of unreacted 4-aminopyridine remaining. What are the likely causes and how can I improve conversion?
Answer:
Low conversion is a common issue often stemming from several factors related to the reactive nature of the intermediates. The primary synthetic route involves the formation of a 4-pyridinyl isocyanate intermediate from 4-aminopyridine and a phosgene equivalent, which then reacts with a second equivalent of 4-aminopyridine.[1]
-
Causality & Expert Insights:
-
Inadequate Activation of the Carbonyl Source: Phosgene equivalents like triphosgene or carbonyldiimidazole (CDI) require specific conditions for efficient isocyanate formation. For instance, triphosgene often requires a tertiary amine base to generate the reactive species. Insufficient base or a non-optimal choice of base can lead to poor conversion.
-
Hydrolysis of Reagents and Intermediates: The 4-pyridinyl isocyanate intermediate is highly susceptible to hydrolysis by trace amounts of water in the reaction mixture. This will convert the isocyanate back to 4-aminopyridine, thus reducing the yield of the desired urea.[2] Phosgene and its equivalents are also readily hydrolyzed.
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures may lead to the decomposition of the thermally sensitive isocyanate intermediate or the final product.[3]
-
-
Troubleshooting Steps:
-
Ensure Strict Anhydrous Conditions: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure starting materials are thoroughly dried.
-
Optimize Reagent Addition: When using a phosgene equivalent, the order of addition is critical. A common strategy is to first generate the isocyanate from one equivalent of 4-aminopyridine and then slowly add the second equivalent of 4-aminopyridine to the reaction mixture. This minimizes the concentration of free isocyanate, reducing the likelihood of side reactions.
-
Control Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. For many diaryl urea syntheses, temperatures between 0°C and room temperature are sufficient.
-
Question 2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What is this byproduct and how can I prevent its formation?
Answer:
The most common byproduct in symmetrical diaryl urea synthesis is the formation of the corresponding symmetrical urea from the starting materials. In this case, you are likely forming a symmetrical urea of your second amine if you are attempting an unsymmetrical synthesis, or you are seeing byproducts from side reactions of the 4-aminopyridine.
-
Causality & Expert Insights:
-
Hydrolysis of the Isocyanate Intermediate: As mentioned previously, hydrolysis of the 4-pyridinyl isocyanate intermediate regenerates 4-aminopyridine. This newly formed 4-aminopyridine can then react with another molecule of the isocyanate to form the symmetrical this compound, which in this case is your desired product. However, if you were attempting to make an unsymmetrical diaryl urea with a different second amine, this would be a significant side product.
-
Dimerization of 4-aminopyridine: Under certain conditions, particularly at elevated temperatures, pyridine derivatives can undergo dimerization.[4]
-
-
Preventative Measures:
-
Strict Moisture Control: The most effective way to prevent the formation of symmetrical urea byproducts is to maintain rigorous anhydrous conditions throughout the reaction.
-
Controlled Stoichiometry and Addition: Precise control over the stoichiometry of the reactants is essential. Slowly adding the second amine to the generated isocyanate can minimize its reaction with any amine generated from hydrolysis.
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can suppress the rate of side reactions, including dimerization.
-
II. Work-up and Purification
Question 3: My crude product is a persistent oil/gum and is difficult to crystallize. What purification strategies can I employ?
Answer:
The physical properties of crude this compound can be influenced by residual solvent and impurities. While the pure compound is a solid, impurities can depress the melting point and inhibit crystallization.
-
Causality & Expert Insights:
-
Residual Solvents: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove and may result in an oily crude product.
-
Impurities Acting as Crystal Growth Inhibitors: Even small amounts of structurally similar byproducts can disrupt the crystal lattice formation of the desired product.
-
-
Purification Protocol:
-
Solvent Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is insoluble, but the impurities are soluble. Good starting points for non-polar impurities are hexanes or diethyl ether. For more polar impurities, a mixture of dichloromethane and hexanes can be effective.
-
Chromatography: If crystallization and trituration fail, column chromatography is a reliable method for purification. A silica gel column with a gradient elution of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen atoms allows for selective extraction. Dissolve the crude product in an organic solvent like dichloromethane and wash with a dilute aqueous acid (e.g., 0.5 N HCl).[5] The pyridyl-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product.
-
Question 4: After purification, my product's analytical data (NMR, MS) looks clean, but the melting point is broad and lower than expected. Why is this happening?
Answer:
A broad melting point is a classic indicator of impurities, even if they are not readily apparent in standard analytical spectra.
-
Causality & Expert Insights:
-
Isomeric Impurities: If there were any isomeric impurities in the starting 4-aminopyridine (e.g., 3-aminopyridine), the corresponding isomeric urea would be formed. These isomers can be very difficult to separate and may not be easily distinguished by 1H NMR alone.
-
Polymorphism: The final product may exist in different crystalline forms (polymorphs), each with a distinct melting point. The observed melting point could be that of a mixture of polymorphs or a less stable polymorph.
-
-
Troubleshooting and Characterization:
-
High-Resolution Analytical Techniques: Employ higher resolution analytical techniques to detect subtle impurities. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for separating and quantifying isomeric impurities.
-
Recrystallization: A carefully executed recrystallization can not only purify the product but also potentially isolate a single, stable polymorph. Experiment with a range of solvent systems. Given the polar nature of the molecule, polar solvents like ethanol, methanol, or mixtures with water are good candidates.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can provide detailed information about the melting behavior and help identify the presence of multiple polymorphs.
-
III. Scale-Up and Safety
Question 5: I am planning to scale up the synthesis of this compound. What are the key safety considerations?
Answer:
Scaling up any chemical synthesis introduces new safety challenges. For this compound, the primary hazards are associated with the starting materials and reagents.
-
Hazard Identification & Mitigation:
-
4-Aminopyridine: This starting material is highly toxic and can be fatal if swallowed or absorbed through the skin.[6][7][8][9][10] It is also a skin and eye irritant.
-
Mitigation: Always handle 4-aminopyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7] Have an emergency plan in place for accidental exposure.
-
-
Phosgene and Phosgene Equivalents: Phosgene is an extremely toxic gas. Phosgene equivalents like triphosgene and diphosgene are solids or liquids that are easier to handle but release phosgene upon reaction. CDI is a safer alternative but still requires careful handling.
-
Mitigation: Whenever possible, opt for safer phosgene-free synthetic routes.[3] If using phosgene equivalents, ensure the reaction is conducted in a robust fume hood with appropriate scrubbing capabilities for any off-gassing. Monitor the reaction for any signs of gas release.
-
-
-
Safe Scaling Practices:
-
Process Hazard Analysis (PHA): Before scaling up, conduct a thorough PHA to identify potential hazards and implement appropriate control measures.
-
Thermal Management: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent thermal runaways.
-
Controlled Addition: Use addition funnels or syringe pumps for the controlled addition of reagents to manage the reaction rate and heat generation.
-
Part 2: Experimental Protocols and Data
Protocol 1: Synthesis of this compound using Carbonyldiimidazole (CDI)
This protocol offers a safer alternative to the use of phosgene or triphosgene.
Materials:
-
4-Aminopyridine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-aminopyridine (1.0 eq) in anhydrous THF.
-
CDI Addition: To this solution, add a solution of CDI (0.6 eq) in anhydrous THF dropwise at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Second Equivalent of 4-Aminopyridine: Once the formation of the intermediate is observed (a new spot on TLC), add a second portion of 4-aminopyridine (1.0 eq) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature overnight.
-
Work-up:
-
Reduce the solvent volume under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Dissolution: In a beaker, add the crude this compound and a minimal amount of hot 95% ethanol to achieve complete dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture (1:1), and dry in a vacuum oven.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Carbonyl Source | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Triphosgene | Triethylamine | Dichloromethane | 0 to RT | 4-6 | 70-80 | [11] |
| CDI | None | THF | RT | 12-16 | 65-75 | [1] |
| Phenyl Chloroformate | Pyridine | Toluene | 80-100 | 3-5 | 60-70 | General Method |
Part 3: Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A typical workflow for the synthesis and purification of this compound.
Diagram 2: Mechanism of Symmetrical Byproduct Formation
Caption: Hydrolysis of the isocyanate intermediate leading to symmetrical byproduct formation.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield during synthesis.
References
-
SAFETY DATA SHEET - Chem Service. (2014). (URL: [Link])
-
4-AMINOPYRIDINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (URL: [Link])
-
How can I remove DIC-urea by-product from the reaction mixture? - ResearchGate. (2015). (URL: [Link])
-
Reaction of 4-aminopyridine with alkyl halides. - ResearchGate. (URL: [Link])
-
Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (2011). (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of 1,3-Dipyridin-4-ylurea
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1,3-Dipyridin-4-ylurea. This document is designed for researchers, chemists, and drug development professionals who are working with this unique bifunctional molecule. As a polar, basic compound featuring two pyridine rings and a urea linker, this compound presents specific challenges in chromatographic purification.[1] Its structure, rich in hydrogen bond donors and acceptors, governs its interactions and necessitates a well-designed purification strategy.[1]
This guide provides a robust, field-proven HPLC protocol, detailed troubleshooting advice for common issues, and answers to frequently asked questions. Our goal is to empower you to develop efficient, reproducible, and high-purity purification methods.
Part 1: Recommended HPLC Purification Protocol (Reverse-Phase)
Reverse-Phase HPLC (RP-HPLC) is the most common and recommended starting point for the purification of this compound and related pyridine-urea scaffolds.[2][3][4] The methodology described below is designed to be a self-validating system, providing excellent resolution and peak shape.
Caption: High-level workflow for the HPLC purification of this compound.
Recommended Method Parameters
| Parameter | Recommendation | Rationale & Causality |
| HPLC System | Preparative or Semi-Preparative HPLC | System choice depends on the scale of purification required. |
| Column | C18, 5-10 µm, ≥100 Å, (e.g., 250 x 10 mm) | C18 is a robust, non-polar stationary phase providing good hydrophobic retention.[2][5][6] A base-deactivated column is highly recommended to minimize peak tailing. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic modifier is critical. It protonates the basic pyridyl nitrogens to ensure a single ionic species and simultaneously suppresses the ionization of residual silanol groups on the silica backbone, preventing peak tailing.[2][7] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency.[4] |
| Gradient | 5% to 60% B over 30 minutes (example) | A gradient is necessary to elute the compound with good peak shape and resolve it from potential impurities like unreacted 4-aminopyridine.[1][2] The slope should be optimized for specific impurity profiles. |
| Flow Rate | 4-5 mL/min (for 10 mm ID column) | Adjust flow rate according to column diameter to maintain optimal linear velocity. |
| Detection | UV at 254 nm | The pyridine rings are aromatic and exhibit strong absorbance at this wavelength.[2][5][6] Using a Diode Array Detector (DAD) to monitor multiple wavelengths is advisable. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce system backpressure.[5][6] |
| Injection Vol. | Variable | Depends on concentration and column loading capacity. Avoid overloading. |
| Sample Diluent | Mobile Phase A / Water with 5-10% ACN | Dissolving the sample in a solvent weaker than or equal to the initial mobile phase conditions is crucial to prevent peak distortion.[7] |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation : Prepare a 1 L solution of Mobile Phase A by adding 1 mL of TFA to 999 mL of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solutions thoroughly.
-
Sample Preparation : Weigh the crude this compound sample. Dissolve it in the sample diluent. Note that the compound has limited aqueous solubility, so gentle warming or the addition of a small amount of ACN may be necessary.[] Filter the sample solution through a 0.45 µm syringe filter to remove particulates.
-
System Equilibration : Install the column and purge the HPLC system with 100% Mobile Phase B, followed by 100% Mobile Phase A. Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
Injection and Separation : Inject the filtered sample onto the column and begin the gradient elution method.
-
Fraction Collection : Collect fractions corresponding to the main product peak. It is advisable to collect the beginning, apex, and tail of the peak in separate fractions for individual purity analysis.
-
Post-Purification Analysis : Analyze the collected fractions using a rapid analytical HPLC method to assess purity. Pool the fractions that meet the desired purity specification.
-
Solvent Removal : Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution containing TFA can be lyophilized or subjected to a liquid-liquid extraction after neutralization to isolate the final product.
Part 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a question-and-answer format.
Caption: Decision tree for troubleshooting common HPLC purification issues.
Q: Why is my peak for this compound showing significant tailing?
A: Peak tailing is the most common issue for basic compounds like pyridines.[7] The primary cause is the ionic interaction between the positively charged (protonated) pyridyl nitrogen atoms and negatively charged, deprotonated residual silanol groups on the surface of the silica-based C18 stationary phase.[7] This secondary interaction mechanism leads to a non-ideal peak shape.
-
Expert Solution:
-
Ensure Sufficiently Low pH: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.0.[7] Using an additive like 0.1% TFA or formic acid protonates the silanol groups, rendering them neutral and minimizing the unwanted ionic interaction.[2][7]
-
Use a High-Performance Column: Modern, high-purity silica columns that are thoroughly end-capped or incorporate proprietary base-deactivation technology are designed to minimize accessible silanols and will yield much better peak shapes for basic analytes.
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase and exacerbate tailing.[7] Try reducing the injection mass to see if the peak shape improves.
-
Q: I am seeing poor resolution between my target compound and a closely eluting impurity. How can I improve the separation?
A: Co-elution indicates that the current method does not provide sufficient selectivity for the two compounds. Selectivity can be manipulated by changing the chemical interactions within the chromatographic system.
-
Expert Solution:
-
Optimize the Gradient: A shallower gradient (e.g., increasing the %B by 0.5-1% per minute instead of 2-3%) provides more time for the column to resolve closely eluting species.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or using a combination) can dramatically alter selectivity. The different dipole moment and hydrogen bonding capability of methanol can change the elution order and improve resolution.
-
Switch the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column is the next logical step. A Phenyl-Hexyl phase, for instance, offers alternative π-π interactions with the aromatic rings of your compound and impurities, which can provide the necessary selectivity that a C18 phase lacks.[7]
-
Q: My compound elutes very early, near the solvent front (void volume). How can I increase its retention?
A: Poor retention occurs when the analyte is too polar for the reverse-phase system, spending more time in the polar mobile phase than the non-polar stationary phase.
-
Expert Solution:
-
Reduce Initial Organic Content: The simplest approach is to lower the starting percentage of your organic solvent (Mobile Phase B). If your gradient starts at 10% ACN, try starting at 2% or 5%.
-
Implement Ion-Pair Chromatography: For highly polar, ionizable compounds, ion-pairing is an excellent strategy. Adding an ion-pair reagent, such as sodium 1-heptanesulfonate, to Mobile Phase A forms a neutral, more hydrophobic ion-pair with the protonated this compound.[9][10] This new complex has a much greater affinity for the C18 stationary phase, leading to increased retention.[9]
-
Consider an Alternative Mode (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for polar compounds.[11] Using a polar stationary phase (like bare silica) with a mobile phase high in organic content (e.g., 90% ACN / 10% aqueous buffer), retention is achieved through partitioning into a water-enriched layer on the stationary phase surface.[11] This provides orthogonal selectivity to RP-HPLC.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound?
A: A robust starting point is a reverse-phase method using a C18 column with a water/acetonitrile gradient and an acidic modifier.[2][5] We recommend 0.1% TFA or 0.1% formic acid in the aqueous phase. This combination is effective for a wide range of pyridine-containing molecules and generally provides good peak shapes.[2][12]
Q2: What is the optimal UV detection wavelength for this compound?
A: Due to the presence of the two pyridine aromatic rings, the compound will have strong UV absorbance. A wavelength of 254 nm is a very effective and common choice for initial method development.[2][5][6] For optimal sensitivity, it is best practice to use a Diode Array Detector (DAD) or PDA detector to determine the wavelength of maximum absorbance (λ-max) from a UV spectrum of a pure standard.
Q3: Can I use Normal-Phase (NP) HPLC for this purification?
A: Yes, NP-HPLC is a viable, albeit less common, alternative. In normal-phase, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane/ethanol).[3][4][13] More polar compounds, like this compound, are retained more strongly.[3] This can be particularly useful for separating it from non-polar impurities. However, HILIC, which uses similar stationary phases but with aqueous-organic mobile phases, is often more reproducible and is generally preferred over traditional NP-HPLC for this class of compounds.[11]
Q4: How should I prepare my crude sample for a large-scale preparative HPLC injection?
A: Proper sample preparation is critical for good chromatography and to protect your column.
-
Solubility First: The primary goal is to dissolve the sample completely in a solvent that is chromatographically weak (i.e., similar to or weaker than your initial mobile phase). Given the compound's low aqueous solubility, dissolving directly in Mobile Phase A may be difficult.[]
-
Recommended Procedure: First, dissolve the crude material in a minimal amount of a strong, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Once dissolved, slowly add your initial mobile phase (e.g., 95% Water/TFA, 5% ACN) to dilute the sample to the desired injection concentration. This ensures the sample is soluble but minimizes the use of strong solvents that can cause peak distortion.
-
Filtration is Mandatory: Always filter your final sample solution through a 0.45 µm or 0.22 µm filter to remove any particulate matter, which can clog the column frit and damage the system.
References
-
Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]
-
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. PubMed Central. [Link]
-
Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PubMed Central. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
This compound (C11H10N4O). PubChemLite. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. km3.com.tw [km3.com.tw]
- 10. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solvent-Free Mechanochemical Synthesis of Pyridyl Ureas
Welcome to the technical support center for the solvent-free mechanochemical synthesis of pyridyl ureas. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this green and efficient synthetic methodology. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot your experiments and achieve optimal results.
Introduction to Mechanochemical Pyridyl Urea Synthesis
The synthesis of pyridyl ureas is of significant interest in medicinal chemistry due to their diverse biological activities. Traditional solution-based methods often require bulk solvents, extended reaction times, and can lead to the generation of significant waste. Solvent-free mechanochemical synthesis, typically performed in a ball mill, offers a sustainable alternative by inducing chemical reactions in the solid state through mechanical force.[1][2] This approach can lead to quantitative yields, reduced byproducts, and access to novel chemical reactivity.[1][2]
The core reaction involves the coupling of a pyridyl amine with an isocyanate. The mechanical energy provided by milling facilitates the intimate mixing of reactants at the molecular level, breaking and forming bonds without the need for a solvent medium.
Experimental Workflow Overview
The general workflow for the solvent-free mechanochemical synthesis of pyridyl ureas is outlined below. Each step presents unique challenges and opportunities for optimization, which will be addressed in the subsequent troubleshooting sections.
Caption: General workflow for mechanochemical pyridyl urea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a solvent-free mechanochemical approach for pyridyl urea synthesis?
A1: The primary advantages are rooted in the principles of green chemistry. This method significantly reduces or eliminates the use of hazardous organic solvents, leading to less chemical waste.[3] Reactions are often faster and more efficient than their solution-based counterparts, sometimes achieving quantitative yields.[1][2] Furthermore, mechanochemistry can sometimes lead to different polymorphs or products that are not accessible through traditional solution chemistry.[4]
Q2: Can I use any type of ball mill for this synthesis?
A2: While various types of ball mills (e.g., planetary, mixer, vibratory) can be used, the choice depends on the scale of your reaction. For laboratory-scale synthesis (≤ 10 mmol), mixer or vibratory mills are common. The material of the milling jars and balls is also crucial. Stainless steel or zirconium oxide are often preferred for their chemical inertness and hardness to minimize contamination.
Q3: What is Liquid-Assisted Grinding (LAG), and should I consider it?
A3: Liquid-Assisted Grinding (LAG) is a technique where a small, catalytic amount of liquid is added to the solid reactants before milling.[5] This liquid can act as a lubricant, facilitating molecular mobility and increasing the reaction rate.[5] It can be particularly useful if you are experiencing low yields with neat (dry) grinding. However, the choice of liquid is critical, as it can influence the final product, potentially leading to the formation of solvates.[5]
Q4: How do I know if my reaction has gone to completion?
A4: Monitoring the reaction progress can be done ex situ. After a specific milling time, a small sample of the reaction mixture can be taken and analyzed by techniques like 1H NMR spectroscopy (dissolved in a suitable deuterated solvent like DMSO-d6) or FT-IR spectroscopy.[1] Powder X-ray diffraction (PXRD) is also a powerful tool to observe the appearance of new crystalline phases corresponding to the product and the disappearance of reactant phases.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. The underlying causes can range from insufficient energy input to reactant properties.
Possible Causes & Solutions:
-
Insufficient Milling Time or Frequency:
-
Explanation: The reaction may not have had enough time or energy to proceed to completion.
-
Solution: Incrementally increase the milling time (e.g., in 15-30 minute intervals) and/or the milling frequency. It's often recommended to start with 75-100% of the mill's maximum frequency and adjust the time as needed. A pause-and-mill cycle (e.g., 10 minutes of milling followed by a 5-minute pause) can also be effective in preventing excessive heat buildup.
-
-
Inadequate Mixing/Mass Transfer:
-
Explanation: The solid reactants are not coming into sufficient contact at the molecular level.
-
Solution:
-
Optimize Ball-to-Sample Ratio (BSR): A higher BSR generally leads to higher energy input. A common starting point is a 1:1 or 2:1 ratio by mass.
-
Introduce Liquid-Assisted Grinding (LAG): Add a small amount of a suitable liquid (e.g., a few microliters of acetonitrile, ethanol, or even water) to the milling jar.[5][7] This can significantly enhance reaction rates. The optimal amount of liquid is typically very small.
-
-
-
Reactant Properties:
-
Explanation: The physical properties of your starting materials (e.g., particle size, crystallinity, presence of hydrates) can affect their reactivity.
-
Solution: Gently grind the reactants separately with a mortar and pestle before adding them to the milling jar to ensure a more uniform particle size. Ensure your reactants are anhydrous, unless a hydrated form is specifically required.
-
Troubleshooting Flowchart: Low Yield
Sources
- 1. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cocrystal Formation through Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanochemistry: New Tools to Navigate the Uncharted Territory of “Impossible” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scilit.com [scilit.com]
Technical Support Center: Temperature and Time Optimization for Urea Formation Reactions
Welcome to the technical support center for urea formation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature and time. Drawing from established principles and field-proven insights, this resource aims to empower you to navigate the complexities of urea synthesis, troubleshoot common issues, and achieve high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of temperature and time in urea synthesis.
Q1: What is the primary mechanism of urea formation, and how do temperature and time influence it?
A1: The most common laboratory and industrial synthesis of N-substituted ureas involves the nucleophilic addition of an amine to an isocyanate.[1][2] This reaction is typically fast and exothermic. Temperature plays a crucial role; while elevated temperatures can increase the reaction rate according to the Arrhenius equation, excessively high temperatures can lead to side reactions and decomposition of the urea product.[3] Reaction time must be sufficient for the reaction to go to completion, which can be monitored using techniques like TLC, HPLC, or NMR.[4][5][6][7]
Q2: What are the most common side reactions in urea synthesis, and how are they affected by temperature and time?
A2: Common side reactions include the formation of biuret and triuret, which are dimers and trimers of urea, respectively.[8][9] These side reactions are generally favored at high temperatures and prolonged reaction times, especially when there is a high concentration of the urea product.[10][11] Another significant side reaction is the reaction of the isocyanate intermediate with water, which forms an unstable carbamic acid that decomposes to an amine and carbon dioxide.[12][13] This newly formed amine can then react with another isocyanate molecule, leading to the formation of a symmetric urea byproduct.
Q3: How does the choice of starting materials (e.g., amine, isocyanate precursor) impact the optimal temperature and time?
A3: The electronic and steric properties of the amine and isocyanate (or its precursor) significantly influence reaction kinetics. Electron-rich (more basic) aliphatic amines are generally more nucleophilic and react faster than electron-poor aromatic amines.[1] Consequently, reactions with aliphatic amines may require lower temperatures or shorter reaction times. Steric hindrance around the amine or isocyanate can slow down the reaction, necessitating higher temperatures or longer reaction times to achieve complete conversion.
Q4: Are there any catalysts used for urea formation, and how do they affect reaction conditions?
A4: While many urea syntheses proceed readily without a catalyst, certain transformations can be facilitated by catalysts. For instance, some methods for generating isocyanates in situ or for activating less reactive starting materials may employ transition metal catalysts (e.g., copper, palladium) or organocatalysts.[14][15][16] Catalysts can lower the activation energy of the reaction, often allowing for milder conditions (lower temperatures and shorter times) and potentially improving selectivity for the desired urea product.
Q5: What are the typical temperature ranges for urea synthesis?
A5: The optimal temperature range for urea synthesis is highly dependent on the specific substrates and reaction conditions. Generally, reactions involving the addition of an amine to a pre-formed isocyanate are conducted at room temperature.[17] However, for less reactive substrates or when generating the isocyanate in situ (e.g., via a Curtius rearrangement), temperatures may range from ambient to moderate heating (e.g., 50-80°C).[17] Industrial urea production from ammonia and carbon dioxide occurs under much more severe conditions of high pressure and temperatures around 170-220°C.[18]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during urea formation reactions.
Issue 1: Low or No Product Yield
Potential Causes & Solutions
-
Incorrect Stoichiometry: Ensure accurate measurement of reactants. An excess of one reactant may be necessary depending on the specific protocol, but a significant deviation can lead to incomplete conversion.
-
Low Reactivity of Starting Materials:
-
Explanation: Sterically hindered or electron-deficient amines/isocyanates will react more slowly.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each stage. Consider extending the reaction time. If these measures are ineffective, a catalyst may be required.
-
-
Decomposition of Isocyanate Intermediate:
-
Explanation: Isocyanates can be sensitive to moisture and can also self-polymerize at elevated temperatures.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If generating the isocyanate in situ, ensure the subsequent reaction with the amine is rapid.
-
-
Product Precipitation Issues:
-
Explanation: The urea product may be partially soluble in the reaction solvent, leading to an underestimation of the yield if relying solely on isolation by filtration.
-
Solution: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, perform an extraction with a suitable solvent or remove the reaction solvent under reduced pressure and purify the residue.
-
Issue 2: Formation of Significant Byproducts
Potential Causes & Solutions
-
Biuret/Triuret Formation:
-
Explanation: These byproducts arise from the reaction of the urea product with the isocyanate intermediate, favored by high temperatures and long reaction times.[8][19]
-
Solution:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent prolonged exposure of the product to reactive intermediates.
-
Control Stoichiometry: Avoid using a large excess of the isocyanate.
-
-
-
Symmetrical Urea Formation:
-
Explanation: This is a common issue when generating isocyanates in situ or when water is present in the reaction mixture. The isocyanate can react with water to form an amine, which then reacts with another isocyanate molecule.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and dry all glassware meticulously. Running the reaction under an inert atmosphere is also recommended.
-
Order of Addition: When using reagents like carbonyldiimidazole (CDI) or triphosgene to generate the isocyanate, the order of addition is critical to avoid the formation of symmetrical ureas.[17]
-
-
-
Unidentified Impurities:
-
Explanation: These could arise from the decomposition of starting materials, intermediates, or the final product.
-
Solution:
-
Analytical Characterization: Use techniques like LC-MS or GC-MS to identify the impurities.
-
Purification: Employ appropriate purification techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while impurities remain soluble or insoluble at all temperatures.[5]
-
-
Data & Protocols
Table 1: General Temperature Guidelines for Urea Synthesis
| Reaction Type | Amine Type | Isocyanate Source | Typical Temperature Range | Notes |
| Amine + Isocyanate | Aliphatic | Pre-formed | 0°C to Room Temperature | Highly exothermic, may require initial cooling. |
| Amine + Isocyanate | Aromatic | Pre-formed | Room Temperature to 50°C | Slower reaction rate may require gentle heating. |
| Curtius Rearrangement | Aliphatic/Aromatic | Carboxylic Acid -> Acyl Azide | 50°C to 100°C | Requires heating to induce rearrangement. |
| Amine + CDI | Aliphatic/Aromatic | Carbonyldiimidazole | Room Temperature | Order of addition is crucial. |
| Amine + Triphosgene | Aliphatic/Aromatic | Triphosgene | 0°C to Room Temperature | Phosgene is generated in situ; handle with extreme caution. |
Experimental Protocol: General Procedure for the Synthesis of an N,N'-Disubstituted Urea from an Amine and an Isocyanate
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, DCM).
-
Reactant Addition: Slowly add the isocyanate (1.0 - 1.05 equivalents) to the stirred amine solution at room temperature. If the reaction is highly exothermic, an ice bath may be used to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.
-
Work-up and Isolation:
-
If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product is soluble, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
Visualization of Key Processes
Diagram 1: General Urea Synthesis Workflow
Caption: A typical experimental workflow for urea synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low urea yield.
References
-
Chen, J. P., & Isa, K. (1998). Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS. Journal of the Mass Spectrometry Society of Japan, 46(4), 225-233. [Link]
-
Brack, W., Schirmer, K., & Schüürmann, G. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(30), 16465-16481. [Link]
-
Glarborg, P., & Alzueta, M. U. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6479-6493. [Link]
-
Gavriloaia, G., & Oprea, S. (2006). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 51(10), 1035-1040. [Link]
-
Chemistry For Everyone. (2023, July 20). How Does Urea Decompose? [Video]. YouTube. [Link]
-
Li, Y., Wang, Y., Zhang, M., & Li, Y. (2021). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. ACS Omega, 6(18), 12044-12051. [Link]
-
UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. [Link]
-
Wikipedia contributors. (2024, January 10). Urea. In Wikipedia, The Free Encyclopedia. [Link]
-
Yu, N., Lv, J. F., He, S. M., Cui, Y., Wei, Y., & Jiang, K. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8203. [Link]
-
Baboo, P. (2015). REACTOR KINETICS OF UREA FORMATION. ResearchGate. [Link]
-
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(14), 3247-3254. [Link]
- Van den Berg, P. J., & Van der Plas, F. (2003). Controlling the formation of biuret in urea production.
-
Bal, W., & Sokołowska, M. (2013). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analytical Biochemistry, 434(1), 116-121. [Link]
-
Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Beilstein Journal of Organic Chemistry, 16, 2005-2013. [Link]
-
Li, Y., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(11), 2589. [Link]
-
Smith, J. (2023). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Journal of Chemical Synthesis, 1(1), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Shaked, T., & Cohn, D. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3527. [Link]
-
Organic Reaction Totem. (n.d.). Urea Formation - Common Conditions. [Link]
-
Worsfold, P., et al. (2001). Analytical methodology for the determination of urea: Current practice and future trends. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 277-290. [Link]
-
Worsfold, P., et al. (2001). Analytical methodology for the determination of urea: Current practice and future trends. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 277-290. [Link]
-
Kumar, A., et al. (2022). Synthesis of Unsymmetrical Urea Derivatives via Cu‐Catalyzed Reaction of Acylazide and Secondary Amine. Chemistry & Biodiversity, 19(8), e202200346. [Link]
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2010). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 22(5), 3465-3470. [Link]
- Searcy, R. L., & Simms, N. M. (1968). Method for analysis of urea.
-
Li, J., et al. (2023). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers, 10(10), 2465-2470. [Link]
-
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(14), 3247-3254. [Link]
-
Wang, L., et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia. Nature Catalysis, 6(8), 661-663. [Link]
-
ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. [Link]
-
Li, J., et al. (2023). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers, 10(10), 2465-2470. [Link]
-
Quadrini, L., & Palchetti, I. (2023). Electrochemical methods for the determination of urea: Current trends and future perspective. Talanta Open, 7, 100207. [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]
-
ResearchGate. (n.d.). Reaction-yield change with time for the condensation of urea with furfural. Syntheses conducted in heterogeneous phase. [Link]
-
Baboo, P. (2022, July 12). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. SlideShare. [Link]
-
Wójcik, A., & Jończyk, R. (2018). Hazards and their reduction in urea production for synthesis reactor by Mitsui - Toatsu technology. Scientific Journal of the Military University of Land Forces, 187(1), 133-143. [Link]
-
Reddit. (2022, January 15). Urea production. r/ChemicalEngineering. [Link]
-
ResearchGate. (n.d.). Synthesis optimization of urea derivatives. a. [Link]
- Szycher, M. (2013). Urea Formation. In Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press.
-
UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. [Link]
-
UreaKnowHow. (n.d.). REACTOR KINETICS OF UREA FORMATION. [Link]
-
Li, J., et al. (2024). Electrochemical urea production using carbon dioxide and nitrate: state of the art and perspectives. Catalysis Science & Technology, 14(9), 2336-2347. [Link]
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dro.deakin.edu.au [dro.deakin.edu.au]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. EA034672B1 - Controlling the formation of biuret in urea production - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ureaknowhow.com [ureaknowhow.com]
- 12. researchgate.net [researchgate.net]
- 13. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 14. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 18. Direct synthesis of urea from carbon dioxide and ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS [jstage.jst.go.jp]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Structure-Activity Relationship of 1,3-Dipyridin-3-ylurea vs. 1,3-Dipyridin-4-ylurea
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, subtle structural modifications can precipitate profound shifts in biological activity. The diaryl urea scaffold stands as a testament to this principle, serving as a privileged core in numerous kinase inhibitors.[1][2] This guide delves into a fundamental, yet critical, structure-activity relationship (SAR) comparison: the isomeric distinction between 1,3-dipyridin-3-ylurea and 1,3-dipyridin-4-ylurea. While direct, head-to-head potency data for these specific parent molecules is sparse in public literature, we can construct a robust, evidence-based analysis by examining their chemical properties and drawing from SAR studies of more complex pyridyl-urea-containing inhibitors. This guide will illuminate how the seemingly minor shift of a single nitrogen atom can dictate a compound's destiny in drug development.
The Central Tenet: Why the Pyridyl Nitrogen's Position is Paramount
The urea moiety (–NH-CO-NH–) is a cornerstone of many kinase inhibitors, acting as a potent hydrogen bond donor-acceptor unit that often anchors the molecule within the ATP-binding pocket of a kinase.[3][4] The flanking aromatic rings—in this case, pyridine—are responsible for establishing further interactions, such as van der Waals forces and additional hydrogen bonds, which determine potency and selectivity.
The critical difference between the 3-pyridyl and 4-pyridyl isomers lies in the position of the pyridine nitrogen atom. This placement directly influences the molecule's:
-
Electron Distribution: The nitrogen atom is electron-withdrawing, altering the electron density of the pyridine ring. This impacts the pKa of the other nitrogen (in the urea linker) and the overall electrostatic profile of the molecule.
-
Hydrogen Bonding Vector: The lone pair of electrons on the pyridyl nitrogen can act as a hydrogen bond acceptor. The spatial vector of this potential interaction is fundamentally different between the 3- and 4-isomers, dictating how the molecule can orient itself to engage with amino acid residues in a target protein.
-
Molecular Geometry and Dipole Moment: The change in nitrogen position alters the overall shape and polarity of the molecule, which can affect its solubility, membrane permeability, and ability to fit into a constrained binding site.
Below is a visualization of the two structures, highlighting the key differentiating feature.
Caption: Chemical structures of the 3-pyridyl and 4-pyridyl isomers.
Hypothetical Target Interaction: A Kinase Binding Pocket Case Study
Many diaryl urea inhibitors target the ATP-binding site of protein kinases, forming a characteristic set of hydrogen bonds. The urea N-H groups typically donate hydrogen bonds to a conserved glutamate residue in the αC-helix and the backbone carbonyl of a conserved aspartate in the DFG motif. The pyridyl rings often occupy adjacent hydrophobic pockets.
Let's consider how the isomeric difference could play out in a typical kinase binding scenario.
Caption: Generalized binding mode of a diaryl urea kinase inhibitor.
-
This compound: The nitrogen atoms are positioned directly opposite the urea bridge. This linear geometry could be advantageous if the binding pocket is a relatively straight channel. The pyridyl nitrogen's lone pair points directly away from the core of the molecule. This vector is ideal for interacting with a hydrogen bond donor residue located deep within a sub-pocket.
-
1,3-Dipyridin-3-ylurea: The nitrogen atoms are located at a "meta" position, creating a bent or kinked geometry. This might be favorable for fitting into a curved or L-shaped pocket. The hydrogen bond acceptor vector of the pyridyl nitrogen points at an angle relative to the main axis of the molecule. This could allow it to engage with residues on the "side walls" of the binding cleft that would be inaccessible to the 4-pyridyl isomer.
Evidence from SAR studies on more complex molecules supports this concept. For instance, a study on pyridyl aniline thiazoles found that 3-pyridyl substituents improved the predictive power of their SAR model compared to 2-pyridyl analogs, indicating a clear positional preference for activity.[5]
Comparative Data from Structurally Related Inhibitors
While a direct IC50 comparison for the parent compounds is unavailable, we can infer their potential by examining published data on more complex diaryl ureas where pyridyl moieties are explored. The diaryl urea framework is a common feature in inhibitors targeting kinases like VEGFR, BRAF, and ASK1.[1][4][6][7][8]
| Compound Series / Target | General Observation on Pyridyl Position | Key Takeaway | Reference |
| Pyridin-2-yl Urea ASK1 Inhibitors | High potency (nanomolar IC50) achieved with the 2-pyridyl urea scaffold. | Demonstrates that specific isomers are often highly optimized for a particular kinase target. | [8][9] |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives | The 3-pyridylphenyl moiety served as a core for potent antiproliferative agents against various cancer cell lines. | The 3-pyridyl position is a viable and effective choice for generating potent anticancer compounds. | [10] |
| Pyridine-Ureas as VEGFR-2 Inhibitors | A series of novel pyridine-ureas demonstrated potent inhibition of VEGFR-2 and antiproliferative activity against MCF-7 breast cancer cells. | Underscores the general utility of the pyridine-urea scaffold in targeting validated cancer-related kinases. | [6][11] |
| General Diaryl Urea Kinase Inhibitors | The pyridyl nitrogen is often cited as forming a key hydrogen bond with the kinase hinge region or other residues. | The ability to form this specific hydrogen bond is a primary driver of potency, making its position critical. | [1] |
Experimental Protocols for Evaluation
To empirically determine the structure-activity relationship between these two isomers, a series of standardized assays would be required. The following protocols outline the essential steps for such an evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human VEGFR-2 kinase in assay buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
Prepare a 10 mM stock solution of each test compound (1,3-dipyridin-3-ylurea and this compound) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
Prepare an ATP solution at a concentration close to the Km for the kinase (e.g., 10 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound to each well. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 10 µL of the kinase solution to each well except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect phosphorylation. This can be done using various methods, such as ADP-Glo™ (Promega) which measures ADP production, or a phosphorylation-specific antibody in an ELISA format.
-
-
Data Analysis:
-
Subtract background readings (from "no enzyme" wells).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This experiment assesses the effect of the compounds on the growth and viability of cancer cell lines.[12][13]
Methodology:
-
Cell Culture:
-
Cell Plating:
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the plates and add 100 µL of the media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plates on a microplate reader at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The positional isomerism between 1,3-dipyridin-3-ylurea and this compound represents a fundamental choice in drug design. While both molecules share the potent diaryl urea pharmacophore, the placement of the pyridyl nitrogen fundamentally alters their three-dimensional shape and hydrogen bonding capabilities. This seemingly small change can lead to orders-of-magnitude differences in target affinity and cellular activity.
-
The 4-pyridyl isomer offers a linear geometry with a directed hydrogen bond acceptor vector, potentially favoring interactions deep within a well-defined, straight binding pocket.
-
The 3-pyridyl isomer provides a bent geometry, which may be better suited for navigating curved or more complex binding sites, with its hydrogen bond acceptor vector pointing outwards from the molecular axis.
The ultimate determination of which isomer is superior is entirely context-dependent—it hinges on the unique topology of the target protein's binding site. The experimental protocols outlined above provide a clear and validated roadmap for researchers to make this determination. As the field of drug discovery continues to pursue ever-greater selectivity and potency, a deep understanding of such fundamental structure-activity relationships remains an indispensable tool in the medicinal chemist's arsenal.
References
-
RSC Publishing. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Available from: [Link]
-
PubChem. 1,3-Di(pyridin-3-yl)urea. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Available from: [Link]
-
MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available from: [Link]
-
ResearchGate. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available from: [Link]
-
BMC. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Available from: [Link]
-
MDPI. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Available from: [Link]
-
PubMed. A Quantitative Structure-Activity Relationship (QSAR) Study of Some Diaryl Urea Derivatives of B-RAF Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information (PMC). SAR Studies of 4-Pyridyl Heterocyclic Anilines that Selectively Induce Autophagic Cell Death in von Hippel-Lindau-Deficient Renal Cell Carcinoma Cells. Available from: [Link]
-
PubMed. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Available from: [Link]
-
MDPI. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Available from: [Link]
-
ResearchGate. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Available from: [Link]
-
National Center for Biotechnology Information (PMC). The selectivity of protein kinase inhibitors: a further update. Available from: [Link]
-
PubMed. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SAR Studies of 4-Pyridyl Heterocyclic Anilines that Selectively Induce Autophagic Cell Death in von Hippel-Lindau-Deficient Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 7. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of pyridyl urea derivatives as kinase inhibitors
A Comparative Guide to Structure, Activity, and Experimental Evaluation
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Kinases, enzymes that catalyze the transfer of phosphate groups, are pivotal regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets. Within the vast landscape of kinase inhibitors, pyridyl urea derivatives have emerged as a particularly fruitful class of compounds, demonstrating remarkable efficacy against a range of kinase targets.[1][2] This guide provides a comparative analysis of pyridyl urea derivatives, delving into their structure-activity relationships (SAR), target-specific inhibitory profiles, and the experimental methodologies crucial for their evaluation.
The core structure, characterized by a central urea linkage flanked by at least one pyridine ring, serves as a versatile scaffold for engaging with the ATP-binding pocket of kinases.[1] This interaction is often facilitated by the hydrogen bonding capacity of the urea moiety, which can form crucial connections with the kinase hinge region. The pyridine ring, with its nitrogen atom, can also participate in hydrogen bonding, further anchoring the inhibitor to its target.[3] By systematically modifying the substituents on the pyridine and other aromatic rings, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Comparative Analysis of Pyridyl Urea Derivatives as Kinase Inhibitors
The versatility of the pyridyl urea scaffold is evident in the diverse range of kinases it can effectively target. This section will compare derivatives targeting three major classes of kinases: RAF kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and p38 MAP Kinase.
RAF Kinase Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its constitutive activation is a common driver of cancer.[4][5] Pyridyl urea derivatives, most notably Sorafenib, have been successfully developed as inhibitors of RAF kinases.[6][7][8]
Structural Features and Activity: A key feature of many pyridyl urea-based RAF inhibitors is the presence of a phenoxy-linked pyridine on one side of the urea and a substituted phenyl ring on the other.[3][9] The urea moiety is critical for binding to the kinase hinge region, forming hydrogen bonds with key amino acid residues.[3] Modifications to the terminal phenyl ring have been extensively explored to enhance potency and selectivity. For instance, the introduction of a trifluoromethyl group, as seen in some derivatives, has been shown to improve inhibitory activity.[9]
Mechanism of Action: Many pyridyl urea derivatives targeting RAF kinases are classified as Type II inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[4] This mode of binding can offer greater selectivity compared to ATP-competitive Type I inhibitors.
Signaling Pathway of RAF Kinase and Inhibition by Pyridyl Urea Derivatives
A diagram illustrating the inhibition of the RAF kinase within the MAPK signaling pathway by pyridyl urea derivatives.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, play a central role in mediating this process.[10] Several pyridyl urea derivatives have demonstrated potent inhibitory activity against VEGFR-2.[11][12][13][14]
Structural Features and Activity: Similar to RAF inhibitors, the diaryl urea motif is a common feature in VEGFR inhibitors.[15] The pyridine ring often interacts with the hinge region of the kinase. Structure-activity relationship studies have shown that modifications to the terminal aryl group can significantly impact potency. For example, the presence of specific substituents on a terminal phenyl ring can enhance activity against VEGFR-2.[11][12] Some of the most potent compounds in this class exhibit IC50 values in the nanomolar range against VEGFR-2.[14][15][16]
| Derivative Class | Key Structural Features | Target Kinase | IC50 (nM) | Reference |
| Pyridinyl-aryl ureas | Pyridine ring and substituted phenyl/naphthyl groups | VEGFR-2 | 0.12 µM (Compound 10) | [11] |
| Pyridine-ureas | Varied substituents on the pyridine and phenyl rings | VEGFR-2 | 3.93 µM (Compound 8e) | [12][17] |
| Pyrazolopyrimidine ureas | Pyrazolopyrimidine core with diaryl urea | VEGFR-2 | Nanomolar range | [15] |
| Thieno[3,2-d]pyrimidine ureas | Thienopyrimidine core with diaryl urea | VEGFR-2 | 150-199 | [10] |
p38 MAP Kinase Inhibitors
The p38 Mitogen-Activated Protein (MAP) kinase is a key player in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.[18][19] Diaryl urea compounds have been identified as potent and selective inhibitors of p38 MAP kinase.
Structural Features and Activity: A notable class of pyridyl urea-based p38 inhibitors features a diaryl urea structure where one of the aryl groups is a substituted pyrazole.[20][21] These compounds can act as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket. This allosteric binding stabilizes a conformation of the kinase that is incompatible with ATP binding. The development of these inhibitors has led to compounds with picomolar affinity for p38.
Experimental Protocols for Evaluation
The characterization of pyridyl urea derivatives as kinase inhibitors relies on a series of well-defined experimental protocols. These assays are crucial for determining potency, selectivity, and cellular effects.
Kinase Inhibition Assay (Biochemical Assay)
This is the primary assay to determine the direct inhibitory effect of a compound on the target kinase.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. This can be quantified using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant purified kinase (e.g., RAF, VEGFR-2, p38)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (pyridyl urea derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Detection reagents (e.g., antibody for phosphorylated substrate, luciferase/luciferin for ATP depletion measurement)
-
Microplate (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the kinase and the test compound to the wells of the microplate and incubate for a predetermined time to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C or room temperature).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Kinase Inhibition Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sorafenib: scientific rationales for single-agent and combination therapy in clear-cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrevlett.com [chemrevlett.com]
- 20. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies to design pyrazolyl urea derivatives for p38 kinase inhibition: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Interpreting ¹H and ¹³C NMR Spectra of Unsymmetric N,N'-Dipyridyl Ureas
This guide provides a detailed exploration into the nuclear magnetic resonance (NMR) spectral analysis of unsymmetric N,N'-dipyridyl ureas, a class of compounds with significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a precise understanding of their structure and conformation is paramount. NMR spectroscopy stands as the most powerful tool for elucidating these features in solution. This document will navigate the intricacies of ¹H and ¹³C NMR spectra of these molecules, offering both foundational principles and advanced, field-proven insights to facilitate accurate spectral interpretation and structural confirmation.
The Structural Nuances of Unsymmetric N,N'-Dipyridyl Ureas
Unsymmetric N,N'-dipyridyl ureas, with the general structure Py¹-NH-C(O)-NH-Py², where Py¹ and Py² are different pyridyl rings (e.g., 2-pyridyl and 3-pyridyl), present a fascinating case for NMR analysis. Unlike their symmetric counterparts, the electronic and steric asymmetry introduces distinct magnetic environments for nearly every nucleus, leading to more complex but also more informative spectra. Key to their analysis is understanding the interplay of several factors:
-
Rotational Isomerism: The partial double bond character of the C-N bonds in the urea moiety can lead to different stable conformations (rotamers) in solution.
-
Intramolecular Hydrogen Bonding: The presence of a nitrogen atom within the pyridyl ring allows for the formation of intramolecular hydrogen bonds with the urea N-H protons, significantly influencing their chemical shifts and the overall molecular conformation. This is particularly prevalent when a 2-pyridyl group is present.
-
Substituent Effects: The position of the nitrogen atom in the pyridyl ring (2-, 3-, or 4-position) and any other substituents dramatically alter the electron density distribution, and thus the chemical shifts of the pyridyl protons and carbons.
This guide will dissect these effects, providing a logical framework for interpreting the often-congested spectra of these compounds.
Deciphering the ¹H NMR Spectrum: A Region-by-Region Analysis
The ¹H NMR spectrum of an unsymmetric N,N'-dipyridyl urea can be broadly divided into two main regions: the aromatic (pyridyl) region and the downfield N-H proton region.
The Aromatic Region (δ 6.5 - 9.0 ppm)
This region contains the signals for all the protons on the two distinct pyridyl rings. The key to assignment is a systematic application of coupling constant analysis and, where necessary, 2D NMR techniques.
-
Positional Effects on Chemical Shifts:
-
2-Substituted Pyridine: The proton ortho to the ring nitrogen (H6) is typically the most deshielded due to the inductive effect of the nitrogen, appearing at the lowest field of the pyridyl protons. The other protons follow a predictable pattern of shielding with increasing distance from the nitrogen.
-
3-Substituted Pyridine: The proton at the 2-position (adjacent to the nitrogen) is the most deshielded, followed by the proton at the 6-position.
-
4-Substituted Pyridine: The protons ortho to the substituent (and meta to the nitrogen) will have similar chemical shifts, as will the protons meta to the substituent (and ortho to the nitrogen). This often leads to a more symmetric appearance for the 4-pyridyl spin system.
-
-
Coupling Constants (J-values):
-
Ortho coupling (³JHH) is typically the largest, in the range of 4-6 Hz.
-
Meta coupling (⁴JHH) is smaller, around 1-3 Hz.
-
Para coupling (⁵JHH) is the smallest and often not resolved.
-
These characteristic coupling patterns are instrumental in assigning the protons within each pyridyl ring.
The N-H Proton Region (δ 8.0 - 12.0 ppm)
The chemical shifts of the two N-H protons are highly sensitive to their environment, particularly hydrogen bonding.
-
Intramolecular Hydrogen Bonding: In N-(2-pyridyl)-N'-(3- or 4-pyridyl)ureas, a strong intramolecular hydrogen bond often forms between the N-H proton adjacent to the 3- or 4-pyridyl ring and the nitrogen of the 2-pyridyl ring. This interaction significantly deshields the involved N-H proton, causing its signal to appear at a very low field (often >10 ppm).[1][2]
-
Solvent Effects: The chemical shifts of the N-H protons are also highly dependent on the solvent. In hydrogen-bond accepting solvents like DMSO-d₆, the N-H signals will be shifted downfield compared to less interactive solvents like CDCl₃.
Unveiling the Carbon Skeleton: ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For an unsymmetric N,N'-dipyridyl urea, we expect to see distinct signals for each carbon atom.
-
The Urea Carbonyl: The carbonyl carbon of the urea moiety is highly deshielded and typically appears in the range of δ 150-160 ppm.
-
Pyridyl Carbons: The chemical shifts of the pyridyl carbons are influenced by the position of the nitrogen atom and the urea substituent.
-
Carbons directly attached to the ring nitrogen (e.g., C2 and C6 in pyridine) are generally found at lower field than the other carbons.
-
The carbon bearing the urea substituent (the ipso-carbon) will also show a characteristic shift.
-
Advanced Techniques for Unambiguous Assignment: 2D NMR Spectroscopy
For complex or overlapping spectra, 2D NMR experiments are indispensable for definitive structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within each pyridyl ring. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled (typically over 2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This is particularly useful for determining the conformation around the urea linkage and identifying which N-H proton is associated with which pyridyl ring. For instance, a NOE between an N-H proton and the protons of a specific pyridyl ring confirms their proximity.
-
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate directly bonded protons and carbons. An HSQC or HETCOR spectrum will show a cross-peak for each C-H bond, definitively linking the assigned protons to their corresponding carbon atoms.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is extremely powerful for connecting the different fragments of the molecule. For example, correlations from the N-H protons to the pyridyl carbons and the urea carbonyl carbon can establish the connectivity across the entire molecule.
Comparative Analysis: Unsymmetric vs. Symmetric N,N'-Dipyridyl Ureas
The key difference in the NMR spectra of unsymmetric versus symmetric N,N'-dipyridyl ureas lies in the number of signals.
| Feature | Symmetric N,N'-Dipyridyl Urea | Unsymmetric N,N'-Dipyridyl Urea |
| ¹H NMR Signals | Fewer signals due to molecular symmetry. For example, N,N'-bis(4-pyridyl)urea will show only two signals for the pyridyl protons. | A greater number of signals, as each proton in the two different pyridyl rings is in a unique chemical environment. |
| ¹³C NMR Signals | Fewer signals. N,N'-bis(4-pyridyl)urea will have only three signals for the pyridyl carbons and one for the urea carbonyl. | A larger number of signals, with each carbon atom in the molecule potentially giving a distinct resonance. |
| Spectral Complexity | Generally simpler and easier to interpret. | More complex, often requiring 2D NMR for full assignment. |
By comparing the spectra of an unknown unsymmetric dipyridyl urea with those of its symmetric analogues, researchers can gain valuable initial insights into the substitution pattern.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate interpretation. The following is a standard protocol for the analysis of unsymmetric N,N'-dipyridyl ureas.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, acetone-d₆). DMSO-d₆ is often a good choice as it can help to resolve N-H proton signals.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is also a common and acceptable practice.
NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex aromatic region.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Optimize the spectral width to cover all expected signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width will be needed (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR:
-
Acquire COSY, NOESY, HSQC, and HMBC spectra as needed for full structural elucidation.
-
Use standard pulse programs and optimize parameters such as mixing times (for NOESY) and evolution delays based on the instrument and the compound.
-
Caption: Experimental workflow for NMR analysis.
Case Study: N-(2-pyridyl)-N'-(4-pyridyl)urea
Let's consider the expected spectral features of N-(2-pyridyl)-N'-(4-pyridyl)urea as a practical example.
Caption: Key structural features of N-(2-pyridyl)-N'-(4-pyridyl)urea.
-
¹H NMR:
-
We would expect to see two distinct N-H signals. The N-H proton adjacent to the 4-pyridyl ring is likely to be involved in an intramolecular hydrogen bond with the 2-pyridyl nitrogen, and would therefore appear at a very low field.[1][2]
-
The 2-pyridyl ring would show four distinct proton signals, with the H6 proton being the most downfield.
-
The 4-pyridyl ring would exhibit a symmetric AA'BB' spin system, appearing as two distinct signals (each integrating to 2H).
-
-
¹³C NMR:
-
A single urea carbonyl signal around 153 ppm.
-
Five distinct signals for the 2-pyridyl carbons.
-
Three distinct signals for the 4-pyridyl carbons due to symmetry.
-
-
2D NMR:
-
COSY: Would show correlations between the coupled protons within the 2-pyridyl ring and within the 4-pyridyl ring.
-
NOESY: A key NOE would be expected between the downfield N-H proton and the H3 proton of the 2-pyridyl ring, confirming the conformation.
-
HMBC: Correlations from the N-H protons to the carbons of their respective attached pyridyl rings and to the central carbonyl carbon would be crucial for confirming the overall structure.
-
Conclusion
The interpretation of ¹H and ¹³C NMR spectra of unsymmetric N,N'-dipyridyl ureas is a nuanced process that requires a systematic approach. By carefully analyzing chemical shifts, coupling constants, and employing a suite of 2D NMR experiments, researchers can confidently elucidate the structure and conformational preferences of these important molecules. This guide provides a robust framework for such analyses, empowering scientists in their drug discovery and materials development endeavors.
References
-
Singha, N. C., & Sathyanarayana, D. N. (1997). 1H and 13C NMR spectra of some unsymmetric N,N′-dipyridyl ureas: spectral assignments and molecular conformation. Journal of the Chemical Society, Perkin Transactions 2, (2), 195-200. [Link]
-
Gómez, J. C., et al. (2018). Synthesis, structural characterization and theoretical studies of new unsymmetrical N,N′-diarylureas. Journal of Molecular Structure, 1157, 45-55. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]
-
Field, L. D., Li, H. L., & Magill, A. M. (2015). Organic structures from 2D NMR spectra. John Wiley & Sons. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to the measurement of ¹H-¹³C coupling constants. Nature protocols, 2(10), 2449-2458. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. [Link]
-
ChemInform Abstract: 1H and 13C NMR Spectra of Some Unsymmetric N,N′Dipyridyl Ureas: Spectral Assignments and Molecular Conformation. (2010). ChemInform, 28(20). [Link]
Sources
A Senior Application Scientist's Guide to 1,3-Dipyridin-4-ylurea: A Critical Dalfampridine Impurity Reference Standard
For researchers, scientists, and drug development professionals dedicated to the highest standards of pharmaceutical quality, the accurate identification and quantification of impurities is paramount. This guide provides an in-depth, technical comparison of reference standards for 1,3-Dipyridin-4-ylurea, a critical process-related impurity in the synthesis of Dalfampridine. Herein, we will explore the genesis of this impurity, compare analytical methodologies for its detection, and provide a comprehensive evaluation of commercially available reference standards, enabling you to make informed decisions for your analytical and quality control needs.
The Significance of Impurity Profiling in Dalfampridine
Dalfampridine (4-aminopyridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set stringent limits on the levels of impurities in pharmaceutical products.[2][3] this compound has been identified as a process-related impurity in Dalfampridine and is designated as "Dalfampridine Related Compound C" in the USP monograph.
Genesis of an Impurity: The Formation of this compound
Understanding the synthetic pathway of Dalfampridine is crucial to comprehending the origin of this compound. A common synthetic route involves the use of 4-aminopyridine as a starting material or key intermediate. The formation of the urea linkage in this compound can occur through a side reaction, particularly if reagents like phosgene or their equivalents are used in the synthesis process. The reaction mechanism typically involves the reaction of two molecules of 4-aminopyridine with a carbonyl source.
Comparative Analysis of Analytical Methodologies
The accurate detection and quantification of this compound in Dalfampridine requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.
Key Performance Comparison of Analytical Methods
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Column | C18 (250 x 4.6 mm, 5 µm) | Zorbax silica (250 mm × 4.6 mm, 5.0 μm) | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 0.1% v/v buffer pH 3.0 (40:60 v/v) | HILIC mode | Gradient with ammonium bicarbonate and acetonitrile |
| Flow Rate | 0.5 mL/min | Not Specified | 0.5 mL/min |
| Detection | UV at 262 nm | UV at 262 nm | UV or MS |
| Run Time | 10 min | 10 min | < 7 minutes |
| LOD/LOQ (Dalfampridine) | 0.711 µg/mL / 2.154 µg/mL | Not Specified | Higher sensitivity than HPLC |
| Reference | [4] | [5] | Internal data |
Insights from the Senior Application Scientist:
The choice between HPLC and UPLC often depends on the specific requirements of the laboratory. While traditional HPLC methods are robust and widely available, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. The sub-2 µm particle size of UPLC columns allows for faster separations without compromising resolution, leading to higher sample throughput. For routine quality control, a validated HPLC method may be sufficient. However, for method development, impurity profiling of new synthetic routes, or when dealing with trace-level impurities, the enhanced capabilities of UPLC are highly beneficial.
Comparison of Commercially Available this compound Reference Standards
The selection of a high-quality, well-characterized reference standard is the cornerstone of accurate impurity analysis. Several vendors offer this compound reference standards, each with its own set of specifications and documentation.
Comparative Table of Reference Standards
| Supplier | Product Name | Purity | Certification | Traceability |
| USP | Dalfampridine Related Compound C | High Purity | USP Reference Standard | Primary Standard |
| Sigma-Aldrich | Dalfampridine Related Compound C | Certified Reference Material | ISO 17034, ISO/IEC 17025 | Traceable to USP |
| Simson Pharma | 1,3-Di-(pyridin-4-yl)urea | High Purity | Accompanied by Certificate of Analysis | Not explicitly stated |
| Anax Laboratories | 1,3-di(pyridin-4-yl)urea | >96% | Not explicitly stated | Not explicitly stated |
| BOC Sciences | 1,3-Di(pyridin-4-yl)-Urea | >95% | Not explicitly stated | Not explicitly stated |
| Chemicea | Dalfampridine USP Related Compound C | High Purity | Accompanied by Certificate of Analysis | Not explicitly stated |
| Venkatasai Life Sciences | Dalfampridine USP Related Compound C | High Purity | Supplied with COA and analytical data | Not explicitly stated |
Expert Recommendation:
For applications requiring the highest level of regulatory compliance, such as release testing of commercial batches, the USP Reference Standard is the gold standard. Its status as a primary standard ensures direct traceability and acceptance by regulatory authorities. For routine analysis, method development, and research purposes, a Certified Reference Material (CRM) from a reputable supplier like Sigma-Aldrich, which is traceable to the USP standard and produced under ISO accreditation, offers a reliable and cost-effective alternative. When selecting a reference standard from other suppliers, it is imperative to meticulously review the Certificate of Analysis (CoA) to ensure the purity, identity, and characterization data meet your laboratory's quality requirements.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry and Fragmentation Analysis of 1,3-Dipyridin-4-ylurea
This guide provides an in-depth analysis of the mass spectrometric behavior of 1,3-Dipyridin-4-ylurea, a compound of significant interest in supramolecular chemistry and materials science. We will explore its characteristic fragmentation pattern, compare it with isomeric and structural analogs, and provide a robust experimental protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of small molecule characterization using mass spectrometry.
Introduction: The Structural Significance of this compound
This compound (also known as N,N'-Di-4-pyridinylurea) is a bifunctional organic molecule with the chemical formula C₁₁H₁₀N₄O and a molecular weight of approximately 214.23 g/mol .[] Its structure, featuring a central urea moiety flanked by two pyridin-4-yl groups, makes it a versatile building block.[2] The urea group's N-H moieties act as hydrogen bond donors, while the carbonyl oxygen and the pyridyl nitrogen atoms serve as hydrogen bond acceptors.[2] This unique arrangement facilitates the formation of complex, ordered supramolecular structures and has led to its use in developing advanced catalysts, functional polymers, and metallogels with potential biomedical applications.[2]
Given its role in these advanced applications, unambiguous structural confirmation is paramount. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), provides a powerful tool for confirming molecular weight and elucidating structural features through controlled fragmentation.
Foundational Principles: Ionization and Fragmentation
The choice of ionization technique is critical in mass spectrometry. For a molecule like this compound, "soft" ionization techniques are preferred to preserve the molecular ion for subsequent fragmentation analysis.
-
Electrospray Ionization (ESI): ESI is exceptionally well-suited for polar, nitrogen-containing compounds. It generates ions in solution, typically by protonation, resulting in a strong signal for the protonated molecule, [M+H]⁺. This is considered a "soft" technique as it imparts minimal internal energy, reducing premature fragmentation.[3]
-
Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards gas-phase molecules with high-energy electrons.[4][5] This process deposits significant energy into the molecule, leading to extensive and often complex fragmentation. While the resulting patterns are highly reproducible and useful for library matching, the molecular ion peak may be weak or entirely absent, complicating the analysis of novel compounds.[5]
For detailed structural analysis, tandem mass spectrometry (MS/MS) is indispensable. In this technique, the protonated molecular ion ([M+H]⁺) is mass-selected and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting spectrum of these fragments provides a structural fingerprint of the molecule.[6][7]
Experimental Protocol: Acquiring the Mass Spectrum of this compound
This protocol outlines a validated method for the analysis of this compound using a standard ESI-MS/MS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 10 mL of a high-purity solvent mixture, such as 50:50 (v/v) methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.
-
Vortex the solution until the sample is fully dissolved, yielding a stock solution of 100 µg/mL.
-
Prepare a working solution for infusion by diluting the stock solution to a final concentration of 1-5 µg/mL using the same solvent system.
-
-
Instrumentation and Ionization:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Infusion: Introduce the working solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min
-
Source Temperature: 100 - 150 °C
-
-
-
MS Scan (Full Scan):
-
Acquire a full scan mass spectrum over a mass range of m/z 50-500.
-
The primary objective is to identify the singly charged, protonated molecular ion, [M+H]⁺. For this compound (C₁₁H₁₀N₄O), the expected monoisotopic mass of the [M+H]⁺ ion is m/z 215.0927.[8]
-
-
MS/MS Scan (Product Ion Scan):
-
Set the instrument to product ion scan mode.
-
Select the [M+H]⁺ ion (m/z 215.09) as the precursor ion in the first mass analyzer (e.g., quadrupole).
-
Introduce a collision gas (e.g., Argon or Nitrogen) into the collision cell.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Ramping the collision energy can provide a comprehensive fragmentation spectrum.
-
Scan the second mass analyzer to detect the resulting product ions.
-
Decoding the Fragmentation: The Mass Spectral Fingerprint
The fragmentation of protonated this compound is primarily driven by the cleavage of the labile C-N amide bonds of the central urea moiety, a characteristic pathway for N,N'-substituted ureas.[6]
Proposed Fragmentation Pathway:
The primary fragmentation routes observed upon CID of the [M+H]⁺ ion (m/z 215.09) are as follows:
-
Cleavage of the C-N Bond (Path A): The most favorable fragmentation involves the cleavage of one of the C-N bonds of the urea linker. This results in the neutral loss of pyridyl isocyanate (C₆H₄N₂O) and the formation of a highly stable protonated 4-aminopyridine ion at m/z 95.06 . This is often the base peak in the MS/MS spectrum due to the stability of the resulting ion.
-
Cleavage of the C-N Bond (Path B): Alternatively, cleavage can result in the neutral loss of 4-aminopyridine (C₅H₆N₂), generating the protonated pyridyl isocyanate ion at m/z 121.04 .
-
Fragmentation of the Pyridine Ring: At higher collision energies, further fragmentation of the product ions or the precursor can occur. For instance, the protonated 4-aminopyridine ion (m/z 95.06) can lose ammonia (NH₃) to produce a fragment at m/z 78.03, corresponding to the pyridyl cation.
Caption: Workflow for MS analysis of this compound.
Conclusion
Mass spectrometry, specifically ESI-MS/MS, provides a rapid, sensitive, and definitive method for the structural characterization of this compound. The predictable fragmentation pattern, dominated by the cleavage of the central urea C-N bonds to yield characteristic product ions at m/z 95.06 and m/z 121.04, serves as a reliable structural fingerprint. Furthermore, subtle differences in the relative abundances of these fragments can be expertly leveraged to distinguish it from its positional isomers, highlighting the resolving power of this analytical technique in modern chemical and pharmaceutical research.
References
-
Zhang, R., Sun, S., Peng, X., & Sun, L. (2004). Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes . European Journal of Mass Spectrometry, 10(5), 599-603. [Link]
-
Vrkic, A. K., O'Hair, R. A. J., & McFadyen, W. D. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method . Rapid Communications in Mass Spectrometry, 14(24), 2385-2392. [Link]
-
This compound (C11H10N4O) . PubChemLite. [Link]
-
Shaik, F., Talluri, M. V. N. K., & Srinivas, R. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers . Journal of Mass Spectrometry, 56(12), e4794. [Link]
-
Ahrens, J., Täger, S., & Lützen, A. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds . Analytical Chemistry, 94(1), 393–415. [Link]
-
Synthetic scheme for the urea derivatives 8a and 8b . ResearchGate. [Link]
-
Kádár, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems . Journal of Mass Spectrometry, 53(10), 995-1002. [Link]
-
Dela Cruz, J. M., Lozovoy, V. V., & Dantus, M. (2005). Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control . The Journal of Physical Chemistry A, 109(39), 8743-8747. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . Research & Reviews: Journal of Chemistry, 13(2). [Link]
-
Electron Ionization . Chemistry LibreTexts. (2022). [Link]
-
Neves, C. M. B., et al. (2007). Characterization of Isomeric Cationic Porphyrins with ß-Pyrrolic Substituents by Electrospray Mass Spectrometry: The Singular Behavior of a Potential Virus Photoinactivator . Journal of the American Society for Mass Spectrometry, 18(2), 218-225. [Link]
-
Mass Spectrometry Ionization Methods . Emory University. [Link]
-
Pyridine . NIST WebBook. [Link]
-
Forche, E., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites . Analytical Chemistry, 95(19), 7546–7554. [Link]
-
Li, J., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents . European Journal of Medicinal Chemistry, 223, 113645. [Link]
Sources
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. rroij.com [rroij.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C11H10N4O) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Certificate of Analysis for 1,3-Dipyridin-4-ylurea: Ensuring Quality and Performance in Research Applications
This guide provides an in-depth technical framework for understanding and verifying the quality of 1,3-Dipyridin-4-ylurea, a critical bifunctional reagent in materials science, catalysis, and drug discovery.[1] For researchers, scientists, and drug development professionals, merely accepting a Certificate of Analysis (CoA) at face value is insufficient. True scientific rigor demands a comprehensive understanding of the analytical data presented, the methodologies used to obtain it, and how this data positions the product relative to other available options.
This document moves beyond a simple checklist. It delves into the causality behind experimental choices, compares alternative synthetic routes that influence final product purity, and provides detailed, validated protocols for spectroscopic and chromatographic analysis. Our objective is to empower the end-user to independently verify product quality and make informed decisions when selecting reagents for critical applications.
Physicochemical Identity and Properties
A foundational aspect of any CoA is the confirmation of the material's identity and basic physical properties. This compound (N,N'-di-4-pyridinylurea) is a symmetric molecule featuring a central urea group that acts as a hydrogen-bond donor and two pyridinyl rings whose nitrogen atoms are hydrogen-bond acceptors.[1] This unique structure is pivotal to its function in forming supramolecular assemblies and as a scaffold in medicinal chemistry.[1]
| Property | Specification | Supporting Data Source |
| IUPAC Name | This compound | BOC Sciences[] |
| Synonyms | N,N'-Di-4-pyridinylurea, Dalfampridine Impurity | BOC Sciences[], Sigma-Aldrich |
| CAS Number | 39642-87-0 | Simson Pharma Limited, Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₀N₄O | PubChem[3] |
| Molecular Weight | 214.23 g/mol | BOC Sciences[], Sigma-Aldrich |
| Appearance | White to off-white solid | BOC Sciences[] |
| Solubility | >32.1 µg/mL (in aqueous buffer at pH 7.4) | BOC Sciences[] |
Comparative Analysis of Synthetic Routes: The Origin of Purity
The purity profile of this compound is a direct consequence of its synthetic pathway. A comprehensive CoA should be transparent about the manufacturing process, as different routes yield distinct impurity profiles. The two most common methods involve the formation of the urea bridge from 4-aminopyridine using different carbonyl sources.[1]
-
Expert Rationale: The choice between these routes represents a trade-off between reaction efficiency and safety/purity. The phosgene route is conventional but involves a highly toxic reagent and can produce a reactive isocyanate intermediate, potentially leading to side products.[1] The N,N'-Carbonyldiimidazole (CDI) method is a safer, more modern alternative that typically results in a cleaner reaction profile and higher purity, making it the preferred route for pharmaceutical and high-tech applications.[1]
Caption: Comparative synthesis routes for this compound.
Table 2: Comparison of Primary Synthetic Methodologies
| Parameter | Phosgene Route | N,N'-Carbonyldiimidazole (CDI) Route | Justification |
| Reported Yield | 67–73% | 81–85% | The CDI route is generally more efficient in converting the starting material.[1] |
| Typical Purity (HPLC) | ~95% | >98% | The CDI reaction is cleaner with fewer significant side products.[1] |
| Key Side Products | 4-pyridinyl isocyanate | None significant | Phosgene can lead to unreacted isocyanate intermediates.[1] |
| Safety Concerns | Highly toxic reagent (Phosgene) | Significantly safer reagents | CDI is a stable, non-volatile solid, posing minimal handling risks. |
Analytical Characterization: A Multi-Technique Approach
Verifying the identity and purity of this compound requires a suite of orthogonal analytical techniques. Each method provides a unique piece of information, and together they create a self-validating system for quality control.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expert Rationale: HPLC is the gold standard for determining the purity of small molecules. A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and positional isomers (e.g., 1,3-dipyridin-2-ylurea or 1,3-dipyridin-3-ylurea), which may have similar spectroscopic properties but different biological or material activities. The use of a photodiode array (PDA) detector confirms peak homogeneity.
Caption: Standard workflow for HPLC purity analysis.
Protocol 1: HPLC Purity Determination
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often effective for separating pyridine-containing compounds.[4] For example, a gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the pyridinyl rings exhibit strong absorbance.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.
Table 3: Comparative HPLC Data
| Compound | Expected Retention Time (min) | Purity Specification | Rationale for Separation |
| This compound | ~8.5 | ≥98.0% | Target analyte. |
| 4-Aminopyridine (Impurity) | ~2.1 | ≤0.1% | More polar starting material, elutes earlier. |
| 1,3-Dipyridin-2-ylurea (Isomer) | ~7.9 | Not Detected | The 2-pyridyl isomer is generally less polar and may elute slightly earlier due to intramolecular hydrogen bonding possibilities.[7] |
| 1,3-Dipyridin-3-ylurea (Isomer) | ~8.2 | Not Detected | The 3-pyridyl isomer has a different dipole moment which affects its interaction with the stationary phase. |
Structural Elucidation by NMR Spectroscopy
Expert Rationale: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure and connectivity. The symmetry of this compound results in a simplified spectrum. Comparison with its positional isomers reveals distinct chemical shifts and coupling patterns, providing an unambiguous structural fingerprint.
Protocol 2: NMR Analysis
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent that allows for the clear observation of the urea N-H protons.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra. Key signals include the broad singlet for the two equivalent N-H protons and the characteristic doublets for the pyridinyl protons.[1]
-
¹³C NMR: Acquire proton-decoupled ¹³C spectra. The carbonyl carbon signal is a key diagnostic peak.
Table 4: Comparative NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Assignment | This compound | 1,3-Dipyridin-3-ylurea (Isomer) | 1,3-Dipyridin-2-ylurea (Isomer) | Rationale for Difference |
| Urea N-H (¹H) | ~9.3 (broad s) | ~9.1 (broad s) | ~10.1 (broad s) | The 2-pyridyl isomer's N-H is deshielded due to strong intramolecular H-bonding with the adjacent pyridine nitrogen.[7] |
| Pyridine H (¹H) | ~8.4 (d), ~7.5 (d) | Multiplets (~8.7-7.4) | Multiplets (~8.3-7.1) | The position of the nitrogen atom in the ring dramatically alters the electronic environment and coupling patterns of the protons.[8] |
| Urea C=O (¹³C) | ~152.5 | ~152.8 | ~153.5 | The electronic effect of the pyridyl nitrogen's position influences the carbonyl carbon's chemical shift. |
| Pyridine C (¹³C) | ~150.2, ~142.1, ~114.5 | Multiple distinct signals | Multiple distinct signals | Symmetry in the 4-pyridyl compound reduces the number of unique carbon signals compared to its less symmetric isomers. |
Molecular Weight Confirmation by Mass Spectrometry (MS)
Expert Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) provides rapid and accurate confirmation of the molecular weight. Observing the protonated molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺) validates the molecular formula.
Protocol 3: ESI-MS Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Solvent: Infuse a dilute solution (e.g., 10 µg/mL) in methanol or acetonitrile with 0.1% formic acid.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurement.
-
Scan Range: m/z 100-500.
Table 5: Expected ESI-MS Adducts
| Ion Adduct | Calculated m/z | Observed m/z |
| [M+H]⁺ | 215.0927 | 215.09 ± 0.01 |
| [M+Na]⁺ | 237.0747 | 237.07 ± 0.01 |
| [2M+H]⁺ | 429.1782 | 429.18 ± 0.01 |
Functional Group Identification by FTIR Spectroscopy
Expert Rationale: FTIR confirms the presence of key functional groups. For this compound, the characteristic stretches of the urea C=O and N-H bonds are the most important diagnostic peaks.
Protocol 4: FTIR Analysis
-
Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.
-
Scan Range: 4000-400 cm⁻¹.
-
Data Acquisition: Co-add at least 16 scans for a good signal-to-noise ratio.
Table 6: Key FTIR Vibrational Frequencies (cm⁻¹)
| Functional Group | Expected Wavenumber | Description |
| N-H Stretch | 3400-3200 | Urea N-H stretching vibrations. |
| C-H Stretch (Aromatic) | 3100-3000 | Pyridine C-H stretching. |
| C=O Stretch (Urea) | ~1640–1680 | Strong, characteristic "Amide I" band for the urea carbonyl.[1] |
| N-H Bend | ~1550 | "Amide II" band, coupled N-H bending and C-N stretching.[1] |
| C=N/C=C Stretch | 1600-1450 | Aromatic ring stretching vibrations from the pyridine rings. |
Comparative Functional Context: Application in Kinase Inhibition
Beyond identity and purity, it is valuable to understand the compound's functional relevance. This compound and its analogs are recognized scaffolds for protein kinase inhibitors.[9] The urea moiety forms critical hydrogen bonds with the "hinge region" of the kinase active site, while the pyridine rings occupy adjacent hydrophobic pockets.[9] This compound has been investigated in the context of inhibiting kinases like JNK3, which is implicated in neurodegenerative diseases.[1]
Caption: Inhibition of kinase pathways like VEGFR-2 by urea-based compounds.
Expert Insight: The precise geometry imparted by the 4-pyridyl substitution is crucial. Compared to 2-pyridyl or 3-pyridyl isomers, the 4-pyridyl version presents its hydrogen bond acceptors at a specific vector, which can significantly alter binding affinity and selectivity for different kinase targets. Therefore, isomeric purity, as confirmed by HPLC and NMR, is not just a quality metric but a direct predictor of functional performance.
Conclusion
A Certificate of Analysis for this compound is more than a guarantee of quality; it is a detailed scientific report. This guide has demonstrated that a thorough evaluation of this document requires a comparative mindset. By understanding the implications of different synthetic routes and employing a multi-technique analytical approach (HPLC, NMR, MS, FTIR), researchers can validate the identity, purity, and isomeric integrity of their material. This level of scrutiny ensures experimental reproducibility and is paramount for advancing research in the fields of drug discovery, catalysis, and materials science.
References
-
ResearchGate. (n.d.). 1H and 13C NMR Spectra of Some Unsymmetric N,N′Dipyridyl Ureas: Spectral Assignments and Molecular Conformation. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Di(pyridin-3-yl)urea. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C11H10N4O) [pubchemlite.lcsb.uni.lu]
- 4. helixchrom.com [helixchrom.com]
- 5. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Kinase Selectivity of 1,3-Dipyridin-4-ylurea Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. Their role as central nodes in cellular signaling pathways makes them attractive for intervention, yet the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity. This guide provides an in-depth comparison of 1,3-dipyridin-4-ylurea analogs, a promising scaffold for kinase inhibitors, focusing on their selectivity profiles against key kinase targets. We will delve into the experimental data that underpins our understanding of their activity, offer detailed protocols for assessing kinase inhibition, and visualize the complex signaling networks they modulate.
The Quest for Selectivity: Why It Matters
The human kinome comprises over 500 protein kinases, many of which share a conserved ATP-binding pocket. While this shared feature allows for the design of broad-spectrum inhibitors, a lack of selectivity can lead to off-target effects and associated toxicities. The ideal kinase inhibitor potently engages its intended target while sparing other kinases, thus minimizing unintended biological consequences. The this compound scaffold has proven to be a versatile starting point for developing potent and selective kinase inhibitors. The central urea moiety can form crucial hydrogen bonds with the kinase hinge region, while the pyridinyl rings offer ample opportunities for chemical modification to enhance potency and steer selectivity towards specific kinase targets.[1]
Comparative Selectivity Profiles of Diarylurea Analogs
Sorafenib, a well-known multi-kinase inhibitor featuring a diarylurea core, serves as a valuable benchmark. Its broad activity highlights the potential of this chemical class, while also underscoring the need for analogs with refined selectivity. Other diarylurea compounds, such as BIRB 796, demonstrate that high selectivity for specific kinases like p38α is achievable.
Below is a table summarizing the inhibitory activity (IC50 values) of selected diarylurea-containing compounds against a panel of key kinases implicated in cancer and inflammation. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Compound |
| Sorafenib | c-Raf | 6 | Multi-kinase Inhibitor |
| B-Raf (wild-type) | 22 | ||
| B-Raf (V600E) | 38 | ||
| VEGFR-2 | 90 | ||
| PDGFR-β | 57 | ||
| c-Kit | 68 | ||
| FLT3 | 58 | ||
| BIRB 796 | p38α | 38 | p38α Inhibitor |
| p38β | 65 | ||
| p38γ | 1600 | ||
| p38δ | 1200 | ||
| JNK2 | >10,000 | ||
| Compound 2n | c-MET | 18 | Dual c-MET/VEGFR-2 Inhibitor |
| VEGFR-2 | 24 | ||
| Compound S21 | VEGFR-2 (KDR) | 3 | Multi-target RTK Inhibitor |
| FLT-3 | 4 | ||
| PDGFR-β | 8 | ||
| GSK329 (Compound 47) | TNNI3K | - | Cardioprotective Agent |
| VEGFR-2 | (40-fold selective over TNNI3K) | ||
| p38α | (80-fold selective over TNNI3K) | ||
| B-Raf | (>200-fold selective over TNNI3K) |
Data compiled from multiple sources. Direct comparison should be approached with caution due to variations in experimental conditions.[2][3][4]
The data illustrates the remarkable tunability of the diarylurea scaffold. While sorafenib exhibits broad activity across the Raf, VEGFR, and PDGFR families, BIRB 796 achieves impressive selectivity for p38α. Furthermore, compounds like 2n and S21 demonstrate the potential to engineer dual or multi-targeted inhibitors with specific profiles. The development of GSK329 highlights a strategy of designing selectivity against common off-targets like VEGFR2, p38α, and B-Raf to achieve a desired therapeutic profile.[4]
Visualizing the Core Scaffold
To appreciate the structure-activity relationships of this class of inhibitors, it is essential to visualize the core chemical structure.
Caption: General chemical structure of this compound.
Key Kinase Targets and Their Signaling Pathways
Understanding the biological context in which these inhibitors function is paramount. Below are simplified diagrams of the signaling pathways of three key kinase targets for this compound analogs.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of cancer.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
B-Raf Signaling Pathway
B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway, which is frequently mutated in cancer, most notably the V600E mutation in melanoma.
Caption: Simplified B-Raf/MAPK signaling pathway and point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
To quantitatively assess the inhibitory potential of this compound analogs, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production is directly proportional to the inhibition of kinase activity.
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.
Step-by-Step Methodology
Materials:
-
Recombinant human kinase of interest (e.g., VEGFR-2, p38α, B-Raf)
-
Kinase-specific substrate
-
This compound analog (test compound) dissolved in DMSO
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound analog in 100% DMSO.
-
Perform serial dilutions of the compound stock in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound serial dilutions in kinase reaction buffer to a 2X final concentration.
-
-
Kinase Reaction Setup (5 µL total volume):
-
In a 384-well plate, add 2.5 µL of the 2X diluted compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 1.25 µL of a 4X solution of the kinase and its substrate in kinase buffer.
-
Initiate the kinase reaction by adding 1.25 µL of a 4X ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Collision Cross-Section: Juxtaposing Experimental Data and In Silico Predictions for 1,3-Dipyridin-4-ylurea
In the landscape of modern analytical chemistry and drug discovery, the structural characterization of molecules is paramount. Beyond mass-to-charge ratio and retention time, a third dimension of analytical separation has gained significant traction: the collision cross-section (CCS). This parameter, derived from ion mobility spectrometry (IMS), provides a measure of an ion's size and shape in the gas phase. The increasing adoption of IMS-mass spectrometry (IMS-MS) has created a wealth of experimental data, which in turn has fueled the development of sophisticated computational models to predict CCS values. This guide provides a comprehensive comparison of experimental and predicted CCS values, using the bifunctional organic compound 1,3-Dipyridin-4-ylurea as a case study. We will delve into the underlying principles of both approaches, offer a detailed experimental protocol, and discuss the critical factors that can lead to discrepancies between measured and calculated values.
The Significance of this compound and its CCS Value
This compound is a molecule of interest in supramolecular chemistry and materials science.[1] Its structure, featuring two pyridine rings linked by a urea moiety, allows for the formation of intricate hydrogen-bonded networks, making it a valuable building block for functional materials such as metal-organic frameworks (MOFs) and coordination polymers.[1] The spatial arrangement of these molecules, dictated by their intrinsic shape and intermolecular interactions, is critical to the properties of the resulting materials. The CCS value of this compound provides a quantitative measure of its gas-phase conformation, offering insights that can inform the design of novel materials with tailored properties.
Predicted Collision Cross-Section Values for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 215.09274 | 144.8 |
| [M+Na]+ | 237.07468 | 151.2 |
| [M-H]- | 213.07818 | 148.8 |
| [M+NH4]+ | 232.11928 | 159.5 |
| [M+K]+ | 253.04862 | 147.8 |
| [M+H-H2O]+ | 197.08272 | 135.5 |
| [M+HCOO]- | 259.08366 | 169.1 |
| [M+CH3COO]- | 273.09931 | 189.0 |
| [M+Na-2H]- | 235.06013 | 154.6 |
| [M]+ | 214.08491 | 142.4 |
| [M]- | 214.08601 | 142.4 |
Experimental Determination of CCS: A Step-by-Step Protocol
The experimental determination of a molecule's CCS is typically performed using an ion mobility-mass spectrometer. The following protocol outlines a general procedure for analyzing a small molecule like this compound.
I. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis. The choice of mobile phase will depend on the ionization method and the specific instrument. A common mobile phase for electrospray ionization (ESI) is a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
II. Instrumentation and Data Acquisition
The following steps are based on a generic ion mobility-mass spectrometer, such as a drift tube ion mobility spectrometer (DTIMS) or a traveling wave ion mobility spectrometer (TWIMS).
-
Ionization: Introduce the working solution into the mass spectrometer's ion source (e.g., ESI) at a flow rate of 5-10 µL/min. Optimize the ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve a stable and robust signal for the ion of interest (e.g., [M+H]+).
-
Ion Mobility Separation:
-
Drift Gas: Utilize an inert drift gas, typically nitrogen or helium.[3]
-
Electric Field: Apply a uniform electric field across the drift tube (for DTIMS) or a series of voltage pulses to create a traveling wave (for TWIMS).[4]
-
Pressure and Temperature: Maintain a constant and known pressure and temperature within the ion mobility cell, as these parameters directly influence the ion's mobility.[5]
-
-
Mass Analysis: Following separation in the ion mobility cell, the ions are transferred to the mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap) for mass-to-charge ratio determination.
-
Data Acquisition: Acquire data over a relevant m/z range, ensuring that the ion of interest is well-represented. Record the arrival time distribution of the ions at the detector.
III. Data Analysis and CCS Calculation
-
Drift Time Measurement: Determine the drift time of the this compound ion from the peak of its arrival time distribution.
-
Calibration: To convert the measured drift time into a CCS value, a calibration must be performed using a set of known compounds with established CCS values. The calibrants should be structurally similar to the analyte and span a range of CCS values that bracket the expected value of the analyte.
-
CCS Calculation: The relationship between drift time and CCS is described by the Mason-Schamp equation.[6] By plotting the measured drift times of the calibrants against their known CCS values, a calibration curve can be generated. The CCS of this compound can then be determined from its measured drift time using this calibration curve.
Computational Prediction of CCS Values
A variety of computational methods are available for predicting the CCS of small molecules. These can be broadly categorized into two groups: machine learning-based approaches and methods based on physical principles.
-
Machine Learning-Based Predictors: These methods utilize large datasets of experimentally determined CCS values to train algorithms that can predict the CCS of new molecules based on their 2D or 3D structures.[7][8] Examples include CCS-Predict Pro and MetCCS Predictor.[7][9] These approaches are generally very fast and can provide accurate predictions for molecules that are well-represented in the training data.
-
Physics-Based Methods: These methods calculate the CCS based on the fundamental principles of ion-neutral collisions.[5] They typically involve generating a 3D structure of the ion and then simulating its interaction with the drift gas.[10][11] The trajectory method, implemented in software such as MobCal and HPCCS, is a widely used physics-based approach.[8] While computationally more intensive, these methods can provide valuable insights into the gas-phase conformation of the ion.
Comparing Experimental and Predicted CCS Values: Potential for Discrepancy
Ideally, the experimentally determined CCS value should closely match the predicted value. However, discrepancies can arise from a number of factors:
-
Gas-Phase Conformation: The predicted CCS is highly dependent on the input 3D structure of the ion. If the molecule adopts a different conformation in the gas phase of the ion mobility experiment than the one used for the prediction, the values will differ.
-
Ion-Neutral Interactions: The nature of the interaction between the ion and the drift gas can influence the measured CCS.[12][13] Physics-based prediction methods attempt to model these interactions, but simplifications are often necessary, which can lead to inaccuracies.
-
Experimental Conditions: As mentioned previously, the experimental CCS value is dependent on the temperature, pressure, and electric field strength used in the ion mobility experiment.[5] It is crucial to report these parameters alongside any measured CCS value to ensure reproducibility and facilitate meaningful comparisons with predicted values.
-
Calibration: The accuracy of the experimental CCS value is contingent on the quality of the calibration. The use of appropriate calibrants and a robust calibration model is essential.
Conclusion: A Synergistic Approach
Both experimental measurement and computational prediction of CCS values are powerful tools for the structural characterization of molecules. Rather than viewing them as competing approaches, they should be seen as complementary. Predicted CCS values can be used to aid in the identification of unknown compounds in complex mixtures, while experimental measurements provide the ground truth data necessary to validate and improve predictive models. For a molecule like this compound, a combined approach will yield the most comprehensive understanding of its structural properties, ultimately enabling the rational design of new materials with enhanced functionality.
References
- Bruker. CCS-Predict Pro.
-
Zhou, Z., et al. (2017). MetCCS predictor: a web server for predicting collision cross-section values of metabolites in ion mobility-mass spectrometry based metabolomics. Nucleic Acids Research, 45(W1), W543-W548. [Link]
-
Gabelica, V., & Shvartsburg, A. A. (2018). Fundamentals of ion mobility spectrometry. Current Opinion in Chemical Biology, 42, 54-60. [Link]
-
Jeong, K., et al. (2024). Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion’s Polarizability and Molecular Mass with Limited Data. Journal of Chemical Information and Modeling, 64(5), 1645-1653. [Link]
-
ResearchGate. The current CCS computation software. [Link]
- Soper-Hopper, M. T., et al. (2021). CCSP 2.0: An Open Source Jupyter Tool for the Prediction of Ion Mobility Collision Cross Sections in Metabolomics.
-
Das, S., et al. (2023). Rapid and Automated Ab Initio Metabolite Collisional Cross Section Prediction from SMILES Input. Journal of Chemical Information and Modeling, 63(16), 4995-5000. [Link]
-
Jeong, K., et al. (2024). Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion’s Polarizability and Molecular Mass with Limited Data. Journal of Chemical Information and Modeling. [Link]
-
Picache, J. A., et al. (2019). An Ion Mobility Collision Cross Section Compendium. Analytical Chemistry, 91(15), 9948-9956. [Link]
-
Wikipedia. Ion mobility spectrometry. [Link]
-
Springer Protocols. (2020). Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules. [Link]
-
YouTube. (2020). Part 1: Ion Mobility & Collision Cross Section. [Link]
-
PubChem. This compound (C11H10N4O). [Link]
-
Lapthorn, C., et al. (2013). Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions. Mass Spectrometry Reviews, 32(1), 43-71. [Link]
-
Richardson, K., et al. (2019). Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead. Journal of the American Society for Mass Spectrometry, 30(10), 2185-2200. [Link]
-
MDPI. Ion Mobility–Mass Spectrometry Imaging: Advances in Biomedical Research. [Link]
-
PubChem. 1,3-Di(pyridin-3-yl)urea. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C11H10N4O) [pubchemlite.lcsb.uni.lu]
- 3. An Ion Mobility Collision Cross Section Compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arxiv.org [arxiv.org]
- 6. youtube.com [youtube.com]
- 7. CCS-Predict Pro | Bruker [bruker.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. GT Digital Repository [repository.gatech.edu]
- 11. cris.biu.ac.il [cris.biu.ac.il]
- 12. Accurate Prediction of Ion Mobility Collision Cross-Section Using Ion’s Polarizability and Molecular Mass with Limited Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Biological Activity of Modified Urea Derivatives: A Comparative Analysis
The urea scaffold, a deceptively simple functional group, has proven to be a remarkably versatile backbone in the design of therapeutically relevant molecules. Its ability to form stable hydrogen bonds with biological targets has made it a cornerstone in medicinal chemistry.[1] This guide provides a comparative analysis of the biological activities of various modified urea derivatives, offering insights into their structure-activity relationships (SAR) and providing detailed protocols for their evaluation. Our focus will be on their anticancer and antimicrobial properties, two areas where these compounds have shown significant promise.
Anticancer Activity: Targeting the Machinery of Malignancy
Urea derivatives have emerged as a significant class of anticancer agents, exhibiting diverse mechanisms of action against various cancer types.[2][3][4] Their therapeutic efficacy is intricately linked to the nature of the substituents on the urea core, which dictates their target specificity and potency.
Kinase Inhibition: A Dominant Anticancer Mechanism
A prominent mechanism of action for many anticancer urea derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling growth, proliferation, and survival.[2][5]
-
Receptor Tyrosine Kinase (RTK) and Raf Kinase Inhibitors: Heterocyclic urea derivatives are particularly effective as inhibitors of RTKs and Raf kinases, which are crucial components of oncogenic signaling cascades.[2][3] For instance, Sorafenib, a diaryl urea-containing drug, is a multi-kinase inhibitor targeting Raf kinases and several RTKs, and is used in the treatment of various cancers. From a medicinal chemistry perspective, the urea moiety has been instrumental in the design of numerous kinase inhibitors.[6]
-
p38 MAP Kinase Inhibitors: N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[7] These compounds bind to a distinct allosteric site, inducing a conformational change that locks the enzyme in an inactive state.[7] The addition of a pharmacophore that forms a hydrogen bond with the ATP binding site significantly enhances their potency.[7]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[8] Phenyl quinazolinone ureas have been identified as potent modulators of Hedgehog protein function, acting as nanomolar antagonists of this pathway.[9][10][11][12]
Other Anticancer Mechanisms
Beyond kinase and Hedgehog pathway inhibition, urea derivatives exhibit other anticancer activities:
-
Tubulin Polymerization Inhibition: Aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, thereby arresting cell division.[2][3]
-
Alkylating Agents: Nitrosoureas are a class of alkylating agents that generate reactive species, causing DNA crosslinking and inhibiting DNA replication and transcription.[6]
-
Cytotoxic Activity: Some urea derivatives, like URD12, have demonstrated cytotoxic activity against various cancer cell lines, including human gastric carcinoma and hepatoma cells, without significant toxicity to normal cells.[13]
Structure-Activity Relationship (SAR) in Anticancer Urea Derivatives
The anticancer activity of urea derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Aromatic and Heterocyclic Substituents: The presence of aromatic and heterocyclic rings is crucial for activity, particularly for kinase inhibition.[2][3]
-
Symmetry: In some cases, such as with suramin derivatives, molecular symmetry around the urea moiety appears to be essential for anticancer activity.[6]
-
Urea Linker Rigidity: A less flexible linker replacing the urea bridge can lead to a significant decrease in activity.[6]
Antimicrobial Activity: A Broad Spectrum of Action
Modified urea derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[14][15]
Antibacterial Activity
-
Broad-Spectrum Activity: Newly synthesized urea derivatives containing aryl moieties have been screened against various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[14][15]
-
Potent Inhibition of Acinetobacter baumannii: Notably, an adamantyl urea adduct demonstrated outstanding growth inhibition (94.5%) against Acinetobacter baumannii, a challenging multidrug-resistant pathogen.[14][15]
-
Mechanism of Action: Molecular docking studies suggest that these compounds may act by inhibiting enoyl-(acyl-carrier-protein) reductase (ENR), a key enzyme in bacterial fatty acid synthesis.[14]
-
Structure-Activity Relationship (SAR) in Antibacterial Urea Derivatives: The antibacterial potency is influenced by the nature of the alkyl chain substituent. Increasing the number of carbon atoms in the alkyl chain generally leads to an increase in antibacterial effect. For example, propyl carbamate is more potent than ethyl carbamate, which in turn is more effective than urea itself.[16]
Antifungal and Antiviral Activities
-
Antifungal Activity: Urea derivatives have also been evaluated against fungal strains like Candida albicans and Cryptococcus neoformans.[14][15]
-
Antiviral Activity: Amidinourea compounds, designed as analogues of the antiviral drug moroxydine, have shown micromolar activity against Herpes Simplex Virus-1 (HSV-1) with low cytotoxicity.[17] Urea derivatives containing glucosamine have also exhibited antiviral activity.[18] Furthermore, some urea derivatives have been investigated as inhibitors of the Zika virus NS5 methyltransferase.[19]
Comparative Data on Biological Activity
The following tables summarize the biological activity of representative modified urea derivatives.
Table 1: Anticancer Activity of Selected Urea Derivatives
| Compound Class | Target/Mechanism | Example Compound(s) | Potency (IC50/EC50) | Cancer Cell Line(s) | Reference(s) |
| Diaryl Ureas | Multi-kinase inhibitor (Raf, RTKs) | Sorafenib | Varies by cell line | Renal, Liver, etc. | [6] |
| N-pyrazole, N'-aryl ureas | p38 MAP Kinase inhibitor | BIRB 796 | Nanomolar range | Inflammatory cells | [7] |
| Phenyl quinazolinone ureas | Hedgehog signaling antagonist | Compound 7d | Nanomolar range | Various cancer cells | [12] |
| N-phenyl-N'-(2-chloroethyl)ureas | Tubulin polymerization inhibitor | CEUs | Micromolar range | Various cancer cells | [2][3] |
| Amidinoureas | Cytotoxic | URD12 | Micromolar range | K562, KB, BGC-823, SMMC-7721 | [13] |
Table 2: Antimicrobial Activity of Selected Urea Derivatives
| Compound Class | Target Organism(s) | Example Compound(s) | Activity Metric | Potency | Reference(s) |
| Adamantyl ureas | Acinetobacter baumannii | Adamantyl urea adduct 3l | Growth Inhibition | 94.5% | [14][15] |
| Aryl ureas | E. coli, K. pneumoniae, P. aeruginosa, S. aureus | Various | Zone of Inhibition | Variable | [14][15] |
| Propyl/Isopropyl Carbamate | Gram-negative and Gram-positive bacteria | Propyl carbamate | Bacteriostatic/Bactericidal | More potent than urea | [16] |
| Amidinoureas | Herpes Simplex Virus-1 (HSV-1) | Compounds 5i, 5j, 5k | Antiviral Activity | Micromolar range | [17] |
Experimental Protocols for Biological Activity Assessment
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of modified urea derivatives.
Protocol for MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.[23]
Materials:
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or SDS-HCl solution)[22][24]
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (modified urea derivatives)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.[25] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[21]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[21][24]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20] Read the absorbance at 570-590 nm using a microplate reader.[20][23]
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Agar Well Diffusion Assay for Antibacterial Activity
This method is widely used to evaluate the antimicrobial activity of compounds.[26]
Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.[27]
Materials:
-
Muller-Hinton agar plates
-
Bacterial strains of interest
-
Sterile cork borer (6-8 mm diameter)[26]
-
Test compounds (modified urea derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known antibiotic) and negative control (solvent)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Using a sterile swab, uniformly spread the bacterial inoculum over the entire surface of a Muller-Hinton agar plate.[28]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[29]
-
Compound Addition: Add a specific volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[27]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[27]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[30]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Visualizing Mechanisms and Workflows
Simplified Hedgehog Signaling Pathway and Inhibition by Urea Derivatives
Caption: Simplified Hedgehog signaling pathway and its inhibition by urea derivatives.
Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for in vitro anticancer drug screening of urea derivatives.
Conclusion and Future Perspectives
Modified urea derivatives represent a rich and diverse class of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The ease of their synthesis and the ability to readily modify their structure allows for extensive exploration of structure-activity relationships, paving the way for the rational design of more potent and selective agents.[2][3] Future research should continue to explore novel modifications of the urea scaffold, investigate their mechanisms of action in greater detail, and evaluate their efficacy and safety in preclinical and clinical settings. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of these promising therapeutic agents.
References
- Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (n.d.).
- (2025, October 16). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers.
- MTT assay protocol. Abcam.
- (2013, May 1). Cell Viability Assays. NCBI Bookshelf.
- (2025, June 15). MTT Proliferation Assay Protocol.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
- Urea Derivatives as Anticancer Agents. Ingenta Connect.
- Urea derivatives as anticancer agents. Semantic Scholar.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
- The Action of Urea and Some of Its Derivatives on Bacteria1: VI. The Antibacterial Activity of Propyl and Isopropyl Carbamate, Alone and in Combination with Sulfonamides, and the Effect of These Drugs on Para-aminobenzoic Acid. Oxford Academic.
- Design of Hedgehog pathway inhibitors for cancer tre
- Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. MDPI.
- (2008, March 13).
- Potent inhibitors of the hedgehog signaling p
- (2025, August 5). Synthesis of Some Heterocycle Containing Urea Derivatives and Their Anti-viral Activity.
- (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- (2023, November 3).
- (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
- (2025, August 6).
- (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
- (2008, February 15). Potent Inhibitors of the Hedgehog Signaling Pathway.
- Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma. PubMed Central.
- Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
- (2020, November 1). Agar well diffusion assay. YouTube.
- (2022, November 22). The Biological Roles of Urea: A Review of Preclinical Studies. PubMed Central.
- Synthesis of urea derivatives 9 a–f and 11 a,b.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Urea derivatives as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Potent inhibitors of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Biological Roles of Urea: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. botanyjournals.com [botanyjournals.com]
- 28. chemistnotes.com [chemistnotes.com]
- 29. m.youtube.com [m.youtube.com]
- 30. hereditybio.in [hereditybio.in]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Dipyridin-4-ylurea for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends beyond the bench to include the safe and responsible management of all chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 1,3-Dipyridin-4-ylurea (CAS No. 39642-87-0), a bifunctional reagent increasingly used in the synthesis of advanced materials and catalysts.[1] Given the specific hazard profile of this compound, adherence to a meticulous disposal protocol is paramount for ensuring laboratory safety and environmental compliance.
This document moves beyond a simple checklist, offering causal explanations for each procedural step. By understanding the "why" behind these protocols, you, the researcher, are empowered to make informed, safe decisions in your daily operations.
Hazard Assessment: A Proactive Approach to Safety
A definitive, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a conservative hazard assessment based on its constituent chemical moieties—two pyridine rings and a central urea group—is the most prudent approach.[2]
The pyridine rings suggest a potential for toxicity and irritation, while the urea linkage can be susceptible to hydrolysis under strong acidic or basic conditions.[2] Commercially available data corroborates this inferred profile, classifying the compound with specific hazard statements.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. | |
| Signal Word | Warning | ||
| Pictogram | GHS07 (Exclamation Mark) |
This hazard profile mandates that this compound be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Handling
Before handling waste containing this compound, the following minimum PPE must be worn to mitigate risks of exposure identified in the hazard assessment:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat must be worn.[3]
These precautions are not merely procedural; they are your primary defense against the irritant and potentially toxic properties of the compound.
Step-by-Step Disposal Protocol
The following protocol is designed to be a self-validating system, ensuring compliance and safety from the point of waste generation to its final collection.
Step 1: Waste Characterization and Segregation
-
Directive: All waste streams containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and reaction mother liquors, must be classified as hazardous waste.
-
Causality: This classification is a direct consequence of the compound's known hazards (H302, H315, H319). Proper characterization is the foundational step for regulatory compliance.
-
Action: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Co-mingling wastes can lead to unforeseen chemical reactions and complicates the final disposal process for waste management professionals.
Step 2: Waste Collection and Containment
-
Directive: Collect all this compound waste in a designated, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.
-
Causality: A dedicated and properly sealed container prevents the release of dust or vapors into the laboratory environment and minimizes the risk of accidental spills.[3] The container must be in good condition, free from cracks or leaks.
Step 3: Comprehensive Waste Labeling
-
Directive: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "39642-87-0"
-
Known Hazard Warnings: "Harmful if Swallowed," "Causes Skin and Eye Irritation"
-
Appropriate Hazard Pictogram (GHS07)
-
Date of waste generation.[2]
-
-
Causality: Accurate and immediate labeling is a critical safety and regulatory requirement. It communicates the container's contents and associated dangers to all laboratory personnel and the EHS team, preventing accidental misuse or improper handling.
Step 4: Secure Interim Storage
-
Directive: Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's main waste collection site.
-
Causality: Storage must be in a location that minimizes risks. The area should be well-ventilated, and the container must be stored away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[3]
Step 5: Arranging for Final Disposal
-
Directive: Once the waste container is full or is no longer in use, submit a chemical waste pickup request to your institution's EHS department.
-
Causality: Final disposal of hazardous waste must be conducted by trained professionals at an approved waste disposal facility.[4] Your EHS department manages this process, ensuring that the disposal is performed in compliance with all local, state, and federal regulations.[2]
Emergency Procedures: Spill and Decontamination
In the event of a small spill of solid this compound:
-
Ensure you are wearing the appropriate PPE as described in Section 2.
-
Carefully sweep the solid material using appropriate tools to avoid generating dust.[3]
-
Place the collected material into your designated hazardous waste container.
-
Decontaminate the area of the spill with soap and water.
-
Report the spill to your laboratory supervisor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
-
Standard Operating Procedure: Urea , University of Washington. [Link]
-
Urea Solution SAFETY DATA SHEET , Cornerstone Chemical Company. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dipyridin-4-ylurea
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1,3-Dipyridin-4-ylurea (CAS No. 39642-87-0). The information herein is intended for researchers, scientists, and professionals in drug development and is designed to foster a culture of safety and procedural excellence. The recommendations are based on the known hazards of the compound and general best practices for handling related chemical classes, such as urea and pyridine derivatives.
Understanding the Risks: Hazard Profile of this compound
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The presence of the GHS07 pictogram signals that this substance can be an irritant, and ingestion may lead to harmful effects.[2] Given its structure, which includes pyridine rings, it is prudent to also consider the hazards associated with pyridine, such as potential skin and respiratory irritation.[3] As a solid in powder form, inhalation of dust particles is a primary route of exposure that must be mitigated.[4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
Data sourced from Sigma-Aldrich safety information.[2]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure the safety of laboratory personnel. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Safety Goggles | Must be worn at all times when handling the compound. A face shield should be used in addition to goggles when there is a significant risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4] |
| Body | Laboratory Coat | A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing.[4] For larger quantities, consider a chemical-resistant apron or overalls. |
| Respiratory | Dust Mask or Respirator | For handling small quantities in a well-ventilated area, an N95 dust mask is advised to prevent inhalation of the powder. For larger quantities or in situations with inadequate ventilation, a NIOSH-approved respirator with a particulate filter is necessary.[4][6] |
Operational Plan: Safe Handling and Experimental Workflow
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring reproducible, safe experimental outcomes.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[3]
-
Area Decontamination: Ensure the work area within the fume hood is clean and free of clutter.
-
Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[4]
-
PPE Donning: Put on all required PPE as detailed in the table above before handling the chemical.
-
Weighing: Use a draft shield or conduct weighing inside the fume hood to prevent the powder from becoming airborne.[4] Utilize a spatula for transfer to a tared container.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Reactions: Conduct all reactions within the fume hood.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
-
Small Spills: For minor spills, use absorbent materials like sand or vermiculite to contain the powder.[3] Carefully collect the material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal Method: Never dispose of this compound down the drain or in the regular trash.[3] All waste must be disposed of through your institution's licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[4]
The following flowchart outlines the decision-making process for the disposal of this compound waste.
Caption: Disposal Decision Tree for this compound Waste.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents.[4]
References
- Benchchem. (n.d.). Personal protective equipment for handling Urea, m-toluoyl-.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Cayman Chemical. (2025, October 6). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 1,3-Di(pyridin-4-yl)urea.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Benchchem. (n.d.). This compound|Bifunctional Reagent.
- Royal Brinkman. (2020, December 4). Personal protective equipment for crop protection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Di(pyridin-4-yl)urea | 39642-87-0 [sigmaaldrich.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
